Ethyl 2-ethoxy-4-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLJVFJXXWBUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473514 | |
| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88709-17-5 | |
| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88709-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-ethoxy-4-methylbenzoate physical and chemical properties
An In-Depth Technical Guide to Ethyl 2-ethoxy-4-methylbenzoate
Compound: this compound CAS Number: 88709-17-5
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It details the compound's essential physicochemical properties, spectral characteristics, synthesis, and safe handling protocols, grounding all information in authoritative data.
Section 1: Core Physicochemical Properties
This compound is an aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring an ethoxy group and a methyl group on the benzene ring, provides specific reactivity and functionality.
Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 88709-17-5 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][6][7] |
| Molecular Weight | 208.25 g/mol | [1][3][4] |
| Boiling Point | 300.3 ± 22.0 °C at 760 mmHg | [4] |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [1][3][4][6] |
| Purity (Typical) | ≥95% | [3][6] |
| Octanol/Water Partition Coefficient (LogP) | 2.57 | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Molecular Structure
The structural arrangement of this compound is fundamental to its chemical behavior.
Caption: Chemical structure of this compound.
Section 2: Spectral Analysis Profile
A robust understanding of a compound's spectral data is critical for reaction monitoring and quality control. While a definitive spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and principles of spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (~6.8-7.8 ppm), likely as complex multiplets or doublets, influenced by their positions relative to the three different substituents.
-
Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons deshielded by the oxygen atom, and a triplet for the methyl (-CH₃) protons.
-
Ethyl Ester Group (-COOCH₂CH₃): A second, distinct quartet for the methylene (-COOCH₂) protons, slightly more deshielded than the ethoxy methylene, and a corresponding triplet for the terminal methyl (-CH₃) protons.
-
Ring Methyl Group (-CH₃): A singlet in the aliphatic region (~2.4 ppm) for the methyl group attached directly to the aromatic ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals. Key resonances would include the carbonyl carbon of the ester at ~167 ppm, aromatic carbons between 125-140 ppm, the oxygen-linked aliphatic carbons around 60 ppm, and the methyl carbons below 30 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester. Additional significant bands at 1275 cm⁻¹ and 1100 cm⁻¹ would suggest the C-O stretching of the ester and ether linkages. The absence of a broad O-H band around 3500 cm⁻¹ confirms the absence of hydroxyl impurities.
Section 3: Synthesis and Chemical Reactivity
Synthetic Pathway
This compound is typically synthesized from 2-hydroxy-4-methylbenzoic acid.[4][8] The synthesis involves two primary transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common and logical approach is a Williamson ether synthesis followed by a Fischer esterification.
Protocol: Two-Step Synthesis
-
Step 1: Etherification (Williamson Synthesis)
-
Rationale: The phenolic proton of 2-hydroxy-4-methylbenzoic acid is acidic and can be deprotonated by a suitable base (e.g., K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then attacks an ethylating agent like bromoethane or diethyl sulfate.
-
Procedure:
-
Dissolve 2-hydroxy-4-methylbenzoic acid in a polar aprotic solvent (e.g., acetone, DMF).
-
Add a base such as potassium carbonate (K₂CO₃).[8]
-
Add an ethylating agent (e.g., bromoethane, ethyl iodide) and heat the mixture under reflux until TLC indicates the consumption of the starting material.[4]
-
After cooling, filter the mixture and remove the solvent under reduced pressure to yield 2-ethoxy-4-methylbenzoic acid.
-
-
-
Step 2: Esterification (Fischer Esterification)
-
Rationale: The resulting carboxylic acid is converted to its corresponding ethyl ester in the presence of excess ethanol and a strong acid catalyst.
-
Procedure:
-
Dissolve the 2-ethoxy-4-methylbenzoic acid from Step 1 in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the reaction mixture at reflux for several hours.
-
Neutralize the mixture, extract with an organic solvent, and purify via column chromatography or distillation to obtain this compound.
-
-
Caption: General synthetic route to this compound.
Chemical Reactivity
The reactivity of this molecule is governed by its functional groups:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.
-
Aromatic Substitution: The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring towards electrophilic substitution, although the substitution pattern will be directed by the combined influence of all three groups.
-
Intermediate for Further Synthesis: Its primary value lies in its role as a precursor. It is a known intermediate in the synthesis of Repaglinide, an antidiabetic drug.[1][4]
Section 4: Applications in Drug Development
This compound serves as a key building block in multi-step organic syntheses. Its most notable application is as a starting material for pharmaceuticals.
Caption: Workflow illustrating the use of the title compound as a chemical intermediate.
The transformation from this intermediate often involves modifications at the ring's methyl group, for instance, through benzylic bromination, to create a reactive site for coupling with other molecular fragments.[2][9]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any laboratory chemical.
Hazard Identification
-
Physical Hazard: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Health Hazard: May cause skin and eye irritation.[10] Ingestion may cause gastrointestinal irritation.[10]
-
Environmental Hazard: Toxic to aquatic life. Avoid release to the environment.
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area. Ensure eyewash stations and safety showers are nearby.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling and before eating or drinking.[11]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- PrepChem. (n.d.). Synthesis of this compound.
- University of Calgary. (2000). Chem 351 Fall 2000 Final: Spectroscopy.
- Chemsrc. (n.d.). This compound | CAS#:88709-17-5.
- PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate.
- The Good Scents Company. (n.d.). ethyl 2-methyl benzoate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Benzoate, 99+%.
- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from The Royal Society of Chemistry. [Link]
- Pharmaffiliates. (n.d.). CAS No : 88709-17-5 | Product Name : this compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry. [Link]
- Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).
- Human Metabolome Database. (2023). Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898).
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Synthesis pathway for Ethyl 2-ethoxy-4-methylbenzoate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
Abstract
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a substituted benzoate ester of interest in medicinal chemistry and materials science. The presented synthesis is a robust two-step process commencing from the commercially available precursor, 2-hydroxy-4-methylbenzoic acid. The methodology leverages a sequential Williamson ether synthesis followed by a Fischer esterification, two cornerstone reactions in modern organic synthesis. This document furnishes a deep dive into the mechanistic underpinnings of each transformation, the causal logic behind experimental design, and detailed, actionable protocols suitable for implementation in a professional laboratory setting. All quantitative data is summarized for clarity, and the logical workflow is visualized through process diagrams.
Introduction and Strategic Overview
This compound is an aromatic ester featuring an ethoxy group ortho to the ester functionality and a methyl group in the para position. This substitution pattern makes it a valuable building block or target molecule in various research and development sectors, particularly in the design of novel pharmaceutical agents and specialized polymers. The strategic selection of a synthesis pathway must prioritize efficiency, scalability, and the use of readily accessible starting materials.
Our selected strategy begins with 2-hydroxy-4-methylbenzoic acid, a precursor that conveniently possesses the required carboxylic acid and a strategically positioned hydroxyl group. The synthesis plan is logically bifurcated into two primary transformations:
-
O-Alkylation : The selective etherification of the phenolic hydroxyl group.
-
Esterification : The conversion of the carboxylic acid moiety into its corresponding ethyl ester.
This approach isolates the two reactive sites (the phenolic -OH and the carboxylic -COOH), allowing for clean, high-yielding transformations at each stage.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to reveal the most viable starting materials and key transformations.
Caption: Retrosynthetic breakdown of this compound.
Detailed Synthesis Protocol
This section details the two-stage synthesis, providing both the mechanistic rationale and a step-by-step experimental guide for each reaction.
Stage 1: Williamson Ether Synthesis of 2-ethoxy-4-methylbenzoic acid
The first stage involves the conversion of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid into an ethoxy ether. The Williamson ether synthesis is the ideal reaction for this purpose, offering high yields and specificity.[1]
Reaction Scheme:
(Note: An illustrative image of the reaction scheme would be placed here in a final document.)
Mechanistic Rationale & Experimental Causality: The reaction proceeds via an SN2 mechanism.[1] A base is required to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol but not acidic enough to react directly with the ethylating agent. Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this purpose, generating the potassium phenoxide nucleophile in situ.[2] The resulting phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of the ethylating agent, diethyl sulfate. Diethyl sulfate is a powerful and efficient ethylating agent, often preferred over ethyl halides for its higher reactivity and boiling point.[3][4] The reaction is typically performed in a polar aprotic solvent like acetone or DMF to ensure the solubility of the reactants and facilitate the SN2 pathway.
Experimental Protocol: Synthesis of 2-ethoxy-4-methylbenzoic acid
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (10.0 g, 59.5 mmol) and acetone (100 mL).
-
Addition of Base : While stirring, add anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 eq). The mixture will become a thick suspension.
-
Addition of Ethylating Agent : Add diethyl sulfate (10.1 mL, 77.3 mmol, 1.3 eq) dropwise to the stirring suspension over 15 minutes.
-
Reaction : Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Solvent Removal : Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification & Isolation : Dissolve the resulting residue in 100 mL of water. The solution will be basic. Acidify the aqueous solution to a pH of ~2 by slowly adding 2M hydrochloric acid. A white precipitate of 2-ethoxy-4-methylbenzoic acid will form.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Stage 2: Fischer Esterification of this compound
The second stage converts the carboxylic acid group of the intermediate into an ethyl ester. The Fischer esterification is a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5]
Reaction Scheme:
(Note: An illustrative image of the reaction scheme would be placed here in a final document.)
Mechanistic Rationale & Experimental Causality: Fischer esterification is an equilibrium-controlled process.[6] To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by employing one of the reactants in a large excess.[7] In this protocol, ethanol serves as both the reacting alcohol and the solvent, ensuring its presence in a vast excess. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[8] The reaction is heated to reflux to increase the reaction rate. The water produced as a byproduct must be conceptually removed to drive the reaction to completion, which is effectively achieved by the large excess of the alcohol reactant per Le Chatelier's principle.[9]
Experimental Protocol: Synthesis of this compound
-
Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-ethoxy-4-methylbenzoic acid (10.0 g, 51.5 mmol) obtained from Stage 1 in absolute ethanol (150 mL).
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution. An exotherm may be observed.
-
Reaction : Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up : Cool the mixture to room temperature. Reduce the volume of the solution to approximately one-third of the original volume using a rotary evaporator to remove most of the excess ethanol.
-
Extraction : Pour the concentrated residue into a separatory funnel containing 150 mL of cold water and 100 mL of diethyl ether. Shake the funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).
-
Neutralization : Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize any remaining acid, and finally with 100 mL of brine.[8]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
Purification : The crude product can be purified by vacuum distillation to obtain the final product in high purity.
Quantitative Data Summary
The following table summarizes the key reagents and their quantitative details for the synthesis.
| Stage | Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Molar Eq. |
| 1 | 2-hydroxy-4-methylbenzoic acid | 152.15 | 10.0 | 0.0595 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.4 | 0.119 | 2.0 | |
| Diethyl Sulfate ((C₂H₅)₂SO₄) | 154.19 | 11.9 (10.1 mL) | 0.0773 | 1.3 | |
| 2 | 2-ethoxy-4-methylbenzoic acid | 180.20 | 10.0 | 0.0515 | 1.0 |
| Ethanol (C₂H₅OH) | 46.07 | 118 (150 mL) | 2.56 | ~50 | |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~3.7 (~2.0 mL) | ~0.037 | Catalyst |
Overall Synthesis Workflow
The diagram below provides a comprehensive visualization of the entire experimental process, from starting materials to the final purified product.
Sources
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The Multifaceted Potential of Substituted Benzoate Esters: A Technical Guide to Their Biological Activities
Abstract
Substituted benzoate esters, a versatile class of aromatic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a valuable resource for advancing research and development in this promising area of medicinal chemistry.
Introduction: The Chemical Versatility and Biological Significance of Benzoate Esters
Benzoate esters are derivatives of benzoic acid, characterized by the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group. The aromatic ring of these esters can be functionalized with various substituents, leading to a diverse library of compounds with a wide range of physicochemical properties and, consequently, biological activities. This structural diversity allows for the fine-tuning of their therapeutic potential, making them attractive candidates for drug discovery and development. This guide will delve into the key biological activities of substituted benzoate esters, providing both theoretical understanding and practical experimental guidance.
Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity
Substituted benzoate esters have long been recognized for their efficacy as antimicrobial and antifungal agents. Their mechanism of action is multifaceted, primarily targeting the integrity and function of microbial cells.
Mechanism of Action
The antimicrobial effect of benzoate esters is often attributed to their ability to disrupt the microbial cell membrane and interfere with essential metabolic processes.[1] In acidic environments, some benzoate esters can be hydrolyzed to their corresponding benzoic acids. The undissociated, lipophilic form of the acid can readily diffuse across the microbial cell membrane.[1] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH.[1] This acidification disrupts enzymatic functions and the proton motive force, which is critical for ATP synthesis, ultimately inhibiting microbial growth.[1]
dot
Caption: Simplified workflow of the antimicrobial action of benzoate esters.
Structure-Activity Relationship (SAR)
The antimicrobial potency of substituted benzoate esters is significantly influenced by the nature and position of the substituents on the aromatic ring.
-
Lipophilicity: Generally, increasing the lipophilicity of the ester by elongating the alkyl chain of the alcohol moiety enhances antimicrobial activity.[2] This is attributed to improved penetration of the microbial cell membrane.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the aromatic ring can increase the acidity of the corresponding benzoic acid, thereby enhancing its antimicrobial efficacy.[3]
-
Hydroxyl groups: The position and number of hydroxyl groups play a crucial role. For instance, parabens (p-hydroxybenzoate esters) exhibit a broad spectrum of antimicrobial activity.[4]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table summarizes the MIC values for some representative substituted benzoate esters against common microorganisms.
| Compound/Ester | Microorganism | MIC Value | Reference |
| Sodium Benzoate | Escherichia coli | >10,000 ppm (pH 7.0) | [2] |
| Sodium Benzoate | Staphylococcus aureus | >10,000 ppm (pH 7.0) | [2] |
| Methylparaben | Staphylococcus aureus | 2.6 mM | [2] |
| Propylparaben | Staphylococcus aureus | 2.2 mM | [2] |
| 2-Chlorobenzoic acid derivative 6 | Escherichia coli | 2.27 µM/ml | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
-
Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a stock solution of the test benzoate ester in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.[6]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria.[6]
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
dot```dot graph "MIC Determination Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents & Media"]; "Prepare_Inoculum" [label="Prepare Microbial Inoculum"]; "Serial_Dilution" [label="Perform Serial Dilution of Benzoate Ester in 96-well Plate"]; "Inoculate" [label="Inoculate Wells with Microorganism"]; "Incubate" [label="Incubate Plate"]; "Read_Results" [label="Read Results (Visual or Spectrophotometric)"]; "Determine_MIC" [label="Determine MIC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; }
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An Inquiry into the Biological Activity of Ethyl 2-ethoxy-4-methylbenzoate: A Search for a Mechanism of Action
Introduction
This document addresses a formal inquiry into the mechanism of action of the chemical compound Ethyl 2-ethoxy-4-methylbenzoate. The objective was to produce an in-depth technical guide suitable for researchers and drug development professionals, detailing the compound's biological targets, signaling pathways, and overall pharmacological profile. To this end, a comprehensive search of scientific and chemical databases was conducted to gather all available information on this specific molecule.
Summary of Findings
After an extensive review of publicly available scientific literature and chemical data repositories, it has been determined that there is no established and documented biological mechanism of action for this compound .
The investigation revealed that this compound is primarily cataloged as a chemical intermediate.[1][2] Its properties are documented in chemical supplier databases, which provide information on its synthesis, physical and chemical characteristics, and safety data.[1][3][4] For instance, its molecular formula is C12H16O3 and its CAS number is 88709-17-5.[3]
However, the search did not yield any peer-reviewed studies, clinical trial data, or pharmacological reports that describe its interaction with any biological system, such as specific enzymes, receptors, or signaling cascades. The compound is not listed as a known drug or therapeutic agent with a characterized mode of action.
While related benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, this information cannot be scientifically extrapolated to this compound without specific experimental evidence.[5] For example, a structurally similar compound, Benzoic acid-4-ethoxyethyl ester, has been identified as a major component in a plant extract with antioxidant and antibacterial properties.[6] Another related compound, Ethyl 4-ethoxybenzoate, is described as an antimicrobial agent. However, these findings are specific to those molecules and do not provide a basis for understanding the action of this compound.
The request for an in-depth technical guide on the core mechanism of action of this compound cannot be fulfilled at this time due to a lack of available scientific data. The compound is recognized as a chemical entity, but its biological effects and potential mechanisms of action have not been a subject of published research.
Therefore, it is not possible to construct the requested guide with the necessary scientific integrity and authoritative grounding. Any attempt to do so would be purely speculative and would not meet the standards of a technical whitepaper for a scientific audience. Further research, including in vitro and in vivo studies, would be required to first identify any biological activity and subsequently elucidate a mechanism of action for this compound.
References
At present, there are no scientific references detailing the mechanism of action for this compound. The following sources confirm its identity as a chemical compound and provide general chemical and safety information.
- PubChem. Ethyl 2-hydroxy-4-methylbenzoate | C10H12O3.
- Pharmaffiliates.
- Chemsrc.
- PubChem. Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester.
- Human Metabolome Database.
- PubChem. Ethyl 4-ethoxybenzoate | C11H14O3.
- The Good Scents Company.
- ResearchGate.
- PubMed. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. [Link]
- PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4.
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:88709-17-5 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 2-ethoxy-4-methyl-benzoic acid ethyl ester
An In-Depth Technical Guide to 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester
Introduction
2-Ethoxy-4-methyl-benzoic acid ethyl ester, also known as Ethyl 2-ethoxy-4-methylbenzoate, is a substituted aromatic carboxylic acid ester with the chemical formula C₁₂H₁₆O₃.[1][2][3] Identified by the CAS Number 88709-17-5, this compound serves as a crucial intermediate in the synthesis of various organic molecules.[1][2][3] Its structural features, comprising a benzene ring functionalized with an ethoxy group, a methyl group, and an ethyl ester, make it a valuable building block in medicinal chemistry. Notably, it is categorized as a pharmaceutical intermediate, particularly in the context of developing blood glucose regulators, highlighting its significance in the field of drug discovery and development.[1][2] This guide provides a comprehensive overview of its synthesis, properties, spectroscopic characterization, and applications for researchers and scientists in the chemical and pharmaceutical industries.
Synthesis of 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester
The primary synthesis route for this ester starts from 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). The process involves a Williamson ether synthesis to form the ethoxy group, followed by an esterification of the carboxylic acid. Both reactions can be conveniently carried out in a one-pot procedure.
Causality of Experimental Design
The chosen synthetic pathway is efficient as it employs readily available starting materials and reagents. The use of a polar aprotic solvent like dimethylsulfoxide (DMSO) is crucial as it facilitates the nucleophilic attack of the phenoxide ion on the ethylating agent. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group and the carboxylic acid, forming the corresponding potassium salts.[1] Bromoethane or ethyl bromide serves as the ethylating agent. The reaction is typically performed in two stages of addition to ensure complete etherification and esterification, leading to a high yield of the final product.[1] Dichloromethane (DCM) is used for workup and extraction due to its immiscibility with water and its ability to dissolve the desired product while leaving inorganic salts behind.
Detailed Experimental Protocol
-
Materials :
-
2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Bromoethane (or Ethyl Bromide)
-
Dimethylsulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure [1]:
-
To a solution of 2-hydroxy-4-methylbenzoic acid (e.g., 20.0 g, 131.5 mmol) in DMSO (50 mL) in a reaction flask, add potassium carbonate (54.5 g, 394.5 mmol).
-
Heat the mixture to 40 °C with stirring.
-
Slowly add the first portion of bromoethane (21.5 g, 197.2 mmol) dropwise over 30 minutes.
-
Maintain the reaction at 40 °C and continue stirring for 2 hours.
-
Add a second portion of bromoethane (21.5 g, 197.2 mmol) dropwise.
-
Continue stirring the reaction mixture at 40 °C for an additional 8 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, add DCM (200 mL) to the mixture.
-
Filter the mixture to remove inorganic salts (potassium bromide and excess potassium carbonate).
-
Wash the filtered solids with additional DCM.
-
Combine the organic filtrates and wash with water (4 x 150 mL) in a separatory funnel to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting product is this compound, typically obtained as a clear oil with a high yield (around 88%).[1]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The key physical and chemical properties of 2-ethoxy-4-methyl-benzoic acid ethyl ester are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 88709-17-5 | [1][2][3] |
| Appearance | Clear Oil | [1] |
| Boiling Point | 156 °C @ 5 Torr | [1][2] |
| XLogP3 | 2.8 | [1][2] |
| PSA (Polar Surface Area) | 35.5 Ų | [2] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS) : Liquid chromatography-mass spectrometry (LCMS) analysis shows a peak with an m/z of 209.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 208.25.[1]
-
¹H NMR Spectroscopy (Theoretical) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
Aromatic Protons : Three signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their positions relative to each other.
-
Ethoxy Group Protons : A quartet (approx. 4.1 ppm) for the -OCH₂- protons and a triplet (approx. 1.4 ppm) for the -CH₃ protons of the ethoxy group attached to the ring.
-
Ethyl Ester Protons : A quartet (approx. 4.3 ppm) for the -OCH₂- protons and a triplet (approx. 1.3 ppm) for the -CH₃ protons of the ethyl ester group.
-
Methyl Group Protons : A singlet (approx. 2.3 ppm) for the methyl group attached to the aromatic ring.
-
-
¹³C NMR Spectroscopy (Theoretical) : The carbon NMR spectrum should display 12 distinct signals:
-
Aromatic Carbons : Six signals in the aromatic region (approx. 110-160 ppm), including the carbon bearing the ester, the ethoxy group, the methyl group, and the three unsubstituted carbons.
-
Carbonyl Carbon : A signal for the ester carbonyl carbon at a downfield chemical shift (approx. 166 ppm).
-
Ethoxy Group Carbons : Two signals for the ethoxy carbons (-OCH₂- at approx. 64 ppm and -CH₃ at approx. 15 ppm).
-
Ethyl Ester Carbons : Two signals for the ethyl ester carbons (-OCH₂- at approx. 61 ppm and -CH₃ at approx. 14 ppm).
-
Methyl Group Carbon : One signal for the methyl group on the ring (approx. 21 ppm).
-
-
Infrared (IR) Spectroscopy (Theoretical) : The IR spectrum is expected to show characteristic absorption bands:
-
C=O Stretch : A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch : Bands in the region of 1250-1000 cm⁻¹ for the C-O stretching of the ester and ether linkages.
-
C-H Stretch : Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
-
Aromatic C=C Stretch : Peaks in the 1600-1450 cm⁻¹ region.
-
Structural Confirmation Workflow
Caption: Workflow for structural confirmation using spectroscopy.
Applications and Significance
2-Ethoxy-4-methyl-benzoic acid ethyl ester is primarily recognized as a key intermediate in the pharmaceutical industry.[1][2] Its utility is particularly noted in the synthesis of compounds aimed at regulating blood glucose levels, suggesting a role in the development of anti-diabetic agents. The specific arrangement of functional groups on the aromatic ring allows for further chemical modifications, enabling the construction of more complex and pharmacologically active molecules. Researchers in drug development can utilize this ester as a starting scaffold to explore new chemical entities for various therapeutic targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-ethoxy-4-methyl-benzoic acid ethyl ester presents several hazards.
-
Hazard Statements :
-
Precautionary Measures :
-
Prevention : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Use only in a well-ventilated area or with a fume hood.[2] Avoid breathing vapors or mist.[2] Do not eat, drink, or smoke when using this product.[2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
References
- Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester. Mosher Chemical. [Link]
- Synthesis of ethyl 2-ethoxy-4-methylbenzo
- chemical label Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester. [Link]
- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-4-methylbenzoate
Molecular Structure and Spectroscopic Overview
Ethyl 2-ethoxy-4-methylbenzoate is an aromatic ester with a molecular weight of 208.25 g/mol .[1] Its structure, featuring an ethyl ester, an ethoxy group, and a methyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in chemical reactions.
Caption: Molecular structure of this compound.
This guide will systematically explore the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for each unique proton environment.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.7 | d | 1H | Ar-H (H-6) | The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded aromatic proton. Data from ethyl 2-ethoxybenzoate shows a doublet in this region (~7.76 ppm). |
| ~6.8 | d | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating ethoxy group and meta to the ester, leading to a more shielded position compared to H-6. |
| ~6.7 | s | 1H | Ar-H (H-3) | This proton is situated between two electron-donating groups (ethoxy and methyl), making it the most shielded aromatic proton. |
| ~4.3 | q | 2H | -OCH₂CH₃ (ester) | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. This is a characteristic chemical shift and splitting pattern for an ethyl ester. |
| ~4.1 | q | 2H | -OCH₂CH₃ (ethoxy) | The methylene protons of the ethoxy group are also adjacent to an oxygen atom and are split by their neighboring methyl group. Its chemical shift is slightly different from the ester's methylene due to the different electronic environment. |
| ~2.4 | s | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its chemical shift is typical for an aryl methyl group. |
| ~1.4 | t | 3H | -OCH₂CH₃ (ester) | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
| ~1.4 | t | 3H | -OCH₂CH₃ (ethoxy) | The terminal methyl protons of the ethoxy group are also split into a triplet by the adjacent methylene group. The two triplets from the ethyl groups may overlap. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]
-
Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~166 | C=O (ester) | The carbonyl carbon of an ester typically appears in this downfield region. Data for ethyl benzoate shows this peak around 166.4 ppm. |
| ~158 | Ar-C (C-2) | The aromatic carbon bearing the electron-donating ethoxy group is significantly shielded and appears downfield. |
| ~140 | Ar-C (C-4) | The aromatic carbon attached to the methyl group. |
| ~131 | Ar-C (C-6) | Aromatic CH carbon. |
| ~122 | Ar-C (C-1) | The aromatic carbon attached to the ester group. |
| ~112 | Ar-C (C-5) | Aromatic CH carbon. |
| ~108 | Ar-C (C-3) | Aromatic CH carbon, expected to be the most shielded due to the ortho and para electron-donating groups. |
| ~64 | -OCH₂CH₃ (ethoxy) | The methylene carbon of the ethoxy group. |
| ~61 | -OCH₂CH₃ (ester) | The methylene carbon of the ethyl ester. |
| ~21 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
| ~14.5 | -OCH₂CH₃ (ester) | The terminal methyl carbon of the ethyl ester. |
| ~14.2 | -OCH₂CH₃ (ethoxy) | The terminal methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1610, ~1580, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester, aryl-O) |
| ~1100 | Strong | C-O stretch (ether, alkyl-O) |
Experimental Protocol: IR Spectroscopy (Liquid Film)
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained.
-
Cell Preparation: Place a drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Measurement: Place a second salt plate on top of the first to create a thin liquid film.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, collecting a sufficient number of scans against a background spectrum of the clean salt plates.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules, which typically induces fragmentation, providing valuable structural information.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 180 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 163 | [M - OCH₂CH₃]⁺ |
| 135 | [M - COOCH₂CH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
The fragmentation of benzoate esters is well-documented.[6][7] The molecular ion at m/z 208 is expected. A key fragmentation is the loss of an ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion at m/z 163. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 135. A McLafferty rearrangement could also lead to the loss of ethene (C₂H₄), resulting in an ion at m/z 180.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The presented data, derived from fundamental principles and analysis of analogous structures, serves as a valuable reference for researchers. It is anticipated that experimental verification will align closely with these predictions. This detailed analysis underscores the power of modern spectroscopic techniques in the structural elucidation of novel organic compounds.
References
- Organomation.
- Iowa State University.
- University of York. Preparing an NMR sample. [Link]
- Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]
- Shimadzu. Liquid Samples. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts.
- Chemistry LibreTexts. 3.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ursinus.edu [ursinus.edu]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Quantum Chemical Calculations for Ethyl 2-ethoxy-4-methylbenzoate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on Ethyl 2-ethoxy-4-methylbenzoate. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical methodologies for a thorough computational analysis. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The protocols outlined herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental verification. By understanding the molecular-level characteristics of this compound, researchers can better predict its reactivity, stability, and potential interactions in various chemical environments, thereby accelerating research and development efforts.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₁₆O₃, belongs to the benzoate ester family, a class of compounds with wide-ranging applications.[1] Benzoate derivatives are integral to the fragrance, food, and pharmaceutical industries. In the context of drug development, understanding the conformational landscape, electronic properties, and reactivity of such molecules is paramount. Quantum chemical calculations offer a powerful, non-invasive avenue to explore these characteristics at the atomic level, providing insights that are often difficult to obtain through experimental means alone.[2][3][4]
This guide will provide a detailed walkthrough of performing quantum chemical calculations on this compound, from initial structure preparation to the analysis of complex molecular properties. The overarching goal is to equip researchers with the knowledge to leverage computational chemistry as a predictive tool in their work.
Theoretical Foundations: A Primer on Density Functional Theory
The computational methods detailed in this guide are primarily based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5][6][7][8] DFT is rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density.[9] This is a significant departure from traditional wave-function-based methods, as it simplifies the problem from a 3N-dimensional dependency (for N electrons) to a 3-dimensional one.
The accuracy of DFT calculations is heavily reliant on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For organic molecules such as this compound, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost.[10]
Another critical component of any quantum chemical calculation is the basis set , a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute in space. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ, are commonly employed for organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing chemical bonds.[11][12][13][14][15]
Computational Methodology: A Step-by-Step Protocol
This section provides a detailed workflow for performing quantum chemical calculations on this compound. The protocol is designed to be adaptable to various quantum chemistry software packages, such as Gaussian or ORCA.[1][3][4][16][17][18]
Caption: Computational workflow for this compound.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: The first step is to generate a plausible 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[19][20][21][22]
-
Pre-optimization: To obtain a reasonable starting geometry for the more computationally expensive DFT calculations, a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended.
Step 2: Geometry Optimization and Frequency Calculation
-
Geometry Optimization: The core of the structural analysis is the geometry optimization at the DFT level. A typical level of theory for a molecule of this size would be the B3LYP functional with the 6-31G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule on the potential energy surface.[23][24]
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.[2][25][26]
-
Step 3: Calculation of Molecular Properties
-
Electronic Properties: From the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[27][28][29][30][31]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[32][33][34][35][36]
-
-
NMR Spectroscopy Prediction: The chemical shifts of ¹H and ¹³C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data.[37][38][39][40][41]
Results and Discussion: Interpreting the Computational Data
The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation.
Optimized Molecular Geometry
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) should be tabulated. These values provide the most stable three-dimensional arrangement of the atoms in the molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | Calculated Value | O-C-C | Calculated Value |
| C-O (ester) | Calculated Value | C-O-C (ether) | Calculated Value |
| C-C (aromatic) | Calculated Value | C-C-C (aromatic) | Calculated Value |
| C-H | Calculated Value | H-C-H | Calculated Value |
(Note: The table above should be populated with the actual calculated values from the geometry optimization.)
Vibrational Analysis
A table of the most significant calculated vibrational frequencies and their corresponding IR intensities should be presented. The assignment of these frequencies to specific vibrational modes (e.g., C=O stretch, C-H stretch) is crucial for interpreting an experimental IR spectrum.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| Calculated Value | Calculated Value | C=O stretch |
| Calculated Value | Calculated Value | Aromatic C-H stretch |
| Calculated Value | Calculated Value | Aliphatic C-H stretch |
| Calculated Value | Calculated Value | C-O stretch |
(Note: This table should be populated with the key vibrational frequencies from the frequency calculation.)
Electronic Structure Analysis
The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are key indicators of chemical reactivity and electronic transitions.
| Property | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and has a higher chemical reactivity.
Caption: Relationship between Frontier Orbitals and Chemical Reactivity.
The Molecular Electrostatic Potential (MEP) map should be visualized to identify the electron-rich and electron-poor regions of this compound. The oxygen atoms of the ethoxy and ester groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.
Validation and Trustworthiness
For the computational protocols to be considered trustworthy, the calculated results must be validated against experimental data. The primary methods for validation are:
-
Spectroscopic Comparison: The calculated IR and NMR spectra should be compared with experimentally obtained spectra for this compound. A good agreement between the predicted and experimental peak positions and relative intensities would lend significant confidence to the computational model.
-
Structural Comparison: If crystallographic data is available, the calculated bond lengths and angles can be directly compared to the experimental values.
In the absence of direct experimental data for the title compound, a viable strategy is to perform the same computational analysis on a closely related, well-characterized molecule. If the computational protocol accurately reproduces the known properties of the analogue, it increases the confidence in the predictions for this compound.
Applications and Future Outlook
The insights gained from the quantum chemical calculations of this compound have several practical applications:
-
Drug Development: As a molecular fragment, understanding its conformational preferences and electronic properties can aid in the design of larger, more complex drug molecules. The MEP map can guide the design of interactions with biological targets.[2][3][4][17]
-
Materials Science: Substituted benzoates can be used as building blocks for liquid crystals and polymers. The calculated electronic properties, such as the HOMO-LUMO gap, are relevant to the design of organic electronic materials.[10][42]
-
Reaction Mechanism Studies: The calculated properties can be used to predict the most likely sites of chemical reactions and to understand the reactivity of the molecule in different chemical environments.
Future work could involve more advanced computational methods, such as Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and explore the excited-state properties of the molecule.[43] Additionally, molecular dynamics simulations could be employed to study the conformational dynamics of the molecule in different solvents.
References
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The Medicinal Chemistry Potential of Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5): A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Repaglinide Intermediate
Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5), a substituted benzoic acid derivative, is primarily recognized in the pharmaceutical industry as a key intermediate in the synthesis of Repaglinide, a prominent anti-diabetic agent.[1] While its role as a building block for this meglitinide-class drug is well-established, the inherent medicinal chemistry potential of the 2-alkoxy-4-alkylbenzoic acid scaffold itself remains a largely untapped area of research. This technical guide aims to provide an in-depth exploration of the potential applications of CAS 88709-17-5 and its analogues in medicinal chemistry, extending beyond its current use. We will delve into its role as a modulator of ATP-dependent potassium channels, explore its synthetic accessibility, and propose future research directions for this versatile chemical entity.
Core Structure and Physicochemical Properties
The foundational structure of CAS 88709-17-5 is a benzene ring substituted with an ethyl ester, an ethoxy group at position 2, and a methyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88709-17-5 | |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | |
| LogP (predicted) | 3.2 | |
| pKa (predicted) | ~4.0 (for the corresponding carboxylic acid) |
The ethoxy and methyl substitutions on the aromatic ring, along with the ethyl ester, contribute to the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and interaction with biological targets.
Primary Therapeutic Target: The ATP-Sensitive Potassium (K-ATP) Channel
The most direct line of inquiry into the medicinal applications of the this compound scaffold stems from its connection to Repaglinide. Repaglinide exerts its glucose-lowering effect by modulating the activity of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4]
Mechanism of Action
In pancreatic β-cells, the K-ATP channel acts as a metabolic sensor, linking blood glucose levels to insulin secretion. When glucose levels are low, the channels are open, allowing potassium ions to flow out of the cell, which maintains a hyperpolarized state and prevents insulin release. Following a meal, rising blood glucose leads to increased intracellular ATP. ATP binds to the Kir6.2 subunit, causing the channel to close. This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5]
Repaglinide and other meglitinides mimic the effect of high ATP levels by binding to the SUR1 subunit of the K-ATP channel, inducing channel closure and stimulating insulin secretion in a glucose-dependent manner.[6]
Caption: Signaling pathway of insulin secretion mediated by the K-ATP channel.
Structure-Activity Relationships (SAR) and Design Considerations
The structural features of this compound provide a valuable starting point for designing novel K-ATP channel modulators. SAR studies on Repaglinide and other meglitinide analogues have highlighted several key determinants of activity.[7]
-
The Carboxylic Acid Moiety: The free carboxylic acid (after hydrolysis of the ethyl ester in the case of our core molecule) is crucial for activity. It is thought to interact with key residues in the binding pocket of the SUR1 subunit.[7]
-
The 2-Alkoxy Group: The presence of an alkoxy group at the 2-position, such as the ethoxy group in our core molecule, generally enhances potency.[8]
-
The 4-Alkyl Group: The methyl group at the 4-position contributes to the overall lipophilicity and can influence binding affinity. Variations at this position could be explored to optimize pharmacokinetic properties.
-
The Amide Linkage in Repaglinide: In Repaglinide, the benzoic acid is linked via an amide bond to a chiral side chain. This side chain plays a critical role in the high-affinity binding to the SUR1 subunit.[6]
Starting from the this compound core, a medicinal chemistry campaign could explore:
-
Modification of the 4-position: Introducing different alkyl or substituted alkyl groups to probe the size and nature of the binding pocket.
-
Variation of the 2-alkoxy group: Investigating the impact of different alkoxy groups (e.g., methoxy, propoxy) on potency and selectivity.
-
Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, acyl sulfonamide) could improve metabolic stability and pharmacokinetic properties.
Caption: Structure-Activity Relationship (SAR) exploration from the core scaffold.
Synthetic Accessibility
The synthetic tractability of the 2-alkoxy-4-alkylbenzoic acid scaffold is a significant advantage for its exploration in medicinal chemistry.
General Synthesis of this compound
A common route to this compound involves the etherification of a substituted salicylic acid derivative followed by esterification.[9]
Experimental Protocol: Synthesis of this compound
-
Step 1: Etherification of 4-methylsalicylic acid:
-
To a solution of 4-methylsalicylic acid in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add ethyl iodide or diethyl sulfate and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 2-ethoxy-4-methylbenzoic acid.
-
-
Step 2: Esterification of 2-ethoxy-4-methylbenzoic acid:
-
Dissolve the 2-ethoxy-4-methylbenzoic acid from Step 1 in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography.
-
Experimental Protocols for Biological Evaluation
To assess the potential of novel analogues derived from the this compound scaffold as K-ATP channel modulators, the following experimental protocols can be employed.
Electrophysiological Assay for K-ATP Channel Activity
The gold standard for characterizing ion channel modulators is the patch-clamp electrophysiology technique.[10]
Step-by-Step Methodology: Whole-Cell Patch-Clamp Assay
-
Cell Culture:
-
Culture a cell line stably expressing the human Kir6.2/SUR1 channel (e.g., HEK293 cells).
-
Maintain the cells in appropriate culture medium supplemented with antibiotics for selection.
-
-
Cell Preparation:
-
On the day of the experiment, dissociate the cells using a gentle enzyme solution (e.g., TrypLE).
-
Plate the cells onto glass coverslips at a low density.
-
-
Electrophysiology Recording:
-
Mount a coverslip with adherent cells onto the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing a physiological concentration of ions.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing ATP to mimic the intracellular environment.
-
Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage steps to elicit K-ATP channel currents.
-
-
Compound Application and Data Analysis:
-
Establish a stable baseline current.
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the changes in current amplitude.
-
Calculate the percentage of inhibition or activation of the K-ATP current at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ or EC₅₀ value.
-
Membrane Potential Assay
A higher-throughput alternative to electrophysiology is a fluorescence-based membrane potential assay.[11]
Step-by-Step Methodology: Fluorescent Membrane Potential Assay
-
Cell Plating:
-
Plate the Kir6.2/SUR1 expressing cells in a multi-well plate (e.g., 96- or 384-well).
-
-
Dye Loading:
-
Wash the cells with a physiological buffer.
-
Load the cells with a voltage-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells.
-
Include positive (e.g., a known K-ATP channel blocker like glibenclamide) and negative (vehicle) controls.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to changes in membrane potential.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Generate concentration-response curves and calculate the IC₅₀ or EC₅₀ values.
-
Future Perspectives and Alternative Therapeutic Applications
While the primary focus for the this compound scaffold is likely to remain in the realm of metabolic diseases, its structural features suggest potential in other therapeutic areas.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of various benzoic acid derivatives.[3] The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. The lipophilic nature and substitution pattern of the this compound core could be a starting point for the design of novel anticancer agents.
Neurodegenerative Diseases
Benzoic acid derivatives have also been investigated for their potential in treating neurodegenerative diseases.[12] For example, some derivatives have shown neuroprotective effects by modulating ion channels or reducing oxidative stress. The ability of small, lipophilic molecules to cross the blood-brain barrier is a critical factor in developing CNS-active drugs, and the physicochemical properties of the this compound scaffold are favorable in this regard.
Conclusion
This compound (CAS 88709-17-5), while currently recognized as a synthetic intermediate, possesses a chemical scaffold with significant and underexplored potential in medicinal chemistry. Its inherent link to the modulation of ATP-sensitive potassium channels provides a clear and validated starting point for the development of novel therapeutics for type 2 diabetes and potentially other metabolic disorders. The synthetic accessibility of this core structure, coupled with established biological assays, facilitates the exploration of structure-activity relationships and the optimization of lead compounds. Furthermore, the broader pharmacological activities of benzoic acid derivatives suggest that with creative medicinal chemistry efforts, analogues of this compound could find applications in oncology and neurology. This technical guide serves as a foundational resource to encourage and direct further research into this promising area of drug discovery.
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A Methodological Framework for the Preliminary Toxicological Assessment of Ethyl 2-ethoxy-4-methylbenzoate
Abstract
Ethyl 2-ethoxy-4-methylbenzoate (CAS No. 88709-17-5) is a chemical compound for which a comprehensive public toxicological profile is not yet established. This technical guide outlines a systematic, science-led framework for conducting a preliminary toxicological assessment suitable for researchers, scientists, and drug development professionals. In the absence of extensive empirical data, this document synthesizes regulatory principles with established methodologies in toxicology to propose a robust testing strategy. The narrative emphasizes the causality behind experimental choices, leveraging data from structurally similar benzoate esters to inform the assessment strategy. This guide serves as a blueprint for characterizing the potential human health risks of novel chemical entities, ensuring a self-validating system of protocols from in silico analysis to targeted in vitro assays.
Introduction: The Imperative for a Structured Toxicological Evaluation
The introduction of any new chemical entity into commercial use, whether in cosmetics, pharmaceuticals, or other industries, necessitates a thorough safety assessment.[1][2][3] The principle of ensuring human health is paramount and is codified in regulations such as the EU Cosmetics Regulation (EC) No. 1223/2009.[2][3] For a compound like this compound, where toxicological data is sparse[4], a structured, exposure-driven approach is critical.[1] This guide eschews a simple checklist in favor of a logical, tiered evaluation process that begins with fundamental chemical properties and progresses through computational and in vitro models to build a comprehensive safety profile. The ultimate goal is to generate a Cosmetic Product Safety Report (CPSR) that is robust and scientifically defensible.[3]
Physicochemical Characterization: The Foundation of Toxicological Prediction
Understanding the fundamental physicochemical properties of a substance is the first step in any safety assessment, as these characteristics govern its behavior, including potential absorption, distribution, metabolism, and excretion (ADME).[1]
| Property | Value / Information | Source | Significance in Toxicology |
| CAS Number | 88709-17-5 | [5][6][7][8] | Unique chemical identifier for database searches. |
| Molecular Formula | C₁₂H₁₆O₃ | [5][7][8] | Determines molecular weight and elemental composition. |
| Molecular Weight | 208.25 g/mol | [5][7][8] | Influences diffusion and absorption characteristics. |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [5][7] | Important for comprehensive literature and database searching. |
| Purity | 95% (example) | [5] | Impurities can have their own toxicological profiles. |
| XLogP3 | 2.8 | [7] | A measure of lipophilicity; predicts potential for skin penetration and bioaccumulation. A value of 2.8 suggests moderate lipophilicity. |
| Boiling Point | 156 °C @ 5 Torr | [7] | Relevant for assessing inhalation exposure risk. |
Tier 1: In Silico and Computational Assessment
Before embarking on laboratory-based testing, computational methods provide a valuable preliminary screening. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the potential toxicity of a chemical based on its structural similarity to other compounds with known toxicological profiles.[4]
Proposed In Silico Workflow
The initial assessment should involve a battery of QSAR models to predict key toxicological endpoints. This is a cost-effective method to identify potential hazards that may require further investigation.
Caption: A conceptual workflow for the initial in silico toxicological assessment.
The Material Safety Data Sheet (MSDS) for this compound indicates that predictions for respiratory irritation and skin sensitization were determined using QSAR modeling.[4] This highlights the utility of this approach for generating initial safety data in the absence of experimental results.
Metabolism and Toxicokinetics: Predicting Biological Fate
The metabolism of a substance is a critical determinant of its toxicity. Benzoate esters are generally known to be rapidly hydrolyzed by carboxylesterase enzymes found in the blood and tissues into their corresponding acid (benzoic acid) and alcohol.[9]
Predicted Metabolic Pathway
For this compound, the predicted primary metabolic pathway is hydrolysis into 2-ethoxy-4-methylbenzoic acid and ethanol. The resulting benzoic acid derivative would likely undergo Phase II conjugation (e.g., with glycine) to form a more water-soluble compound that is readily excreted in the urine, a common pathway for benzoic acid itself.[9] Ethanol is metabolized via well-known pathways to acetaldehyde and then acetate.[9]
Caption: Predicted primary metabolic pathway of this compound.
This predicted pathway is crucial because the toxicity of the metabolites must be considered. In this case, the metabolites are derivatives of well-studied compounds, which can help inform the safety assessment.
Tier 2: In Vitro Toxicological Testing
Following the in silico screening, a battery of in vitro tests is required to provide empirical data on specific toxicological endpoints. This approach aligns with the global push to reduce and replace animal testing.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying substances that can cause genetic mutations, which may lead to cancer or other diseases.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.
-
Methodology:
-
Select at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 pKM101).
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test substance both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism.[9]
-
Include appropriate negative (vehicle) and positive controls.
-
Plate the treated bacteria on a minimal medium lacking the essential amino acid (e.g., histidine for Salmonella) that the strains require for growth.
-
Incubate for 48-72 hours.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) over the negative control.
Skin and Eye Irritation
As cosmetic ingredients often come into direct contact with the skin and eyes, assessing irritation potential is mandatory.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (RhE - OECD 439)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Methodology:
-
Use commercially available reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™).
-
Topically apply a defined amount of this compound to the tissue surface.
-
Expose the tissues for a specified period (e.g., 60 minutes).
-
After exposure, rinse the substance from the tissue surface.
-
Incubate the tissues for a post-exposure period (e.g., 42 hours).
-
-
Endpoint: Assess cell viability using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (typically 50%) compared to negative controls leads to a classification of the substance as an irritant.
Note on Eye Irritation: While no direct data exists for the target compound, a structurally related substance, Ethyl 2-methylbenzoate, is classified as causing serious eye damage (H318).[10] This "read-across" information serves as a significant alert, prioritizing a thorough in vitro eye irritation assessment (e.g., Bovine Corneal Opacity and Permeability test - OECD 437) for this compound.
Skin Sensitization
Skin sensitization is an allergic reaction resulting from skin contact with a substance. The QSAR analysis mentioned in the MSDS already suggests a potential for allergic reactions.[4] This must be confirmed experimentally.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA - OECD 442C)
-
Objective: To model the first key event in the skin sensitization adverse outcome pathway (AOP) – covalent binding to skin proteins.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubate the test substance with synthetic peptides containing either cysteine or lysine.
-
After 24 hours, quantify the depletion of the peptides using high-performance liquid chromatography (HPLC).
-
-
Endpoint: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the substance is categorized into reactivity classes (low, moderate, or high), which informs its sensitization potential.
Cytotoxicity Assessment
Cytotoxicity assays provide a baseline understanding of a substance's toxicity at the cellular level.
Experimental Protocol: Neutral Red Uptake (NRU) Assay (OECD 129)
-
Objective: To determine the concentration at which a substance causes 50% cell death (IC50).
-
Methodology:
-
Culture a relevant cell line (e.g., human keratinocytes like HaCaT, or human liver cells like HepG2) in 96-well plates.
-
Expose the cells to a range of concentrations of this compound for a set period (e.g., 24 hours).
-
Wash the cells and incubate them with Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.
-
Extract the dye from the cells and measure its absorbance using a spectrophotometer.
-
-
Endpoint: Cell viability is proportional to the amount of dye retained. The IC50 value is calculated from the concentration-response curve. Studies on related compounds like methyl benzoate and ethyl benzoate have established IC50 values in various human cell lines, providing a useful benchmark for interpreting results.[11][12][13]
Conclusion and Next Steps
This guide outlines a foundational, multi-tiered strategy for establishing a preliminary toxicological profile for this compound. The proposed workflow, beginning with physicochemical and in silico analysis and progressing to a targeted suite of in vitro assays, represents a modern, ethical, and scientifically rigorous approach to safety assessment.[1][14]
The results from these studies will form the core of the ingredient's safety file. Should any of these in vitro tests indicate a potential for significant toxicity (e.g., strong genotoxicity or high cytotoxicity at low concentrations), further, more complex investigations, potentially including targeted in vivo studies for endpoints not yet fully replaceable by alternative methods (such as reproductive toxicity), would need to be considered, always adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).
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The Chemical Fortitude of Ethyl 2-ethoxy-4-methylbenzoate: An In-depth Technical Guide to its Stability and Degradation Pathways
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of a compound's stability is paramount. This technical guide offers a comprehensive exploration of the stability and degradation pathways of Ethyl 2-ethoxy-4-methylbenzoate, a key aromatic ester. Authored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the molecule's intrinsic stability and its susceptibility to various environmental stressors.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₆O₃, is an aromatic ester with applications in organic synthesis and as a potential intermediate in the pharmaceutical industry.[1] Its chemical structure, featuring an ethyl ester, an ethoxy group, and a methyl group attached to a benzene ring, dictates its reactivity and, consequently, its stability profile. A proactive approach to understanding its degradation is crucial for ensuring product quality, safety, and efficacy in any application. This guide will delve into the primary degradation pathways—hydrolysis, oxidation, photolysis, and thermal stress—providing both theoretical mechanisms and practical experimental protocols for their investigation.
Core Principles of Degradation: A Mechanistic Overview
The degradation of a pharmaceutical compound is not a random process but is governed by its chemical structure and the environmental conditions it is exposed to. For this compound, the ester functional group is the most probable site of initial degradation, primarily through hydrolysis. The substituted benzene ring also plays a critical role in the molecule's overall stability.
Hydrolytic Degradation: The Inevitable Encounter with Water
Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield 2-ethoxy-4-methylbenzoic acid and ethanol. This reaction is reversible.[2][3][4][5]
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ions, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. This intermediate then eliminates an ethoxide ion, a good leaving group, to form 2-ethoxy-4-methylbenzoic acid. In a basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt, driving the reaction to completion and making it effectively irreversible.[6][7][8]
The electron-donating nature of the ethoxy and methyl groups on the benzene ring can slightly influence the rate of hydrolysis by affecting the electron density of the carbonyl carbon.
Visualizing the Degradation: Hydrolytic Pathways
Caption: Predicted hydrolytic degradation pathways of this compound.
Oxidative Degradation: The Impact of Reactive Oxygen Species
While the benzene ring is relatively stable, the presence of electron-donating groups (ethoxy and methyl) can activate it towards oxidation.[9] Oxidizing agents, such as hydrogen peroxide, can lead to the formation of phenolic compounds or even ring-opening under harsh conditions. The benzylic protons of the methyl group are also susceptible to oxidation, potentially leading to the formation of a carboxylic acid at that position.
Photolytic Degradation: The Energy of Light
Aromatic esters can be susceptible to photodegradation upon exposure to UV light. The energy absorbed can lead to the cleavage of the ester bond or reactions involving the aromatic ring.[10] It is crucial to protect solutions of this compound from light to prevent the formation of photoproducts.
Thermal Degradation: The Effect of Heat
At elevated temperatures, aromatic esters can undergo thermal decomposition.[1][11][12][13][14] For this compound, this could involve the elimination of ethylene from the ethoxy groups or cleavage of the ester bond, leading to the formation of 2-ethoxy-4-methylbenzoic acid and ethylene. The specific degradation products will depend on the temperature and duration of thermal stress.
Experimental Design: A Guide to Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[15][16][17][18][19][20] These studies are a cornerstone of developing stability-indicating analytical methods.[21][22][23][24][25]
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[15]
1. Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add hydrochloric acid to a final concentration of 0.1 M.
-
Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to a known concentration for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add sodium hydroxide to a final concentration of 0.1 M.
-
Maintain the solution at room temperature for a specified period (e.g., 1, 4, 8 hours), as base-catalyzed hydrolysis is typically faster.
-
At each time point, withdraw an aliquot, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Reflux a solution of the compound in water at 70°C for a specified period.
-
Withdraw aliquots at various time points, cool, and dilute for analysis.
-
2. Oxidative Degradation Protocol
-
Prepare a solution of this compound.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw an aliquot, quench any remaining oxidizing agent if necessary, and dilute for analysis.
3. Photolytic Degradation Protocol
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
4. Thermal Degradation Protocol
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples at various time points.
Data Presentation: Summarizing Degradation Data
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 72 hours | 60°C | [Insert Data] | 2-ethoxy-4-methylbenzoic Acid |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | [Insert Data] | 2-ethoxy-4-methylbenzoic Acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Identify Products] |
| Photolytic | ICH Q1B Light | [Specify Duration] | Room Temp | [Insert Data] | [Identify Products] |
| Thermal (Solid) | Dry Heat | [Specify Duration] | 80°C | [Insert Data] | [Identify Products] |
| Thermal (Solution) | Heat | [Specify Duration] | 80°C | [Insert Data] | [Identify Products] |
Analytical Methodology: Detecting and Identifying Degradants
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[26][27] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for this purpose.[26][27] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[28][29] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.[29]
Conclusion: A Proactive Approach to Stability
A comprehensive understanding of the stability and degradation pathways of this compound is not merely an academic exercise but a critical component of its successful application in research and development. By anticipating and characterizing its degradation products through systematic forced degradation studies, researchers can develop robust formulations, establish appropriate storage conditions, and ensure the quality and safety of their final products. The insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to the rigorous and scientifically sound development of chemical and pharmaceutical products.
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. [Link]
- Overview of established degradation routes for benzoate that operate... (n.d.).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
- Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. (2017, January 23). The Journal of Organic Chemistry. [Link]
- Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025, August 6).
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (n.d.). Frontiers. [Link]
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- Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
- Benzoate Degradation P
- Acid Catalysed Hydrolysis of Ester: Mechanism & Examples. (2023, October 20). StudySmarter. [Link]
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- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). LinkedIn. [Link]
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- Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. (n.d.). NIH. [Link]
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- Oxidation of Aromatic Alkanes and Esters. (n.d.). Scribd. [Link]
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- Forced Degradation Studies: Regulatory Considerations and Implement
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- (PDF)
- Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI. [Link]
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- Degradation of Aromatic Compounds and their Conversion into Useful Energy by Bacteria. (n.d.). IntechOpen. [Link]
- KEGG Degradation of aromatic compounds - Reference p
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-ethoxy-4-methylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis leverages two fundamental and robust reactions in organic chemistry: the Williamson Ether Synthesis and Fischer Esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also the underlying chemical principles and experimental rationale.
Introduction
This compound is an aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules. Its structure, featuring both an ether and an ester functional group, allows for diverse subsequent chemical modifications. The synthetic strategy outlined herein is a logical and efficient two-step process. The first step involves the formation of the ethoxy group at the 2-position of 4-methylbenzoic acid via a Williamson ether synthesis. The second step is the esterification of the resulting carboxylic acid with ethanol to yield the final product.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Williamson Ether Synthesis: Formation of 2-ethoxy-4-methylbenzoic acid from 2-hydroxy-4-methylbenzoic acid.
-
Fischer Esterification: Conversion of 2-ethoxy-4-methylbenzoic acid to this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-ethoxy-4-methylbenzoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][2][3] It proceeds via an S_N2 mechanism where a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as a nucleophile, attacking an electrophilic alkyl halide or other substrate with a good leaving group.[3][4] In this step, the hydroxyl group of 2-hydroxy-4-methylbenzoic acid is deprotonated to form a phenoxide, which then attacks an ethylating agent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Hydroxy-4-methylbenzoic acid | C₈H₈O₃ | 152.15 | 5.00 g | 0.0329 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.45 g | 0.0362 |
| Diethyl sulfate | (C₂H₅)₂SO₄ | 154.18 | 5.07 g (4.3 mL) | 0.0329 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | - | As needed | - |
| 1 M Hydrochloric acid | HCl | - | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | - | As needed | - |
| Brine (saturated NaCl solution) | NaCl | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | - | As needed | - |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-methylbenzoic acid (5.00 g, 0.0329 mol).
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask and stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.45 g of 60% dispersion, 0.0362 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide should result in a clear solution or a fine suspension.
-
Ethylation: Cool the reaction mixture back to 0 °C. Add diethyl sulfate (4.3 mL, 0.0329 mol) dropwise via a syringe over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-ethoxy-4-methylbenzoic acid as a solid.
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] This is an equilibrium process, and to drive the reaction towards the product, an excess of the alcohol is often used, and the water formed as a byproduct can be removed.[5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Ethoxy-4-methylbenzoic acid | C₁₀H₁₂O₃ | 180.20 | 4.00 g | 0.0222 |
| Absolute Ethanol | C₂H₅OH | - | 50 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | - | 1 mL | - |
| Diethyl ether | (C₂H₅)₂O | - | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | - | As needed | - |
| Brine (saturated NaCl solution) | NaCl | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-ethoxy-4-methylbenzoic acid (4.00 g, 0.0222 mol) in absolute ethanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution until no more gas evolves.[5] This step removes any unreacted carboxylic acid and neutralizes the sulfuric acid catalyst.
-
Wash again with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Expected Results and Characterization
The final product, this compound, is expected to be a liquid or a low-melting solid.[7] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The molecular formula is C₁₂H₁₆O₃ and the molecular weight is 208.25 g/mol .[7]
References
- The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Riverside.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Friesen, J. B. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University.
- The Organic Chemistry Tutor. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube.
- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents. (n.d.).
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Application Note: High-Throughput GC-MS Method for Purity Determination of Ethyl 2-ethoxy-4-methylbenzoate
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and impurity profile of Ethyl 2-ethoxy-4-methylbenzoate, a key intermediate in the synthesis of various organic compounds. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material. The protocol herein provides a comprehensive workflow from sample preparation to data analysis, underpinned by a rigorous validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound (CAS No. 88709-17-5) is an aromatic ester whose purity is critical for the successful synthesis of downstream products, particularly in the pharmaceutical and specialty chemical industries.[5] Even trace impurities can have a significant impact on reaction yields, by-product formation, and the overall safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[6][][8] This application note provides a comprehensive and validated GC-MS method to accurately quantify the purity of this compound and identify potential process-related impurities.
The causality behind selecting GC-MS lies in its dual-component nature: the gas chromatograph separates compounds based on their physicochemical properties, while the mass spectrometer provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, ensuring a high degree of specificity and sensitivity.[6][][8]
Predicted Impurity Profile Based on Synthesis Route
A common synthetic route to this compound involves the etherification of 2-hydroxy-4-methylbenzoic acid followed by esterification. This process can potentially introduce several impurities:
-
Starting Materials: Unreacted 2-hydroxy-4-methylbenzoic acid or its ethyl ester, ethyl 2-hydroxy-4-methylbenzoate.
-
Isomeric By-products: Positional isomers such as ethyl 4-ethoxy-2-methylbenzoate could be formed.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.
-
Degradation Products: Hydrolysis of the ester back to the corresponding carboxylic acid.
A thorough understanding of these potential impurities is fundamental to developing a highly specific and robust analytical method.
Experimental Workflow
The experimental workflow is designed to be systematic and self-validating at each critical step.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Detailed Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Ethyl acetate (GC grade, ≥ 99.9%)
-
Helium (carrier gas, ≥ 99.999% purity)
-
Volumetric flasks and pipettes (Class A)
-
GC vials with septa
Instrumentation and Chromatographic Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers sensitive and specific detection and identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic esters. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Volume | 1 µL (Split ratio 50:1) | A split injection prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing optimal column efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | Covers the molecular ion and expected fragment ions of the analyte and potential impurities. |
Sample and Standard Preparation
-
Reference Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in ethyl acetate to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the reference standard.
-
System Suitability Solution: Use the reference standard solution.
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Identification of impurities can be performed by comparing their mass spectra with a commercial library (e.g., NIST). The fragmentation pattern of related substituted ethyl benzoates can also aid in the identification of unknown peaks.
Method Validation Protocol
The analytical method is validated according to the ICH Q2(R1) guideline.[1][2][3][4]
Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (ethyl acetate), the reference standard, and a sample spiked with potential impurities. | The main peak should be well-resolved from any other peaks (Resolution > 2.0). |
| Linearity | Analyze a series of at least five concentrations of the reference standard (e.g., 0.1 - 1.5 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a sample at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The LOQ should be reported and have acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, oven temperature ramp ±2 °C/min). | System suitability parameters should still be met. |
Conclusion
This application note provides a detailed and scientifically sound GC-MS method for the purity analysis of this compound. The protocol is designed to be readily implemented in a quality control or research laboratory setting. The comprehensive validation plan ensures that the method is reliable, accurate, and fit for its intended purpose, aligning with the stringent requirements of the pharmaceutical and chemical industries. By following this detailed guide, researchers and drug development professionals can confidently assess the purity of this important chemical intermediate, ensuring the quality and integrity of their downstream processes and products.
References
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Intertek. Pharmaceutical Impurity Testing and Identification.
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714).
- Pathogenia. Purity Assay (Pharmaceutical Testing).
- PrepChem.com. Synthesis of this compound.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Pharmacopeia. <621> Chromatography.
- PubChem. Ethyl 2-hydroxy-4-methylbenzoate.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. GC–MS separation of the regioisomeric methyl ethoxybenzoates.
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Crude Ethyl 2-ethoxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scientifically-grounded protocol for the purification of crude Ethyl 2-ethoxy-4-methylbenzoate utilizing High-Performance Liquid Chromatography (HPLC). The methodology is tailored for professionals in drug development and chemical synthesis who require high-purity compounds for their research. This guide offers a detailed, step-by-step protocol, elucidates the scientific rationale behind the experimental choices, and includes a troubleshooting section to ensure dependable and reproducible outcomes.
Introduction
This compound is an aromatic ester with significant potential as a building block in organic synthesis and the development of novel pharmaceutical agents. The synthesis of this compound typically yields a crude mixture containing unreacted starting materials, by-products, and other impurities. For many applications, especially in the realm of drug discovery and development, a high degree of purity is paramount for accurate biological and chemical characterization.
This document details a reversed-phase HPLC (RP-HPLC) method, a powerful and widely used technique for the separation of moderately polar to non-polar compounds.[1] The selection of RP-HPLC is predicated on the physicochemical properties of this compound, which suggest its suitability for separation on a non-polar stationary phase with a polar mobile phase.[1][2]
Physicochemical Properties of this compound
A comprehensive understanding of the analyte's properties is crucial for the development of an effective HPLC purification strategy.
| Property | Value | Rationale for HPLC Method Development |
| Molecular Formula | C₁₂H₁₆O₃[3][4] | Provides the basis for calculating the molecular weight. |
| Molecular Weight | 208.25 g/mol [3][4] | Important for mass spectrometry-based detection and fraction analysis. |
| Polarity (LogP) | 2.57[3] | The LogP value suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[5] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | This dictates the choice of sample diluent and mobile phase components.[2] |
| UV Absorbance | Exhibits UV absorbance due to the aromatic ring. | Allows for detection using a UV-Vis detector, a common and robust HPLC detector.[6] |
HPLC Purification Workflow
The overall workflow for the purification of crude this compound is depicted in the following diagram.
Caption: A schematic of the HPLC purification workflow for this compound.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative HPLC system equipped with a binary pump, an autosampler or manual injector, a column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). The C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for aromatic esters.[1]
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for enhancing peak shape).
-
Sample Vials: Appropriate vials compatible with the autosampler.
-
Syringe Filters: 0.45 µm PTFE filters for sample preparation to prevent column frit blockage.[7]
Mobile Phase Preparation
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Degassing: It is crucial to degas both mobile phases for a minimum of 15 minutes using an ultrasonicator or an inline degasser. This prevents the formation of air bubbles that can cause pressure fluctuations and baseline noise.[7]
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound and dissolve it in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a concentrated stock solution. The sample solvent should be compatible with the mobile phase to ensure good peak shape.[8]
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter. This step is critical to prevent clogging of the HPLC column and system tubing.[7][8]
HPLC Purification Protocol
This protocol serves as a robust starting point and may necessitate optimization based on the specific impurity profile of the crude material.
Method Development and Optimization
Initial method development should focus on determining the optimal mobile phase composition and gradient profile. Utilizing an analytical scale HPLC with a smaller dimension C18 column allows for rapid method development before scaling up to a preparative scale.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard choice for the initial method development of moderately polar compounds.[2] |
| Mobile Phase A | Water | The polar component of the mobile phase.[9] |
| Mobile Phase B | Acetonitrile | The non-polar component that elutes the compound of interest.[9] |
| Gradient | 50-95% B over 20 minutes | A broad gradient is employed to elute a wide range of impurities and to determine the approximate retention time of the target compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for an analytical column of this dimension. |
| Injection Volume | 10 µL | A small injection volume is used to prevent column overloading and subsequent peak distortion.[8] |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A full UV-Vis scan of the pure compound can be performed to identify the optimal wavelength for maximum absorbance. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | A controlled column temperature can enhance the reproducibility of retention times.[10] |
Preparative HPLC Protocol
Following the establishment of the analytical method, it can be scaled up for purification purposes.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 10 mm, 5 µm | A larger diameter column is necessary to accommodate higher sample loads for purification. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized based on the analytical run (e.g., 60-85% B over 30 minutes) | A shallower gradient around the elution point of the target compound will improve the resolution from closely eluting impurities.[11] |
| Flow Rate | 4.0 mL/min | The flow rate is scaled up proportionally to the cross-sectional area of the larger column. |
| Injection Volume | 100-500 µL (or higher, depending on sample concentration and column capacity) | Maximizes the throughput of the purification without compromising the separation quality. |
| Detection Wavelength | 254 nm | |
| Fraction Collection | Time-based or peak-based | Fractions corresponding to the peak of interest are collected for further processing. |
Post-Purification Processing
-
Purity Analysis: The collected fractions should be analyzed using the established analytical HPLC method to confirm the purity of the isolated this compound.
-
Solvent Evaporation: The pure fractions are pooled, and the solvent is removed using a rotary evaporator or a lyophilizer.
-
Final Product Characterization: The identity and purity of the final product should be confirmed using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, inappropriate mobile phase pH, column degradation.[8] | Reduce the sample load, add a small amount of an acid modifier (e.g., 0.1% FA or TFA) to the mobile phase, or use a new column.[8] |
| Low Resolution | Suboptimal mobile phase composition or gradient profile.[7] | Optimize the gradient slope, or consider using a different organic modifier such as methanol.[11] |
| Ghost Peaks | Contamination in the mobile phase or sample, carryover from previous injections.[8] | Use fresh HPLC grade solvents, and flush the system and injector with a strong solvent.[8] |
| Pressure Fluctuations | Air bubbles in the system, pump seal failure, leaks.[7] | Degas the mobile phase thoroughly, purge the pump, and check all fittings and pump seals for leaks.[10][12] |
Conclusion
This application note presents a detailed and scientifically robust protocol for the HPLC purification of crude this compound. By adhering to the outlined procedures for method development, purification, and troubleshooting, researchers can consistently achieve a high degree of purity for the target compound, which is indispensable for subsequent scientific investigations. The principles and techniques described herein are broadly applicable to the purification of other similar aromatic esters.
References
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Chemsrc. (n.d.). This compound.
- ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- LCGC International. (2025, December 17). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column.
- PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Small Molecule HPLC [sigmaaldrich.com]
- 3. This compound | CAS#:88709-17-5 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. maxisci.com [maxisci.com]
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- 10. labcompare.com [labcompare.com]
- 11. chromtech.com [chromtech.com]
- 12. phenomenex.com [phenomenex.com]
Application Notes and Protocols: Ethyl 2-ethoxy-4-methylbenzoate as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Ethyl 2-ethoxy-4-methylbenzoate in Medicinal Chemistry
This compound, a substituted aromatic ester, has emerged as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, including the reactive ester group and the specifically substituted benzene ring, make it a crucial building block in the construction of therapeutically significant molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in leveraging this versatile intermediate for novel drug discovery and development. The primary focus of this document will be on its established role in the synthesis of antidiabetic agents, most notably Repaglinide.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88709-17-5 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Colorless oil (presumed) | |
| Purity | Typically >95% | [3] |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [3] |
Safety and Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water.[4] For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially relevant synthesis of this compound proceeds from 4-methylsalicylic acid. This process involves a double ethylation, where both the phenolic hydroxyl group and the carboxylic acid are converted to their respective ethyl ethers and esters.
Caption: Synthesis of this compound from 4-methylsalicylic acid.
Protocol 1: Synthesis of this compound
Materials:
-
4-Methylsalicylic acid
-
Diethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylsalicylic acid (1.0 eq), anhydrous potassium carbonate (4.0 eq), and dry acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add diethyl sulfate (4.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation.[5]
Application in Pharmaceutical Synthesis: The Case of Repaglinide
This compound is a pivotal intermediate in the synthesis of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes.[6] The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a series of transformations to introduce the side chain characteristic of Repaglinide.
Caption: Key steps in the synthesis of Repaglinide from this compound.
Protocol 2: Hydrolysis of this compound to 2-Ethoxy-4-methylbenzoic Acid
The first critical step towards the synthesis of Repaglinide from this compound is the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 15-20°C and slowly add 1M hydrochloric acid to adjust the pH to approximately 4-6. A precipitate of 2-ethoxy-4-methylbenzoic acid should form.
-
Isolation: Stir the mixture for an additional hour at this temperature, then filter the solid precipitate.
-
Washing and Drying: Wash the filter cake with purified water and dry to obtain the desired carboxylic acid.
This carboxylic acid is then further functionalized in subsequent steps to ultimately yield Repaglinide.[4]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is crucial for its successful use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method can be employed.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two ethoxy groups (quartet and triplet), and the methyl group (singlet). The chemical shifts and coupling patterns will confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethoxy and methyl groups.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are indicative of the C-O stretching of the ester and ether linkages.
-
Aromatic C-H and C=C stretching vibrations will also be present.
-
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, with a well-established role in the production of the antidiabetic drug Repaglinide. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers to utilize this compound effectively and safely. As the quest for new therapeutic agents continues, the versatility of such building blocks will undoubtedly lead to their application in the synthesis of a broader range of complex molecules, further solidifying their importance in medicinal chemistry.
References
- MSDS of this compound.
- Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate. Google Patents.
- Chem 351 Fall 2000 Final : Spectroscopy. University of Calgary.
- Material Safety Data Sheet - Ethyl Benzoate, 99+%. Cole-Parmer.
- B.Pharm 5th semester BP501T. Medicinal Chemistry-II Unit-V Antidiabetic agents Local Anaesthetics.
- Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. PubChem.
- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses.
- CAS No : 88709-17-5 | Product Name : this compound. Pharmaffiliates.
- 2-Ethoxy-4-(3-((S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino)-2-oxo-propyl)-benzoic acid ethyl ester. PubChem.
- Production Method of Ethyl 4-methylbenzoate. Chempedia - LookChem.
- Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
- ethyl 4-aminobenzoate. Organic Syntheses.
- Ethyl 4-methylbenzoate. SIELC Technologies.
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
- Repaglinide (Prandin, 2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)butyl]amino]-2-oxoethyl]-benzoic Acid, AG-EE-623, Novonorm,). Biosave.
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Application Note & Protocol: Selective Ethylation of 4-Methylsalicylic Acid
Abstract
This comprehensive guide provides detailed experimental protocols for the selective ethylation of 4-methylsalicylic acid, a key intermediate in the synthesis of various pharmaceutical and chemical entities. 4-Methylsalicylic acid possesses two reactive functional groups amenable to ethylation: a carboxylic acid and a phenolic hydroxyl group. This document outlines two distinct, high-yield synthetic routes: the Fischer-Speier esterification for the synthesis of Ethyl 4-Methylsalicylate and the Williamson ether synthesis for the targeted ethylation of the phenolic hydroxyl group to produce 2-Ethoxy-4-methylbenzoic acid. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss methods for product purification and characterization, ensuring a reproducible and validated workflow for researchers in organic synthesis and drug development.
Introduction: The Chemistry of 4-Methylsalicylic Acid
4-Methylsalicylic acid is a derivative of salicylic acid and serves as a valuable building block in organic synthesis.[1] Its structure features both a carboxylic acid and a phenolic hydroxyl group, offering multiple pathways for chemical modification. The selective ethylation of either of these groups can lead to the formation of distinct products with unique chemical properties and biological activities.
-
Ethyl 4-Methylsalicylate (Ester): Formed by ethylating the carboxylic acid group, this compound is an ester. Salicylate esters are widely used as flavoring agents, fragrances, and as active ingredients in topical analgesics.[2][3]
-
2-Ethoxy-4-methylbenzoic Acid (Ether): Formed by ethylating the phenolic hydroxyl group, this compound is an ether. Alkylsalicylic acid derivatives are investigated for various applications, including their use as detergents and in the development of novel therapeutic agents.[4]
The choice of synthetic strategy is paramount to achieving regioselectivity. This guide presents two classic and reliable methods, Fischer Esterification and Williamson Ether Synthesis, to selectively target each functional group.
Strategic Decision: Esterification vs. Etherification
The desired final product dictates the appropriate synthetic route. The following decision-making workflow illustrates the selection process based on the target functional group.
Caption: Decision flowchart for selecting the appropriate ethylation protocol.
Protocol 1: Fischer-Speier Esterification for Ethyl 4-Methylsalicylate
This protocol details the synthesis of ethyl 4-methylsalicylate via the acid-catalyzed esterification of the carboxylic acid group with ethanol.
Underlying Principle: Fischer-Speier Esterification
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[3][6] To drive the equilibrium toward the product side, an excess of the alcohol reactant is typically used.[3][6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Notes |
| 4-Methylsalicylic Acid | C₈H₈O₃ | 152.15 | 7.61 g (50.0 mmol) | Starting Material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 75 mL (~1.28 mol) | Reagent and Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst, highly corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL (Saturated Sol.) | For neutralization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Drying Agent |
| 250 mL Round-bottom flask | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Separatory Funnel | - | - | 1 (250 mL) | - |
| Heating Mantle | - | - | 1 | - |
Experimental Workflow: Fischer Esterification
Caption: Step-by-step workflow for the synthesis of Ethyl 4-Methylsalicylate.
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, combine 7.61 g (50.0 mmol) of 4-methylsalicylic acid with 75 mL of absolute ethanol. Swirl the flask to dissolve the solid.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution while swirling. Caution: This process is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 2-3 hours.[7][8]
-
Cooling and Extraction: After the reflux period, allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the funnel, cap it, and shake gently, venting frequently to release pressure.
-
Neutralization: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid and 4-methylsalicylic acid.[9] You may observe gas evolution (CO₂); vent the funnel accordingly. Separate and discard the aqueous layer.
-
Final Wash: Wash the organic layer one final time with 50 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and add approximately 5 g of anhydrous magnesium sulfate. Swirl the flask and let it sit for 10-15 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 4-methylsalicylate as an oil. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: Williamson Ether Synthesis for 2-Ethoxy-4-methylbenzoic Acid
This protocol details the synthesis of 2-Ethoxy-4-methylbenzoic acid by selectively ethylating the phenolic hydroxyl group. This method protects the carboxylic acid as a salt during the reaction, which is then re-protonated in the final step.
Underlying Principle: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11][12] In this case, the phenolic hydroxyl group of 4-methylsalicylic acid is significantly more acidic than the carboxylic acid proton is not present (it's a carboxylate). By using a suitable base (like sodium ethoxide), both the hydroxyl and carboxylic acid groups are deprotonated. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the ether linkage.[13][14] The carboxylate remains unreactive towards the ethyl iodide and is protonated during the acidic work-up.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Notes |
| 4-Methylsalicylic Acid | C₈H₈O₃ | 152.15 | 7.61 g (50.0 mmol) | Starting Material |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 7.49 g (110 mmol) | Base, moisture-sensitive |
| Ethyl Iodide | C₂H₅I | 155.97 | 6.2 mL (77.5 mmol) | Alkylating agent, toxic |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~150 mL | For acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | Extraction Solvent |
| 250 mL Round-bottom flask | - | - | 1 | - |
| Magnetic Stirrer & Stir bar | - | - | 1 | - |
| Separatory Funnel | - | - | 1 (500 mL) | - |
Experimental Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for the synthesis of 2-Ethoxy-4-methylbenzoic Acid.
Step-by-Step Protocol
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 7.61 g (50.0 mmol) of 4-methylsalicylic acid in 100 mL of anhydrous DMF.
-
Deprotonation: To the stirring solution, carefully add 7.49 g (110 mmol) of sodium ethoxide in portions. Caution: Sodium ethoxide is highly reactive with water and moisture.[15] Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add 6.2 mL (77.5 mmol) of ethyl iodide to the reaction mixture via a syringe. Caution: Ethyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[16][17][18]
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 300 mL of cold water. Carefully acidify the aqueous solution to a pH of ~2 by slowly adding 1M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-Ethoxy-4-methylbenzoic acid.
Product Characterization
The identity and purity of the synthesized ethyl 4-methylsalicylate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the molecular structure. For ethyl 4-methylsalicylate, characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons should be observed.[2][19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of ethyl 4-methylsalicylate should show a strong absorption band for the ester carbonyl group (around 1730 cm⁻¹) and the hydroxyl group (a broad peak around 3200 cm⁻¹).[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.
Safety Precautions
-
All experimental procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care.[21]
-
Sodium Ethoxide: A strong base that is flammable and reacts violently with water. It is corrosive and can cause severe skin and eye damage.[15]
-
Ethyl Iodide: Toxic, a potential carcinogen, and harmful if inhaled or swallowed. Avoid exposure.[16][17][18]
-
Organic solvents like diethyl ether and ethyl acetate are flammable. Keep them away from ignition sources.
References
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Fischer–Speier esterification.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Techno PharmChem. (n.d.). Ethyl Iodide Material Safety Data Sheet.
- Winthrop University Chemistry Department. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide.
- Doug's Lab. (2016). The Fischer Esterification: Methyl Salicylate. YouTube.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Loba Chemie. (2016). ETHYL IODIDE FOR SYNTHESIS MSDS.
- Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid.
- Google Patents. (n.d.). CN104387275A - Synthesis method of ethyl salicylate.
- Sciencemadness.org. (n.d.). Preparation of methyl salicylate.
- Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.
- ACS Publications. (n.d.). Synthesis of Ethyl Salicylate Using Household Chemicals. Journal of Chemical Education.
- University of Durham. (n.d.). Alkylation of Salicylic Acids.
- Course Hero. (n.d.). Preparation of Methyl Salicylate.
- ResearchGate. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column.
- YouTube. (2017). Making oil of wintergreen (kind of): Ethyl salicylate.
- Drexel University. (n.d.). Synthesis of Ethyl Salicylate Using Household Chemicals.
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- 19. D’Amelia, R. P., Kimura, M. W. and Nirode, W. F. (2020) Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education 8. [sciepub.com]
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Application Note: Quantitative Analysis of Ethyl 2-ethoxy-4-methylbenzoate using Validated Chromatographic Methods
Abstract
This document provides detailed analytical procedures for the precise and accurate quantification of Ethyl 2-ethoxy-4-methylbenzoate, a key organic ester intermediate. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control and stability testing. Additionally, a Gas Chromatography (GC) method is outlined as a viable alternative, particularly for assessing volatile impurities. The protocols herein are developed with an emphasis on scientific causality and are structured to meet the rigorous validation standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the determination of this compound in various sample matrices.
Introduction and Analyte Properties
This compound is a substituted benzoate ester. The accurate determination of its purity and concentration in bulk drug substances or as an intermediate is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte.
Chemical Structure:
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 88709-17-5 | [3][4] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| Predicted XLogP3 | 2.8 | [5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| UV Chromophore | Substituted benzene ring | Inferred |
The presence of the substituted benzene ring provides a strong chromophore, making UV spectrophotometry a suitable detection method. The compound's molecular weight and predicted octanol-water partition coefficient (XLogP3) suggest it is well-suited for analysis by reverse-phase liquid chromatography.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar organic molecules. The inherent precision, accuracy, and robustness of HPLC make it ideal for the quantitative analysis required in regulated environments.
Rationale for Method Selection
-
Specificity: The chromatographic separation allows for the resolution of this compound from potential impurities, starting materials, and degradation products.
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds.
-
Versatility: The method is adaptable to various sample matrices, including bulk substances and formulated products, with appropriate sample preparation.[6]
-
Regulatory Acceptance: HPLC is a universally accepted technique by regulatory bodies for the quality control of pharmaceuticals.[1][7]
Experimental Protocol: HPLC-UV Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the analytical setup is performing correctly before any sample analysis.
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (5-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (reagent grade).
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for moderately non-polar analytes.[8] |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (60:40 v/v) | Provides optimal retention and peak shape. Acidified water suppresses silanol interactions and ensures the analyte is in a single ionic form.[9][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection λ | 240 nm | Wavelength of high absorbance for the benzoate chromophore, maximizing sensitivity. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
-
Diluent: Mobile Phase (Acetonitrile:Water 60:40).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of sample powder equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[6] Allow to cool to room temperature, then dilute to volume with diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Make one injection of the diluent as a blank.
-
Inject the sample solutions in duplicate.
-
The system is deemed suitable for use if the following criteria are met for the five replicate standard injections:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 1.5%[1]
-
The concentration of this compound in the sample is calculated using the external standard method:
Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the average peak area of the analyte in the sample injections.
-
Area_Standard is the average peak area of the analyte in the standard injections.
-
Conc_Standard is the concentration of the Working Standard Solution (µg/mL).
-
Conc_Sample is the nominal concentration of the Sample Solution (µg/mL).
-
Purity_Standard is the purity of the reference standard (e.g., 99.8% = 0.998).
HPLC Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Method Validation Protocol (ICH Q2(R2) Framework)
A full validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[7]
| Parameter | Test | Acceptance Criteria |
| Specificity | Inject blank, standard, sample, and spiked sample. | No interference at the analyte's retention time. Peak purity must pass if using a PDA detector. |
| Linearity | Analyze a minimum of 5 concentrations across the range (e.g., 25-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[11] |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration (40-60 µg/mL).[11] |
| Accuracy | Analyze spiked placebo or known-purity samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: 6 sample preps at 100% concentration. Intermediate: Repeatability on a different day/by a different analyst. | %RSD ≤ 2.0% for repeatability. Overall %RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≈ 3 for LOD; S/N ≈ 10 for LOQ. |
| Robustness | Vary parameters like mobile phase composition (±2%), column temp (±2°C), flow rate (±0.1 mL/min). | System suitability criteria are met; results are not significantly impacted. |
Alternative Method: Gas Chromatography (GC-FID/MS)
GC is an excellent alternative for analyzing thermally stable and volatile compounds. It can offer higher resolution than HPLC and, when coupled with a mass spectrometer (MS), provides definitive identification of the analyte and impurities.
Rationale for Method Selection
-
Orthogonality: Provides a different separation mechanism (volatility vs. polarity), which is useful for confirming purity results obtained from HPLC.
-
Impurity Profiling: Ideal for detecting and identifying volatile organic impurities.
-
High Efficiency: Capillary GC columns provide very high theoretical plate counts, leading to excellent separation power.[12]
Experimental Protocol: GC-FID Analysis
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5, HP-5ms, or similar 5% phenyl-methylpolysiloxane).
-
Autosampler and data system.
-
Helium or Hydrogen (high purity) as carrier gas.
-
Solvent (e.g., Dichloromethane, Ethyl Acetate, HPLC grade).
| Parameter | Recommended Setting | Rationale |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Temperature program designed to elute the analyte in a reasonable time while separating it from potential impurities. |
| Detector | FID | A universal detector for organic compounds, providing a robust and linear response. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte post-column. |
GC Workflow Diagram
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. This compound | 88709-17-5 [chemicalbook.com]
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- 8. ajast.net [ajast.net]
- 9. Ethyl 2-methylbenzoate | SIELC Technologies [sielc.com]
- 10. Ethyl 4-methylbenzoate | SIELC Technologies [sielc.com]
- 11. database.ich.org [database.ich.org]
- 12. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]
Application of Ethyl 2-ethoxy-4-methylbenzoate in Organic Synthesis: A Detailed Guide for Researchers
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 2-ethoxy-4-methylbenzoate is a substituted aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring an ethoxy group ortho to the ester and a methyl group para to the ester, provides a versatile scaffold for a variety of chemical transformations. This guide offers an in-depth exploration of the applications of this compound in organic synthesis, with a primary focus on its pivotal role as a key intermediate in the industrial production of the antidiabetic drug, Repaglinide. Detailed experimental protocols, mechanistic insights, and characterization data are provided to assist researchers, scientists, and drug development professionals in leveraging this compound for their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88709-17-5 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Clear oil | |
| Purity | Typically >95% | [1] |
| InChI | InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | [1] |
| InChIKey | PQLJVFJXXWBUPR-UHFFFAOYSA-N | [1] |
| SMILES | CCOC1=C(C=C(C=C1)C)C(=O)OCC |
Spectroscopic Data (Predicted):
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups (triplets and quartets), the aromatic protons (doublets and a singlet), and the methyl group (a singlet).
-
¹³C NMR (Predicted): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy and ethyl ester groups, and the methyl carbon.
-
Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak (M+) at m/z 208, along with characteristic fragmentation patterns.
Core Application: Intermediate in the Synthesis of Repaglinide
The most significant application of this compound is its role as a key intermediate in the synthesis of Repaglinide, a potent oral antidiabetic drug used for the treatment of type 2 diabetes. Repaglinide's chemical name is (S)-(+)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid. The synthesis of this complex molecule involves a multi-step pathway where this compound serves as a crucial precursor to the substituted phenylacetic acid moiety of the final drug molecule.
The overall synthetic strategy involves the initial preparation of this compound, followed by its conversion to a more functionalized intermediate, which is then coupled with the chiral amine side chain to yield Repaglinide.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key synthetic transformations involving this compound.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the preparation of the title compound from the readily available starting material, ethyl 2-hydroxy-4-methylbenzoate (also known as ethyl 4-methylsalicylate). The reaction proceeds via a classic Williamson ether synthesis, where the phenoxide ion, generated by deprotonation of the hydroxyl group, acts as a nucleophile to displace a halide from an ethylating agent.
Reaction Scheme:
Sources
Application Notes and Protocols for Cell Culture Studies Involving Substituted Benzoate Esters
Introduction: The Dual Role of Substituted Benzoate Esters in Cell Culture
Substituted benzoate esters, a class of chemical compounds including the widely known parabens (esters of p-hydroxybenzoic acid) and sodium benzoate, are frequently encountered in pharmaceutical, cosmetic, and food industries for their antimicrobial properties.[1][2] In the realm of cell culture and drug development, their deliberate introduction into experimental setups is aimed at elucidating their biological effects, which range from potential cytotoxicity and endocrine disruption to therapeutic applications such as neuroprotection and anticancer activity.[3][4][5] This guide provides a comprehensive overview of the principles and detailed protocols for studying the effects of substituted benzoate esters on mammalian cells in vitro. We will delve into the causal logic behind experimental choices, ensuring that the presented protocols are robust and self-validating.
Part 1: Foundational Concepts and Initial Considerations
Before embarking on detailed cellular assays, it is crucial to establish the fundamental characteristics of the substituted benzoate ester's interaction with the chosen cell line. This primarily involves determining its cytotoxic profile.
The Principle of Dose-Dependent Cytotoxicity
The biological impact of any compound is intrinsically linked to its concentration. For substituted benzoate esters, a common observation is a dose-dependent increase in cytotoxicity.[1] Furthermore, the chemical structure of the ester, particularly the length of the alkyl chain in parabens, influences its cytotoxic potential. Generally, a longer alkyl chain correlates with increased cytotoxicity.[1][2] This is attributed to enhanced lipophilicity, facilitating easier passage through the cell membrane. The observed order of toxicity for common parabens is typically: Benzylparaben > Butylparaben > Propylparaben > Ethylparaben > Methylparaben.[1][2]
Preparation of Stock Solutions
Accurate and reproducible results begin with the correct preparation of test compounds. Due to the generally poor water solubility of many substituted benzoate esters, a suitable organic solvent is required.
Protocol 1: Preparation of Substituted Benzoate Ester Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving parabens for cell culture experiments.[6] For sodium benzoate, sterile distilled water or PBS can be used.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 100 mM in DMSO for parabens, or 1 M in water for sodium benzoate). This minimizes the volume of solvent added to the cell culture medium.
-
Dissolution: Accurately weigh the substituted benzoate ester and dissolve it in the appropriate solvent. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Part 2: Core Cellular Assays
With a properly prepared stock solution, the next step is to assess the compound's effect on fundamental cellular processes.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6]
Protocol 2: MTT Assay for Cytotoxicity Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Treatment: Prepare serial dilutions of the substituted benzoate ester in complete culture medium from the stock solution. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound).[6]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Comparative Cytotoxicity (IC50) of Selected Substituted Benzoate Esters on Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Methylparaben | Human Dermal Fibroblasts | >0.05% | [6] |
| Butylparaben | Human Trophoblast Cells (HTR8/SVneo) | Not specified, but inhibited proliferation | [4] |
| Sodium Benzoate | Human Colon Cancer (Caco-3) | 15.01 µg/ml | [8] |
| Sodium Benzoate | Human Breast Cancer (MCF7) | 0.378 µg/ml | [8] |
| Sodium Benzoate | Human Lung Cancer (A549) | 0.45 µg/ml | [8] |
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Substituted benzoate esters, such as butylparaben and sodium benzoate, have been shown to induce apoptosis.[4][9] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the substituted benzoate ester for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[11]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution to each 100 µL of cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Analysis: Analyze the samples by flow cytometry. Annexin V is typically detected in the FITC channel (FL1), and PI in the phycoerythrin channel (FL2).[10]
Diagram 1: Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Some parabens can affect cell cycle progression.[12] Propidium iodide staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol 4: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[14]
-
Washing: Wash the cells twice with PBS.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[15]
-
PI Staining: Add propidium iodide solution to the cell suspension.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Part 3: Mechanistic Insights - Signaling Pathway Analysis
Understanding the molecular mechanisms by which substituted benzoate esters exert their effects is a key objective in drug development and toxicology.
NF-κB Signaling Pathway
Sodium benzoate has been shown to modulate the NF-κB signaling pathway, which is a critical regulator of inflammation and apoptosis.[9] A key event in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus. Western blotting is the gold standard for analyzing these events.
Diagram 2: Simplified NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.
Protocol 5: Western Blot Analysis of NF-κB Activation
-
Cytoplasmic and Nuclear Protein Extraction: a. After treatment, harvest the cells and wash with cold PBS. b. Resuspend the cell pellet in a cytoplasmic extraction buffer (e.g., containing HEPES, KCl, EDTA, and a non-ionic detergent like NP-40).[3] c. Incubate on ice to lyse the cell membrane and then centrifuge to pellet the nuclei.[3] d. Collect the supernatant, which is the cytoplasmic fraction. e. Wash the nuclear pellet gently.[3] f. Resuspend the nuclear pellet in a nuclear extraction buffer (containing a high salt concentration to disrupt the nuclear membrane).[3] g. Vortex and incubate on ice, followed by centrifugation to pellet the debris. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6] b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total IκBα, phosphorylated IκBα (in cytoplasmic extracts), total p65 (in both extracts), and a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane and add a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize to the respective loading controls. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.
Part 4: Data Interpretation and Conclusion
The protocols outlined above provide a robust framework for investigating the cellular effects of substituted benzoate esters. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a comprehensive understanding of the compound's biological activity. It is imperative to perform these experiments with appropriate controls and to analyze the data with statistical rigor. The insights gained from these in vitro studies are invaluable for guiding further research in drug development, toxicology, and other related fields.
References
- Guerra, L., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 46(4), 854-862.
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- Rockland Immunochemicals, Inc. (n.d.). Nuclear & Cytoplasmic Extract Protocol.
- Lee, J., et al. (2018). Butyl paraben promotes apoptosis in human trophoblast cells through increased oxidative stress-induced endoplasmic reticulum stress. Environmental Toxicology, 33(4), 436-445.
- Pradhan, A., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1453.
- Yedjou, C. G., et al. (2018). Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. International Journal of Environmental Research and Public Health, 15(4), 628.
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Application Notes and Protocols for High-Throughthroughput Screening of Ethyl 2-ethoxy-4-methylbenzoate Analogs
Introduction: Unveiling the Therapeutic Potential of Novel Benzoate Analogs
The discovery of novel therapeutic agents is a cornerstone of modern medicine, driven by the systematic screening of chemical libraries to identify compounds with desired biological activities.[1][2] Ethyl 2-ethoxy-4-methylbenzoate and its analogs represent a class of small molecules with potential for biological activity, yet their specific molecular targets and therapeutic applications remain largely unexplored. Given the presence of an ester functional group, a logical starting point for investigating the bioactivity of this compound class is to explore their interaction with esterase enzymes, which play crucial roles in various physiological processes.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to systematically evaluate libraries of this compound analogs. We will detail two distinct yet complementary HTS approaches: a biochemical assay focused on esterase inhibition and a cell-based assay to assess general cytotoxicity and phenotypic effects.[5][6][7] The overarching goal is to provide a robust framework for the initial identification of bioactive "hits" from large compound collections, paving the way for subsequent lead optimization and mechanistic studies.[8][9]
The Dichotomy of Screening: Biochemical vs. Cell-Based Assays
The initial phase of any HTS campaign involves a critical decision between two primary assay formats: biochemical and cell-based assays. Each approach offers unique advantages and limitations in the context of early-stage drug discovery.[5][10][11]
-
Biochemical Assays: These assays are performed in a cell-free environment, utilizing purified biological components like enzymes or receptors.[11] Their primary advantage lies in their simplicity, high throughput, and the ability to directly measure the interaction of a compound with its molecular target.[6] For the this compound analogs, a biochemical assay targeting esterase activity provides a direct measure of their potential to inhibit this class of enzymes.[3]
-
Cell-Based Assays: In contrast, cell-based assays are conducted using living cells, offering a more physiologically relevant context.[6][10] These assays can provide insights into a compound's cell permeability, cytotoxicity, and its effects on complex cellular pathways.[7][12] For our target compound class, a cell-based cytotoxicity assay will help identify compounds that affect cell viability, which could be indicative of either therapeutic potential (e.g., in cancer) or undesirable toxicity.[13][14]
The strategic integration of both biochemical and cell-based screening approaches provides a more comprehensive initial assessment of a compound library, enabling the identification of target-specific inhibitors as well as compounds with broader cellular effects.
Biochemical HTS Assay: A Fluorescent-Based Esterase Inhibition Protocol
This protocol describes a sensitive and robust HTS assay to identify inhibitors of esterase activity from a library of this compound analogs. The assay utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by an esterase.[15][16][17] A decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition of the enzyme.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, such as 4-methylumbelliferyl acetate, by an esterase to produce a highly fluorescent product, 4-methylumbelliferone. The rate of fluorescence increase is directly proportional to the esterase activity. Inhibitors of the esterase will decrease the rate of substrate hydrolysis, resulting in a lower fluorescent signal.
Experimental Workflow: Esterase Inhibition Assay
Caption: Workflow for the fluorescent-based esterase inhibition HTS assay.
Detailed Protocol
Materials and Reagents:
-
384-well, black, flat-bottom plates
-
Purified esterase (e.g., porcine liver esterase)
-
4-Methylumbelliferyl acetate (or other suitable fluorogenic esterase substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Sodium Fluoride)
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the this compound analog library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the control wells (negative control, 0% inhibition).
-
Dispense 50 nL of a known esterase inhibitor (positive control, 100% inhibition) at a concentration known to give maximal inhibition.
-
-
Esterase Addition:
-
Prepare a working solution of esterase in assay buffer at a pre-determined optimal concentration.
-
Add 10 µL of the esterase solution to all wells of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Cell-Based HTS Assay: A Luminescent Cell Viability Protocol
This protocol outlines a cell-based HTS assay to identify this compound analogs that exhibit cytotoxic effects. The assay utilizes a commercially available reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[12] A decrease in the luminescent signal suggests a reduction in the number of viable cells.
Principle of the Assay
The assay is based on the principle that ATP is a key indicator of metabolically active cells. The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of D-luciferin to produce a luminescent signal that is proportional to the amount of ATP present.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the luminescent cell viability HTS assay.
Detailed Protocol
Materials and Reagents:
-
384-well, white, flat-bottom, cell culture-treated plates
-
A suitable human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive Control for cytotoxicity (e.g., Staurosporine)
-
Acoustic liquid handler or pintool for compound dispensing
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at an optimized density (e.g., 2,000 cells/well) in 20 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
The following day, add 50 nL of each test compound, DMSO (negative control), and a positive control cytotoxic agent to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Addition and Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Identification
Following the acquisition of raw data from the HTS assays, a rigorous data analysis workflow is essential to identify statistically significant "hits."[8][18]
Assay Quality Control: The Z'-Factor
The robustness and quality of an HTS assay are typically assessed by calculating the Z'-factor.[19][20] This statistical parameter reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][22]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
Hit Identification
A common method for hit identification is to set a threshold based on the mean and standard deviation of the negative controls (DMSO). For instance, compounds that produce a signal that is three standard deviations away from the mean of the negative controls are considered primary hits.
Example Data Summary:
| Assay Type | Parameter Measured | Hit Criteria | Hypothetical Hit Rate |
| Esterase Inhibition | % Inhibition | > 50% | 0.5% |
| Cell Viability | % Cytotoxicity | > 50% | 0.8% |
Conclusion and Future Directions
The high-throughput screening assays detailed in this application note provide a robust and efficient platform for the initial characterization of this compound analog libraries. The biochemical esterase inhibition assay allows for the direct identification of compounds that interact with a specific enzyme class, while the cell-based cytotoxicity assay provides valuable information on the broader cellular effects of these molecules.
It is crucial to recognize that primary hits identified from these screens require further validation through dose-response studies, secondary assays, and medicinal chemistry efforts to confirm their activity and elucidate their mechanism of action. Ultimately, the successful implementation of these HTS strategies will accelerate the discovery of novel bioactive compounds with the potential for therapeutic development.
References
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- Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
- Emory University. (n.d.). Luciferase Assay protocol.
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- Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
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- National Institutes of Health. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Wikipedia. (n.d.). Z-factor.
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- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Reyes-Duarte, D., et al. (2018). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. Methods in Molecular Biology, 1835, 43-52.
- Ontogen. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
- National Institutes of Health. (n.d.). New Advances in the Exploration of Esterases with PET and Fluorescent Probes.
- ResearchGate. (2025, August 9). High-throughput screening of activity and enantioselectivity of esterases.
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- ACS Publications. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
- Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
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- Chandrasekaran, A., et al. (2021). High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. Pharmaceutical Research, 38(3), 397-413.
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Application Notes & Protocols for Safe Handling and Storage of Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5) is a specialty chemical intermediate, notably identified as a process impurity in the synthesis of Repaglinide, an antidiabetic drug.[1][2] As with any pharmaceutical impurity, its accurate identification, handling, and control are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] These application notes provide a comprehensive guide to the safe handling and storage of this compound in a laboratory setting, grounded in established safety principles and an understanding of its chemical properties.
The molecular structure of this compound, an aromatic ester with an ether linkage, informs the necessary safety precautions. While specific toxicological data for this compound is limited, its classification as harmful necessitates careful handling to minimize exposure.[3] Furthermore, the presence of an ether group suggests a potential for peroxide formation upon prolonged storage and exposure to air, a critical safety consideration for laboratory personnel.[4][5]
Compound Identification and Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 88709-17-5 | [6] |
| Chemical Name | This compound | [6] |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [6] |
| Molecular Formula | C₁₂H₁₆O₃ | [6] |
| Molecular Weight | 208.25 g/mol | [6] |
| Purity (Typical) | ≥95% | [6] |
Hazard Assessment and GHS Classification
Based on available safety data, this compound is classified as a hazardous substance.[3]
-
Pictogram:
-
Harmful
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Core Directive: Safe Handling Protocols
Adherence to the following protocols is mandatory to mitigate the risks associated with handling this compound.
Engineering Controls
The primary line of defense is to minimize exposure through effective engineering controls.
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] The fume hood provides a controlled environment that protects the user from inhaling harmful vapors.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound during a typical laboratory procedure.
Caption: Experimental workflow for handling CAS 88709-17-5.
Storage Procedures and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
General Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.
Protocol for Managing Peroxide Formation Risk
The ethoxy group in this compound presents a potential risk of peroxide formation upon prolonged storage in the presence of oxygen.[4][5] While not explicitly documented for this specific compound, it is prudent to adopt protocols for peroxide-forming chemicals.
Peroxide Management Protocol:
-
Date All Containers: Upon receipt, label the container with the date. When first opened, add the opening date to the label.
-
Visual Inspection: Before each use, visually inspect the container for any signs of peroxide formation, such as crystallization, discoloration, or stratification.[5] If any of these are observed, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Testing for Peroxides: For containers that have been open for more than 12 months, or if there is any suspicion of peroxide formation, test for peroxides before use. Commercially available peroxide test strips can be used for a semi-quantitative assessment.[7]
-
Inhibitors: For long-term storage, consider adding a peroxide inhibitor like Butylated Hydroxytoluene (BHT), if it does not interfere with experimental procedures.
The following decision tree illustrates the protocol for handling potential peroxide-formers.
Caption: Decision protocol for peroxide risk management.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal
All waste containing this compound must be treated as hazardous waste.[3] Dispose of it in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.
References
- ResearchGate. (n.d.). Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide.
- Veeprho. (n.d.). Repaglinide Impurities and Related Compound.
- Labcompare. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing.
- Capot Chemical. (2025, November 27). MSDS of this compound.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- University of California, Santa Barbara. (n.d.). Peroxide Formation.
- Stanford University. (n.d.). Information on Peroxide-Forming Compounds.
- University of California, Los Angeles. (n.d.). Peroxide Forming Chemicals.
- PharmaGuideHub. (2024, March 6). HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION.
- Pharmaffiliates. (n.d.). Repaglinide-impurities.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. capotchem.cn [capotchem.cn]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols for Testing the Biological Efficacy of Benzoates
Introduction: The Scientific Rationale for Evaluating Benzoate Efficacy
Benzoates, the salts and esters of benzoic acid, are widely utilized across the pharmaceutical, cosmetic, and food industries for their preservative properties.[1][2] Their primary function is to inhibit the growth of bacteria, yeasts, and molds, thereby extending the shelf-life and ensuring the safety of various products.[2][3] The biological activity of benzoates is principally attributed to the undissociated form of benzoic acid, which is lipophilic and can readily penetrate microbial cell membranes.[4] This efficacy is most pronounced in acidic conditions (pH below 4.5), where the equilibrium shifts in favor of the undissociated acid.[3][5]
The antimicrobial mechanism of benzoates is multifaceted. Upon entering the cell, benzoic acid acidifies the cytoplasm, which inhibits the activity of key enzymes in microbial respiratory and metabolic pathways.[4][5] A critical target is the enzyme phosphofructokinase, a key regulator of glycolysis.[6][7][8] By inhibiting this enzyme, benzoates disrupt the microorganism's energy production, leading to a bacteriostatic or fungistatic effect.[6][8] Furthermore, benzoates can alter cell membrane permeability, leading to the leakage of essential ions and molecules, and can interfere with protein synthesis.[3][5][9]
While their antimicrobial properties are well-established, the broader biological effects of benzoates, including potential cytotoxicity, anti-inflammatory activity, and neurological effects, are areas of ongoing research.[10][11] Therefore, a robust and multifaceted experimental approach is crucial for comprehensively evaluating the biological efficacy and safety of benzoate compounds for their intended applications. This guide provides detailed protocols and insights for researchers, scientists, and drug development professionals to design and execute rigorous testing of benzoates.
I. Assessment of Antimicrobial Efficacy
The primary biological function of benzoates in many applications is their ability to inhibit microbial growth. A thorough evaluation of this activity is fundamental.
A. Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Protocol 1: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Culture the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria, 30°C for yeast).[12]
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12] Further dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Benzoate Solution Preparation:
-
Prepare a stock solution of the benzoate compound in a suitable solvent (e.g., sterile distilled water).
-
Perform serial two-fold dilutions of the benzoate stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial suspension to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without benzoate) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the benzoate that shows no visible turbidity (growth).
-
Protocol 2: Determining MBC
-
Sub-culturing:
-
From the wells of the MIC assay that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an appropriate agar medium.
-
-
Incubation and Analysis:
-
Incubate the agar plates under conditions suitable for the test microorganism.
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate.
-
B. Agar Diffusion Method
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition on an agar plate.
Protocol 3: Disc Diffusion Assay
-
Plate Preparation:
-
Prepare a uniform lawn of the test microorganism on a suitable agar plate (e.g., Mueller-Hinton Agar) using a sterile cotton swab dipped in a standardized inoculum.[12]
-
-
Disc Application:
-
Impregnate sterile filter paper discs with known concentrations of the benzoate solution.
-
Aseptically place the discs onto the surface of the inoculated agar plate.[12]
-
-
Incubation and Measurement:
Table 1: Example MIC Values for Sodium Benzoate
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Porphyromonas gingivalis | 26,650 | [13] |
| Treponema socranskii | 26,650 | [13] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 32 µg/ml | [14] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | ≥ 32 µg/ml |[14] |
Diagram 1: Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for MIC, MBC, and Agar Diffusion Assays.
II. Cellular and Molecular Efficacy Assessment
Beyond antimicrobial activity, it is often necessary to understand the effects of benzoates on mammalian cells, especially for applications in pharmaceuticals and cosmetics.
A. Cytotoxicity Assays
These assays determine the concentration at which a substance becomes toxic to cells.
Protocol 4: WST-1 Cell Viability Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293, Caco-2, SH-SY5Y) in a suitable medium in a 96-well plate until they reach approximately 70-80% confluency.
-
-
Treatment:
-
Prepare various concentrations of the benzoate compound in the cell culture medium.
-
Remove the old medium from the cells and add the benzoate-containing medium.
-
Include a vehicle control (medium with the solvent used for the benzoate stock).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the LC50 (Lethal Concentration 50%), the concentration that causes a 50% reduction in cell viability.[15]
-
Table 2: Example LC50 Values for Benzoates
| Compound | Cell Line | LC50 (mM) | Reference |
|---|---|---|---|
| Methyl Benzoate | HEK293 | >11 | [15] |
| Methyl Benzoate | SH-SY5Y | >11 | [15] |
| Vanillyl Benzoate | HEK293 | 5.4 | [15] |
| Vanillyl Benzoate | SH-SY5Y | 6.1 |[15] |
B. Enzyme Inhibition Assays
Benzoates are known to inhibit certain enzymes. Direct measurement of this inhibition can elucidate their mechanism of action.
Protocol 5: Generic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme being assayed.
-
Prepare solutions of the enzyme, its substrate, and the benzoate inhibitor.
-
-
Assay Procedure:
-
In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the benzoate.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 (Inhibitor Concentration 50%), the concentration of benzoate that causes 50% inhibition of the enzyme activity.
-
Diagram 2: Cellular Mechanism of Benzoate Action
Caption: Simplified cellular mechanism of benzoate's antimicrobial action.
III. In Vivo Efficacy and Safety Assessment
In vivo studies are essential for understanding the systemic effects of benzoates, including their metabolism, potential toxicity, and efficacy in a whole-organism context.
A. Experimental Design for In Vivo Studies
1. Animal Model Selection:
-
Rats (e.g., Wistar, Sprague-Dawley) and mice are commonly used models for studying the effects of benzoates.[11][16]
2. Dosing and Administration:
-
Benzoates are typically administered orally, often via gavage or in drinking water, to mimic human exposure.[11][16]
-
A dose-response study with multiple concentration groups is recommended to identify a No Observed Adverse Effect Level (NOAEL).
3. Key Endpoints for Evaluation:
-
General Health: Monitor body weight, food and water consumption, and clinical signs of toxicity.[17]
-
Biochemical Markers: Analyze serum samples for markers of liver function (e.g., ALT, AST) and kidney function (e.g., urea, creatinine).[16][18]
-
Oxidative Stress: Measure markers of oxidative stress (e.g., MDA) and antioxidant enzyme activity (e.g., SOD, CAT) in tissues.[11][16]
-
Inflammatory Response: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.[11][16]
-
Histopathology: Conduct microscopic examination of key organs (e.g., liver, kidneys) to identify any pathological changes.[16][17]
-
Developmental and Reproductive Toxicity: For comprehensive safety assessment, multi-generational studies may be necessary.[19]
IV. Regulatory Context and Data Interpretation
The use of benzoates as food additives is regulated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[20][21][22] The FDA recognizes sodium benzoate as Generally Recognized As Safe (GRAS) with a maximum permitted level of 0.1% in food.[20][23][24] The World Health Organization (WHO) has established an acceptable daily intake (ADI) of 0-5 mg/kg of body weight.[20] All experimental results should be interpreted in the context of these regulatory guidelines to assess the safety and suitability of benzoates for their intended use.
V. Conclusion
The experimental designs and protocols outlined in this guide provide a comprehensive framework for evaluating the biological efficacy of benzoates. By employing a combination of antimicrobial, cellular, and in vivo assays, researchers can obtain a thorough understanding of the mechanisms of action, efficacy, and safety profile of these widely used compounds. A rigorous, evidence-based approach is paramount for ensuring the responsible development and application of benzoates in various industries.
References
- JustLong. (2022, December 6). Mechanism of Action of Sodium Benzoate in Food Preservation.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Benzoate?.
- Krebs, H. A., Wiggins, D., Stubbs, M., Sols, A., & Bedoya, F. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663.
- ChemicalBook. (2024, August 23). What is the mechanism of action and toxicity of Sodium benzoate?.
- Krebs, H. A., Wiggins, D., Stubbs, M., Sols, A., & Bedoya, F. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663.
- Total Ingredients. (2024, November 20). Sodium Benzoate and Benzoic Acid: Essential Preservatives for the Food Industry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Regulatory Landscape and Recommended Usage of Sodium Benzoate.
- WebMD. (2024, January 8). Sodium Benzoate: Safety and Side Effects.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Science Behind Sodium Benzoate: Unpacking its Preservative Power.
- Lab Alley. (n.d.). Generally Recognized as Safe (GRAS) - Sodium Benzoate, Food Grade.
- Benchchem. (n.d.). Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide.
- Shandong Look Chemical. (2025, February 12). Sodium Benzoate as a Preservative Food Additive.
- Piper, P. W. (2018).
- White Rose Research Online. (n.d.). Potential safety issues surrounding the use of benzoate preservatives.
- Schwab, A. J., Tao, L., Yoshimura, T., Simard, A., Barker, F., & Pang, K. S. (2001). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American journal of physiology. Gastrointestinal and liver physiology, 280(6), G1124–G1136.
- Wróblewska, K. B., & Jasińska, A. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1413.
- Egorova, K. S., Galkin, N. G., & Ananikov, V. P. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences, 24(9), 8345.
- Schwab, A. J., Tao, L., Yoshimura, T., Simard, A., Barker, F., & Pang, K. S. (2001). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(6), G1124-G1136.
- Healthline. (2023, July 3). Sodium Benzoate: Uses, Dangers, and Safety.
- Aguilar, F., Oskarsson, A., & Younes, M. (2016). Scientific Opinion on re-evaluation of benzoic acid (E 201), sodium benzoate (E211), potassium benzoate (E 212) and calcium benzoate (E 213) as food additives. EFSA Journal, 14(3), 4433.
- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2016). Scientific Opinion on the re-evaluation of benzoic acid (E 210), sodium benzoate (E 211), potassium benzoate (E 212) and calcium benzoate (E 213) as food additives. EFSA Journal, 14(3), 4433.
- Egorova, K. S., Galkin, N. G., & Ananikov, V. P. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences, 24(9), 8345.
- Egorova, K. S., Galkin, N. G., & Ananikov, V. P. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences, 24(9), 8345.
- Østergaard, E. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. Acta Odontologica Scandinavica, 52(6), 335-345.
- Ceylan, O., & Ugur, A. (2015). [Investigation of antimicrobial and antibiofilm effects of some preservatives used in drugs, cosmetics and food products]. Mikrobiyoloji bulteni, 49(2), 229–240.
- Østergaard, E. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. Acta odontologica Scandinavica, 52(6), 335–345.
- Egorova, K. S., Galkin, N. G., & Ananikov, V. P. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International journal of molecular sciences, 24(9), 8345.
- Karabay, O., & Sahin, I. (2005). In Vitro Activity of Sodium-Benzoate against Isolates of Methicillin-resistant Staphylococcus aureus. The West Indian medical journal, 54(1), 22–24.
- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2016). Scientific Opinion on the re-evaluation of benzoic acid (E 210), sodium benzoate (E 211), potassium benzoate (E 212) and calcium benzoate (E 213) as food additives. EFSA Journal, 14(3), 4433.
- Food additives and their health effects: A review on preservative sodium benzoate. (2025, August 6). African Journal of Biotechnology, 15(15), 601-612.
- U.S. Food and Drug Administration. (n.d.). CFR - Code of Federal Regulations Title 21.
- Khan, I. S., Dar, K. B., Ganie, S. A., Ali, M. N., Khan, A., & Ain, R. (2020). Toxicological impact of sodium benzoate on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats. Drug and chemical toxicology, 43(5), 496–502.
- U.S. Food and Drug Administration. (n.d.). 21 CFR 184.1733 -- Sodium benzoate.
- ResearchGate. (2025, August 6). (PDF) Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo.
- Yu, Y., & Zhu, L. (2009). The uptake and metabolism of benzo[a]pyrene from a sample food substrate in an in vitro model of digestion. Chemosphere, 77(9), 1206–1212.
- Demirtas, S., Yildirim, S., & Kalkan, Y. (2014). Developmental toxicity of benzyl benzoate in rats after maternal exposure throughout pregnancy. Environmental toxicology, 29(1), 40–53.
- ResearchGate. (2020, October 1). (PDF) Toxicological impact of sodium benzoate on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats.
- Juris Law Group, P.C. (n.d.). Food Preservatives in Europe vs. the U.S..
- ResearchGate. (n.d.). Antibacterial activity of benzoates 1-18.
- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 20, Revision 3 (FGE.20Rev3)
- Tey, K. Q., Loke, K. Y., Lee, K. W., & Fun, S. P. (2014). Effects of sodium benzoate, a widely used food preservative, on glucose homeostasis and metabolic profiles in humans. Metabolism: clinical and experimental, 63(11), 1435–1442.
- ResearchGate. (n.d.). Changes in benzoate concentration and benzoate uptake rate in a....
- Thong, C. H., Yap, S. S., & Tey, K. Q. (2020).
- Stanojevic, D., Comic, L., Stefanovic, O., & Solujic-Sukdolak, S. (2009). ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. Bulgarian Journal of Agricultural Science, 15(4), 307-311.
- ResearchGate. (2023, September 15). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound typically starts from the readily available precursor, 2-hydroxy-4-methylbenzoic acid. There are two primary synthetic routes, each involving an etherification and an esterification step. The sequence of these reactions is the critical choice.
-
Pathway A: Williamson Ether Synthesis followed by Fischer Esterification.
-
Pathway B: Fischer Esterification followed by Williamson Ether Synthesis.
The choice between these pathways depends on substrate reactivity, potential side reactions, and purification challenges. Pathway B is often preferred as it protects the carboxylic acid as an ester, preventing it from acting as a competing nucleophile during the etherification step.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an SN2 mechanism where an alkoxide displaces a halide from an alkyl halide.[1][2] For this synthesis, it involves the O-alkylation of a hydroxyl group on the benzene ring.
Frequently Encountered Issues & Solutions
Q1: My etherification yield is disappointingly low. What are the most common culprits?
Low yields in this step often stem from four key areas: competing side reactions, improper choice of base or solvent, insufficient reaction time or temperature, and impure starting materials.[1][3] The most common side reaction is elimination (E2), especially with sterically hindered alkyl halides.[1]
Q2: I suspect a side reaction is occurring. How can I favor the desired SN2 reaction?
To maximize the SN2 pathway and minimize elimination, careful selection of your reagents and conditions is paramount.
-
Alkyl Halide Choice: Always use a primary alkyl halide (e.g., ethyl iodide or ethyl bromide).[4] Secondary halides give mixed substitution and elimination products, while tertiary halides almost exclusively yield elimination products.[1][4]
-
Temperature Control: Higher temperatures favor the E2 elimination pathway.[5] If elimination is suspected, try lowering the reaction temperature and extending the reaction time. A typical range for Williamson synthesis is 50-100 °C.[1][2]
-
Base Selection: Use a strong, non-nucleophilic base to fully deprotonate the hydroxyl group without interfering with the reaction. Sodium hydride (NaH) is an excellent choice as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction.[6][7] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.
Q3: How does my choice of solvent impact the reaction?
Solvent choice is critical for SN2 reactions.
-
Optimal Solvents: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile are ideal.[2][5] These solvents solvate the cation of the alkoxide salt but leave the nucleophilic anion relatively "free," enhancing its reactivity.
-
Sub-optimal Solvents: Protic solvents (like ethanol or water) will solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[1][5]
Caption: Troubleshooting flowchart for Williamson ether synthesis.
Data Summary: Williamson Ether Synthesis Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| NaH | DMF | 25 - 80 | 85 - 95 | Highly effective; requires anhydrous conditions and inert atmosphere. |
| K₂CO₃ | Acetonitrile | 60 - 82 (Reflux) | 70 - 90 | Milder, easier to handle, but may require longer reaction times. |
| KOH | Ethanol | 50 - 78 (Reflux) | 50 - 75 | Risk of using a protic solvent, which can lower the reaction rate.[1] |
Troubleshooting Guide: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. A critical feature of this reaction is its reversible nature; it exists in equilibrium with the starting materials and products (ester and water).[8][9]
Frequently Encountered Issues & Solutions
Q1: My esterification reaction stalls and gives a low yield. Why isn't it going to completion?
The primary reason for low yield is the reaction equilibrium.[8][10] The reverse reaction, acid-catalyzed hydrolysis of the ester, competes with the forward reaction. To achieve a high yield, you must shift the equilibrium toward the products according to Le Châtelier's principle.[8]
Q2: How can I effectively shift the equilibrium to favor ester formation?
There are two main strategies, which can be used in combination:
-
Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol (in this case, ethanol).[9][11] Often, the alcohol can be used as the solvent for the reaction, ensuring it is present in a very large molar excess. Using a 10-fold excess of alcohol can dramatically increase the yield.[9]
-
Remove Water as it Forms: Continuously removing water from the reaction mixture will prevent the reverse hydrolysis reaction and drive the equilibrium forward.[9] This is most effectively achieved using a Dean-Stark apparatus, where water is azeotropically removed with a solvent like toluene.[8][9]
Q3: What is the role of the acid catalyst, and can I use too much?
The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid.[8][12] This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[11]
However, using an excessive amount of acid or excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol or polymerization, resulting in a dark, tarry substance.[8] A catalytic amount (typically 1-5 mol%) is sufficient.[8]
Caption: Troubleshooting flowchart for Fischer esterification.
Data Summary: Driving Fischer Esterification Equilibrium
| Method | Reagent Ratio (Acid:Alcohol) | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Excess Alcohol | 1 : 10 | 78 (Reflux) | ~90 | Simple setup; requires removal of excess alcohol during workup.[9] |
| Excess Alcohol | 1 : (Solvent) | 78 (Reflux) | >95 | Most effective for driving equilibrium; simplifies reaction setup.[13] |
| Water Removal | 1 : 1.5 | 80 - 110 | >95 | Requires Dean-Stark apparatus; highly effective for sensitive substrates.[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Pathway B (Esterification then Etherification)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Part 1: Fischer Esterification of 2-hydroxy-4-methylbenzoic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (1.0 eq).
-
Reagents: Add a large excess of absolute ethanol (can be used as the solvent, ~10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 2-3 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[8] Caution: CO₂ evolution.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield crude Ethyl 2-hydroxy-4-methylbenzoate.
-
-
Purification: The crude product can often be used directly in the next step or purified further by column chromatography on silica gel.[14]
Part 2: Williamson Ether Synthesis of Ethyl 2-hydroxy-4-methylbenzoate
-
Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude Ethyl 2-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Alkylating Agent: Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-8 hours).[15]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.[8][14]
References
- BenchChem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Filo. (2025). What are possible sources of error in an esterification lab?
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- YouTube. (2018). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-acetylphenyl 4-methylbenzoate.
- Organic Chemistry Lectures. (n.d.). Acid to Ester - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Benzoate Esters
Welcome to the Technical Support Center for benzoate ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their esterification reactions. Here, we address specific, common side reactions in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting capabilities.
Section 1: Fischer-Speier Esterification of Benzoic Acids
The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] While robust, this equilibrium-driven process can be plagued by side reactions that limit yield and complicate purification.
Question 1: My Fischer esterification of benzoic acid is resulting in a low yield of the desired benzoate ester, and I observe significant amounts of unreacted benzoic acid. What are the primary causes and how can I improve the conversion?
Answer:
Low conversion in Fischer esterification is most commonly attributed to the reversible nature of the reaction and the presence of water, which is a byproduct.[3] To achieve a high yield, the equilibrium must be shifted towards the product side.[3][4]
Causality and In-Depth Explanation:
The Fischer esterification mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity.[5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[2][6] Since every step is reversible, the accumulation of water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[3][6]
Troubleshooting Protocol:
-
Excess Alcohol: Employing a large excess of the alcohol (often used as the solvent) is a common strategy to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[7][8] A 10-fold or greater excess of the alcohol can significantly increase the ester yield.[6]
-
Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[1][5]
-
Dean-Stark Apparatus: For reactions in a non-polar solvent like toluene, a Dean-Stark apparatus can be used to physically separate the water-solvent azeotrope.[1][9]
-
Drying Agents: The inclusion of molecular sieves or anhydrous salts in the reaction mixture can sequester the water as it is formed.[1]
-
-
Catalyst Concentration: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[1][3] Typically, a catalytic amount (1-5 mol%) is adequate.
-
Reaction Time and Temperature: These reactions can be slow and often require heating under reflux for several hours (1-10 hours) to reach equilibrium.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in Fischer esterification.
Question 2: My reaction with a secondary or tertiary alcohol is producing an alkene or an ether as a major byproduct. How can I prevent these side reactions?
Answer:
The formation of alkenes and ethers are common side reactions when using secondary or tertiary alcohols in Fischer esterification, especially under harsh acidic conditions and elevated temperatures.[7]
Causality and In-Depth Explanation:
-
Alkene Formation (Dehydration): Secondary and particularly tertiary alcohols are prone to acid-catalyzed dehydration to form alkenes.[7] The acidic conditions that catalyze esterification can also protonate the alcohol's hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a carbocation, which can then be deprotonated to form an alkene. Tertiary alcohols are more susceptible to this because they form more stable tertiary carbocations.[1]
-
Ether Formation (Self-Condensation): The alcohol can also undergo an acid-catalyzed self-condensation to form a symmetric ether.[7] This occurs when one molecule of the alcohol, acting as a nucleophile, attacks the protonated form of another alcohol molecule.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Lower Temperature: Operate at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Milder Acid Catalyst: Consider using a less aggressive acid catalyst. While strong acids like sulfuric acid are common, Lewis acids such as scandium(III) triflate can also be effective and may reduce dehydration.[1]
-
-
Alternative Esterification Methods: For sensitive alcohols, especially tertiary ones, the Fischer esterification may not be the ideal method. Consider alternatives that do not require strongly acidic and high-temperature conditions:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature.[10] It is particularly well-suited for acid-labile and sterically hindered substrates.[11]
-
Acylation with Benzoyl Chloride or Anhydride: Reacting the alcohol with benzoyl chloride in the presence of a base (like pyridine) or with benzoic anhydride are highly effective methods that avoid the harsh conditions of Fischer esterification.[12][13]
-
Quantitative Data Summary: Impact of Reaction Conditions on Side Product Formation
| Alcohol Type | Condition | Primary Side Product | Recommended Action |
| Primary | High Temp, Long Duration | Ether | Lower temperature, monitor reaction time. |
| Secondary | High Temp, Strong Acid | Alkene, Ether | Lower temperature, consider milder catalyst. |
| Tertiary | Strong Acid | Alkene | Avoid Fischer esterification; use Steglich or acylation methods.[1] |
Question 3: I am observing a byproduct that I suspect is benzoic anhydride. How is this formed and how can I minimize it?
Answer:
The formation of benzoic anhydride is a self-condensation reaction of benzoic acid. This is more likely to occur at higher temperatures, especially if the removal of water is not efficient.
Causality and In-Depth Explanation:
Under the acidic and heated conditions of the reaction, two molecules of benzoic acid can react to eliminate a molecule of water, forming benzoic anhydride. This process is essentially an esterification where one benzoic acid molecule acts as the "alcohol." While less common than other side reactions, it can reduce the amount of benzoic acid available to react with the intended alcohol, thereby lowering the ester yield.
Troubleshooting and Purification:
-
Control Temperature: Avoid excessively high temperatures.
-
Efficient Water Removal: As with preventing the reverse reaction, efficient removal of water will also disfavor anhydride formation.
-
Purification: If benzoic anhydride is formed, it can often be removed during the workup. Benzoic anhydride will hydrolyze back to benzoic acid upon washing with an aqueous base (like sodium bicarbonate solution) or even just water.[14][15][16] The resulting benzoic acid can then be extracted into the aqueous basic layer.[4][17]
Section 2: Steglich Esterification of Benzoic Acids
The Steglich esterification is a powerful, mild method for forming esters using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP).[10] It is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[11][18] However, it is not without its own set of potential side reactions.
Question 4: In my Steglich esterification, I am isolating a significant amount of a byproduct that is not my ester. TLC analysis shows a new, less polar spot. What is this likely to be and how can I prevent its formation?
Answer:
The most common and problematic side product in a Steglich esterification is an N-acylurea.[10][18] This is formed via an intramolecular rearrangement of the key O-acylisourea intermediate.
Causality and In-Depth Explanation:
The reaction begins with the carboxylic acid adding to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[18] This intermediate is then supposed to be attacked by the alcohol to form the ester and the dicyclohexylurea (DCU) byproduct. However, if the alcohol is not sufficiently reactive or present in a low concentration, the O-acylisourea can undergo a 1,3-rearrangement (an O-to-N acyl shift) to form a stable N-acylurea.[10] This N-acylurea is unreactive towards the alcohol, effectively terminating the desired reaction pathway for that portion of the starting material.
Visualizing the Steglich Mechanism and Side Reaction:
Caption: Competing pathways in the Steglich esterification.
Troubleshooting Protocol:
-
Ensure Catalytic DMAP is Used: DMAP is crucial for efficient ester formation.[18] It acts as a superior nucleophile to the alcohol, reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate ("active ester"). This intermediate does not undergo rearrangement and reacts rapidly with the alcohol.[10] A catalytic amount (typically 5-10 mol%) is sufficient.
-
Solvent Choice: The choice of solvent can influence the reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Order of Addition: Add the DCC to a solution of the benzoic acid, alcohol, and DMAP. This ensures the O-acylisourea intermediate is formed in the presence of the nucleophiles that are intended to react with it.
-
Temperature Control: The reaction is typically run at room temperature.[10] Lowering the temperature (e.g., to 0 °C) can sometimes suppress the rearrangement, which may have a higher activation energy than the desired acylation.
Section 3: General Purification and Workup Issues
Question 5: After my esterification reaction, I am struggling to separate my product from unreacted benzoic acid during the aqueous workup. What is the standard procedure?
Answer:
Separating the neutral ester product from the acidic starting material is a standard liquid-liquid extraction procedure based on their different chemical properties.
Standard Purification Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If a large excess of a low-boiling alcohol was used (like methanol), it can be removed under reduced pressure. Dilute the residue with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.[7]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Base Wash: Wash the organic layer with a mild aqueous base, such as a 5% sodium bicarbonate solution or a saturated sodium carbonate solution.[3][4] The benzoic acid will be deprotonated by the base to form sodium benzoate, which is water-soluble and will partition into the aqueous layer.[17]
-
Caution: This neutralization will produce carbon dioxide gas. Be sure to vent the separatory funnel frequently to release the pressure.[3]
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter or decant the solution to remove the drying agent, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.[3]
-
Final Purification: The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on the physical properties of the ester.[19]
References
- Wikipedia. (2024). Benzoic acid.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Wikipedia. (2024). Steglich esterification.
- Filo. (2024). Draw the products formed when benzoic anhydride is treated with each nucleophile.
- ResearchGate. (n.d.). Hydrolysis of benzoic anhydride (Bz2O).
- YouTube. (2023). Hydrolysis of Benzoic anhydride to Benzoic acid.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
- Wikipedia. (2024). Fischer–Speier esterification.
- BYJU'S. (n.d.). Fischer Esterification Reaction.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemguide. (n.d.). decarboxylation of carboxylic acids and their salts.
- Organic Syntheses. (n.d.). benzyl benzoate.
- Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate.
- YouTube. (2023). Preparation of Benzoic acid by the hydrolysis of Benzoic anhydride.
- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.
- Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- University of Wisconsin-La Crosse. (2021). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate.
- National Chemical Laboratory, Pune. (n.d.). Division of Organic Chemistry (Synthesis).
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- California State University, Northridge. (n.d.). esterification of benzoic acid to methyl benzoate.
Sources
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- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Fischer Esterification [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. Draw the products formed when benzoic anhydride \left[\left(\mathrm{C}{6}.. [askfilo.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ethylation of 4-Methylsalicylic Acid
Welcome to the technical support center for the ethylation of 4-methylsalicylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis and optimization of 4-methylsalicylic acid derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Reaction: Two Key Pathways
The ethylation of 4-methylsalicylic acid can occur at two distinct functional groups: the carboxylic acid and the phenolic hydroxyl group. The choice of reaction conditions will determine the selectivity of the ethylation.
-
Fischer-Speier Esterification: This acid-catalyzed reaction selectively targets the carboxylic acid group to form an ester.[1][2][3]
-
Williamson Ether Synthesis: This reaction, proceeding under basic conditions, selectively targets the phenolic hydroxyl group to form an ether.[4][5][6][7]
It is also possible to achieve diethylation at both sites by employing a combination of these methods or by using specific reagents under forcing conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may face.
Section 1: Fischer-Speier Esterification of the Carboxylic Acid Group
Q1: My Fischer esterification reaction is showing low conversion to the ethyl ester. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[1][3] Here are the key factors to investigate:
-
Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3][8] Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.
-
Water in the Reaction Mixture: The presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials.[1][9] Ensure your ethanol and any other solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water as it forms.
-
Insufficient Ethanol: To drive the equilibrium towards the product, a large excess of the alcohol reactant is typically used.[3][10][11] Try increasing the molar excess of ethanol.
-
Inadequate Reaction Time or Temperature: The reaction may be too slow at lower temperatures. Ensure you are refluxing the reaction mixture for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I am observing the formation of a significant amount of a dark-colored byproduct in my Fischer esterification. What could this be and how can I prevent it?
A2: Dark coloration often indicates decomposition or side reactions, which can be promoted by strong acids and high temperatures.
-
Sulfonation of the Aromatic Ring: Concentrated sulfuric acid, if used in excess or at very high temperatures, can lead to the sulfonation of the electron-rich aromatic ring of 4-methylsalicylic acid.
-
Oxidation: At elevated temperatures, minor impurities in the starting materials or solvents could be oxidized.
Mitigation Strategies:
-
Catalyst Choice: Consider using a less aggressive acid catalyst like p-toluenesulfonic acid.
-
Temperature Control: Ensure the reaction temperature does not significantly exceed the boiling point of ethanol.
-
Inert Atmosphere: While not always necessary for this reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Section 2: Williamson Ether Synthesis of the Phenolic Hydroxyl Group
Q1: My Williamson ether synthesis is resulting in a low yield of the ethyl ether. What are the critical parameters to optimize?
A1: The Williamson ether synthesis is an S_N2 reaction, and its success hinges on several factors.[5][6][7]
-
Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion.[12] Ensure you are using a strong enough base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent.
-
Poor Nucleophilicity of the Phenoxide: While the phenoxide is a good nucleophile, its reactivity can be influenced by the solvent. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[4][13]
-
Leaving Group on the Ethylating Agent: The rate of the S_N2 reaction is highly dependent on the leaving group.[14] Ethyl iodide is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride.
-
Steric Hindrance: The S_N2 reaction is sensitive to steric hindrance.[15][16] Fortunately, an ethyl group is not sterically demanding.
Q2: I am observing the formation of an elimination byproduct (ethylene) and C-alkylation instead of the desired O-alkylation. How can I favor O-alkylation?
A2: The formation of elimination and C-alkylation products are known side reactions in Williamson ether synthesis.[13]
-
Elimination (E2) Reaction: This can compete with the S_N2 reaction, especially with stronger bases and higher temperatures. To minimize this, use a less sterically hindered base and maintain a moderate reaction temperature.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). C-alkylation is more likely to occur under certain conditions.
Strategies to Promote O-Alkylation:
-
Solvent Choice: Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
Experimental Protocols
Protocol 1: Fischer-Speier Ethylation of 4-Methylsalicylic Acid
This protocol details the esterification of the carboxylic acid group.
Materials:
-
4-Methylsalicylic acid
-
Anhydrous Ethanol (large excess, e.g., 10-20 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask, add 4-methylsalicylic acid and a magnetic stir bar.
-
Add a large excess of anhydrous ethanol.
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylsalicylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Williamson Ether Synthesis for Ethylation of the Phenolic Group
This protocol outlines the etherification of the phenolic hydroxyl group.
Materials:
-
4-Methylsalicylic acid
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Ethyl Iodide or Ethyl Bromide
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl Ether or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methylsalicylic acid and anhydrous DMF or acetone.
-
Add potassium carbonate (or carefully add sodium hydride in portions). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
-
Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ethylation
| Parameter | Fischer-Speier Esterification | Williamson Ether Synthesis |
| Target Site | Carboxylic Acid | Phenolic Hydroxyl |
| Reagents | Ethanol, H₂SO₄ (catalytic) | Ethyl Halide, Base (e.g., K₂CO₃) |
| Solvent | Ethanol (reagent and solvent) | DMF, Acetone (Polar Aprotic) |
| Temperature | Reflux | Room Temp to Moderate Heat |
| Key Side Reactions | Sulfonation, Decomposition | Elimination (E2), C-Alkylation |
| Work-up | Basic wash to remove acid | Acidic wash |
Visualization of Reaction Pathways
Caption: Fischer-Speier Esterification Pathway
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ivypanda.com [ivypanda.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. byjus.com [byjus.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. State and explain the reaction mechanism of methyl salicylate from salic.. [askfilo.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
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- 12. homework.study.com [homework.study.com]
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- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming poor yield in the purification of Ethyl 2-ethoxy-4-methylbenzoate
Answering the user's request.
Technical Support Center: Purification of Ethyl 2-ethoxy-4-methylbenzoate
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor yields during the purification of this compound. We will explore the causality behind experimental choices, providing field-proven insights to enhance the purity and recovery of your target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experimental workflow. Each question is designed to guide you from a common problem to a robust, validated solution.
Q1: My overall yield is drastically low after the aqueous work-up, even before column chromatography. What are the likely causes?
Low yield post-work-up is a frequent issue stemming from either chemical degradation or physical loss of the product. Let's break down the primary culprits:
-
Ester Hydrolysis: this compound, like most esters, is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2] If your reaction work-up involves a harsh acid or base wash to neutralize the mixture, prolonged exposure can cleave the ester back to 2-ethoxy-4-methylbenzoic acid and ethanol. The resulting carboxylic acid is highly polar and will be lost to the aqueous layer.
-
Corrective Action: Perform all neutralization steps quickly and, if possible, at reduced temperatures (e.g., using an ice bath). Use milder neutralizing agents like a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).[3] Ensure the final pH of the aqueous layer is near neutral (pH ~7-8) before extraction.
-
-
Incomplete Extraction: The product may not be transferring efficiently from the aqueous layer to the organic layer. This can be due to an inappropriate choice of extraction solvent or insufficient mixing.
-
Corrective Action: Use a water-immiscible organic solvent in which your product is highly soluble, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[4] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL) to maximize recovery. Ensure vigorous mixing in the separatory funnel to facilitate the transfer between layers.
-
-
Emulsion Formation: An emulsion is a stable suspension of the organic and aqueous layers that prevents clear separation. This is common when the mixture contains salts or surfactants. Product can become trapped in the emulsion layer, leading to significant loss.
-
Corrective Action: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the separation of the organic phase. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.
-
Q2: I'm losing most of my product during column chromatography. Why is this happening and how can I fix it?
Product loss on a silica gel column typically points to issues with elution, compound stability, or the loading technique.
-
Irreversible Adsorption: this compound contains two ether oxygen atoms and an ester carbonyl group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. If the mobile phase is not polar enough, the product may fail to elute from the column.
-
Corrective Action: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[5] If streaking or extreme retention persists, consider adding a small amount (~0.5-1%) of a polar modifier like triethylamine to the mobile phase to cap the acidic sites on the silica. Alternatively, using a different stationary phase like neutral alumina might be beneficial.[6]
-
-
Improper Solvent System Selection: An incorrectly chosen solvent system can lead to poor separation, where your product either remains on the column or elutes too quickly with impurities.[5]
-
Corrective Action: Always optimize your solvent system using Thin-Layer Chromatography (TLC) before running the column.[7] The ideal mobile phase should give your product a Retention Factor (Rf) of approximately 0.2-0.4.[8] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent without excessive band broadening.
-
-
Incorrect Column Packing or Sample Loading: A poorly packed column with channels or cracks will lead to very poor separation and product loss.[9] Similarly, loading the sample in a solvent that is much more polar than the mobile phase will cause the compound to streak down the column, resulting in broad, impure fractions.
-
Corrective Action: Pack the column using a slurry method to ensure a homogenous stationary phase.[9] Load your crude product onto the column in a minimal amount of a non-polar solvent (e.g., hexane or toluene) or, ideally, by adsorbing it onto a small amount of silica gel (dry loading). This creates a narrow starting band and improves separation significantly.[9]
-
Workflow for Troubleshooting Low Purification Yield
The following diagram illustrates a logical decision-making process for diagnosing the root cause of poor yield.
Caption: A decision tree for diagnosing sources of yield loss.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for this compound?
For most non-crystalline (oil or waxy solid) organic compounds like this compound, flash column chromatography on silica gel is the standard and most effective method.[6] It excels at separating compounds with different polarities, which is ideal for removing unreacted starting materials or less polar byproducts.
If your final product is a solid and you have achieved a moderate level of purity (>90%) via chromatography, recrystallization can be an excellent secondary step to achieve very high purity.[10] However, it is not suitable as a primary purification method for complex crude mixtures.
Q2: How do I identify the common impurities I should be looking for?
The impurities present will depend on the synthetic route used. A common synthesis involves the alkylation of a 4-methylsalicylic acid derivative.[11][12] Based on this, the most likely impurities are:
-
Ethyl 2-hydroxy-4-methylbenzoate: The starting material or a partially reacted intermediate. This compound is more polar than the final product due to the free hydroxyl group and will have a lower Rf on TLC.[13]
-
2-Ethoxy-4-methylbenzoic acid: The product of ester hydrolysis. This carboxylic acid is very polar and will likely streak or remain at the baseline (Rf ≈ 0) on a silica TLC plate.
-
Unreacted Alkylating Agent (e.g., Diethyl Sulfate, Ethyl Iodide): These are typically volatile and may be removed under reduced pressure, but non-volatile reagents could persist.
-
Starting Carboxylic Acid (2-hydroxy-4-methylbenzoic acid): A very polar starting material that should be easily separated by chromatography.
Q3: What is a good starting solvent system for column chromatography?
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) is the standard choice for compounds of this type.[8]
A good starting point for TLC analysis would be 9:1 Hexanes:Ethyl Acetate . Based on the resulting Rf value of your product, you can adjust the ratio as shown in the table below.
| Solvent System (Hexanes:EtOAc) | Expected Rf of Product | Expected Rf of Impurity (Ethyl 2-hydroxy-4-methylbenzoate) | Recommendation |
| 95:5 | ~0.25 | ~0.10 | Good for column chromatography. |
| 90:10 | ~0.40 | ~0.20 | Potentially good, might elute slightly fast. |
| 80:20 | ~0.65 | ~0.45 | Too polar; poor separation is likely. |
| Note: These Rf values are illustrative. Always determine them experimentally using your specific crude mixture. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities prior to chromatographic purification.
-
Cool the reaction mixture to room temperature, then place it in an ice-water bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is between 7 and 8.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol details the purification of the crude product using silica gel.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., 95:5 Hexanes:EtOAc) that provides an Rf of 0.2-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).
-
Pour the slurry into your column and allow the silica to pack under a gentle flow of solvent, tapping the column to ensure even packing.[7]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene).
-
Alternatively, for the best results (dry loading), dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (approx. 1-2x the mass of the crude product), and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
General Purification and Analysis Workflow
Caption: Standard workflow from crude mixture to pure compound.
References
- HSCprep. (2025, March 4).
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025, December).
- Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
- Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
- Chrom Tech, Inc. (2024, November 20).
- BenchChem. (2025).
- Scribd. Synthesis of Ester.
- Reddit. (2018, March 16).
- LookChem.
- SupremeScience. (2018, December 3).
- PrepChem.com.
- BenchChem.
- PubChem.
- ECHEMI. Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester.
- BenchChem. (2025). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)
- SSERC Chemistry. (2021, January 22).
- PubMed. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Production Method of Ethyl 4-methylbenzoate - Chempedia - LookChem [lookchem.com]
- 5. chromtech.com [chromtech.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Ethyl 2-hydroxy-4-methylbenzoate | C10H12O3 | CID 13013009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-ethoxy-4-methylbenzoate stability issues in solution
Welcome to the dedicated technical support guide for Ethyl 2-ethoxy-4-methylbenzoate. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve potential stability challenges encountered when working with this compound in solution. We will delve into the fundamental chemistry of its degradation, provide direct answers to common issues, and equip you with robust protocols for proactive stability assessment.
Section 1: The Core of Instability: Understanding Ester Hydrolysis
This compound, like all esters, is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond. This process breaks the molecule down into its constituent carboxylic acid (2-ethoxy-4-methylbenzoic acid) and alcohol (ethanol). The rate of this degradation is highly dependent on the solution's conditions, primarily pH.[1][2]
The Mechanism: The reaction proceeds via a nucleophilic acyl substitution.
-
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., sodium hydroxide), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. An acid-base reaction between the newly formed carboxylic acid and the ethoxide yields the final products.[3][4] This pathway is typically rapid and irreversible.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, like water, can then attack the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated as a leaving group, and the carbonyl group is reformed, regenerating the acid catalyst and yielding the carboxylic acid product.[3][5] This reaction is reversible.[1]
Below is a diagram illustrating the primary degradation pathway.
Caption: Hydrolysis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: I've dissolved my compound in an aqueous buffer (pH 7.5) and I'm seeing a loss of the parent compound over time. What is happening?
Answer: You are observing base-catalyzed hydrolysis. While pH 7.5 is only slightly alkaline, it is sufficient to promote the slow degradation of the ester. The rate of hydrolysis for esters increases significantly as the pH moves away from a slightly acidic to neutral range.[6][7] For maximum stability, solutions should ideally be prepared in a slightly acidic buffer (pH 4-6) and used as quickly as possible.
Question: My chromatogram (HPLC) shows a new, earlier-eluting peak and a broader peak appearing over time. What are these?
Answer: These new peaks are almost certainly your degradation products.
-
2-Ethoxy-4-methylbenzoic Acid: The carboxylic acid is more polar than the parent ester, which typically results in a shorter retention time (an earlier-eluting peak) on a standard reverse-phase HPLC column.
-
Ethanol: The small alcohol molecule may not be retained well and could appear as a very early peak or be hidden in the solvent front, depending on your method.
To confirm their identity, you should run commercially available standards of the expected degradants or use a mass spectrometer (LC-MS) to identify the mass of the new peaks.
Question: I prepared my sample in methanol and heated it slightly to aid dissolution. Now my analysis shows a new, unexpected peak with a mass corresponding to a methyl ester. What happened?
Answer: You have likely induced transesterification. In the presence of an alcohol (like methanol) and a catalyst (which can be trace amounts of acid or base), the ethyl group of your ester can be exchanged for the methyl group from the solvent.[3] This creates Mthis compound. Heating accelerates this process. To avoid this, use a non-reactive, aprotic solvent like acetonitrile or THF if heating is required, or avoid heating altogether.
Question: Can temperature alone, in a dry organic solvent, cause degradation?
Answer: While significant thermal decomposition typically occurs at much higher temperatures, prolonged exposure to moderate heat can still accelerate degradation, especially if trace amounts of water are present in your solvent.[8] Always use dry solvents and store the compound in a cool place. For long-term storage, solid material is always preferable to a solution.[9]
Caption: A troubleshooting workflow for stability issues.
Section 3: Proactive Stability Assessment: Forced Degradation Studies
To fully understand the stability profile of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential.[10] This involves intentionally exposing the compound to a range of harsh conditions to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | To assess susceptibility to acid-catalyzed degradation.[10] |
| Base Hydrolysis | 0.1 M NaOH, at room temperature | To assess susceptibility to base-catalyzed degradation.[10] |
| Oxidation | 3% H₂O₂, at room temperature | To determine if the molecule is prone to oxidation.[10] |
| Thermal | Heat solid & solution at 80°C | To evaluate intrinsic thermal stability. |
| Photostability | Expose to light (ICH Q1B options) | To identify sensitivity to light/UV degradation. |
Protocol: Forced Degradation Study Workflow
Objective: To generate and identify degradation products of this compound and validate an HPLC method as "stability-indicating."
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
2. Application of Stress:
-
For each condition (Acid, Base, Oxidative), mix 1 mL of the stock solution with 1 mL of the stress reagent (e.g., 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For the thermal study, place vials of the stock solution and solid material in an oven.
-
For the photostability study, place a quartz cuvette with the stock solution in a photostability chamber.
-
Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
3. Sample Monitoring and Quenching:
-
Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, quench the reactions to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.
4. HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV method. A gradient method on a C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Detection: UV at a wavelength maximum for the parent compound.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other.[12] Peak purity analysis should be performed to confirm the absence of co-eluting impurities.[10]
Caption: Workflow for a forced degradation study.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dark, and dry place.[9] Solutions should be prepared fresh whenever possible. If a solution must be stored, keep it at 2-8°C, protected from light, and in a slightly acidic, buffered aqueous solution or an aprotic organic solvent.
Q2: Are there any reagents that can be added to a formulation to improve stability? A2: Yes, stabilizers can be employed. If the primary degradation pathway is hydrolysis, minimizing water content is the first step.[6] In some formulations, ester stabilizers like carbodiimides can be used, which react with any carboxylic acid formed and prevent it from catalyzing further degradation.[6] For oxidative degradation, antioxidants can be added.[6]
Q3: How do the substituents (2-ethoxy and 4-methyl) affect the stability compared to a simpler ester like ethyl benzoate? A3: The electron-donating nature of the ethoxy and methyl groups on the benzene ring can slightly influence the electronic properties of the carbonyl group. The ortho-ethoxy group may also provide some steric hindrance to the attacking nucleophile, potentially slowing the rate of hydrolysis compared to an unsubstituted ester.[2] However, the fundamental susceptibility to hydrolysis remains the primary stability concern.
References
- 22.6: Ester Chemistry. (2020). LibreTexts Chemistry.[Link]
- Which one of the following is the mechanism of hydrolysis of ethyl benzoa.. (2021). Filo.[Link]
- In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? (2025). Quora.[Link]
- Esters: Structure, Properties, and Reactions | Solubility of Things.Solubility of Things.[Link]
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Dcchem.[Link]
- A practical guide to forced degradation and stability studies for drug substances.Broughton.[Link]
- The Hydrolysis of Ethyl Benzo
- Hydrolysis of ethyl benzo
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions.
- Enhancing Esters Hydrolytic Stability and Biodegradability. (2020). Lubes'N'Greases.[Link]
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.[Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Studies for API Selection. (2024). Industrial Pharmacist.[Link]
- Analytical Method.PhareSST.[Link]
Sources
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- 2. lubesngreases.com [lubesngreases.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Which one of the following is the mechanism of hydrolysis of ethyl benzoa.. [askfilo.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. industrialpharmacist.com [industrialpharmacist.com]
Technical Support Center: Purification of Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing one of the most critical and often challenging stages of chemical synthesis: the removal of unreacted starting materials. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to achieve high product purity.
Choosing Your Purification Strategy: A Logic-Based Approach
The selection of an appropriate purification method is paramount and is dictated by the distinct physical and chemical properties of your desired product versus the unreacted starting materials and byproducts. A systematic evaluation of these properties will guide you to the most efficient and effective technique.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guides
Scenario 1: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase.[1] However, several issues can arise.
Problem: My product is co-eluting with the starting material.
-
Causality: This occurs when the polarity of your product and the starting material are too similar for the chosen solvent system (eluent) and stationary phase to resolve.
-
Troubleshooting Protocol:
-
Optimize the Solvent System: The goal is to find an eluent that maximizes the difference in retention factors (Rf) between your product and the impurity.
-
Action: Perform a systematic Thin Layer Chromatography (TLC) screen with various solvent mixtures. A good starting point is a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Target: Aim for an Rf value of ~0.3 for your target compound, with the starting material having a significantly different Rf.[2]
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can effectively separate compounds with close polarities.[2]
-
Change the Stationary Phase: If silica gel (a polar stationary phase) is not providing adequate separation, consider using a different stationary phase like alumina, which has different selectivity.[2]
-
Problem: I have a low yield after column chromatography.
-
Causality: Product loss can occur due to streaking or tailing on the column, incomplete elution, or decomposition on the silica.
-
Troubleshooting Protocol:
-
Address Tailing/Streaking: For acidic or basic compounds, peak shape can be poor.
-
Action: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[2] This suppresses the ionization of the compound, leading to sharper bands.
-
-
Ensure Complete Elution: Your product may be too polar and strongly adsorbed to the stationary phase.
-
Action: After your main elution, flush the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol, to recover any strongly retained compounds.[2] Always check these final fractions by TLC before discarding the column.
-
-
Check for Adherence to the Loading Technique:
-
Action: Ensure you are loading your crude product onto the column in a minimal amount of solvent.[2] A large volume of loading solvent will lead to band broadening and poor separation.
-
-
Scenario 2: Crystallization/Precipitation
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3]
Problem: My crude product "oils out" instead of forming crystals.
-
Causality: This often happens when the solution is supersaturated to a point where the product's solubility is exceeded at a temperature above its melting point, or when significant impurities are present, depressing the melting point.[4]
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Adjust the Solvent System:
-
Problem: The recrystallized product is still impure.
-
Causality: Impurities may have been trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface.[7] This is common when cooling occurs too rapidly.
-
Troubleshooting Protocol:
-
Slow Down the Cooling Process:
-
Action: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This allows for the selective formation of a pure crystal lattice.
-
-
Perform a Second Recrystallization:
-
Action: Re-subject the purified material to another round of crystallization. This is often necessary to achieve high purity.[4]
-
-
Wash the Crystals:
-
Action: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4]
-
-
Scenario 3: Liquid-Liquid Extraction
This technique separates compounds based on their relative solubilities in two immiscible liquid phases, often an aqueous and an organic layer.[8][9]
Problem: An emulsion has formed between the two layers.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by high concentrations of dissolved materials or fine particulates. Vigorous shaking is a common cause.[5]
-
Troubleshooting Protocol:
-
Break the Emulsion:
-
Action 1: Allow the separatory funnel to stand undisturbed for a period. Gravity can sometimes be sufficient.[5]
-
Action 2: Gently swirl the funnel instead of shaking vigorously.[5]
-
Action 3: Add a small amount of brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
-
Action 4: For persistent emulsions, filter the entire mixture through a pad of a filter aid like Celite.[5]
-
-
Problem: My product seems to have disappeared after the workup.
-
Causality: The product may be more soluble in the aqueous layer than anticipated, it could be volatile and lost during solvent removal, or it may have become stuck to a drying agent.[10]
-
Troubleshooting Protocol:
-
Check All Phases:
-
Action 1: Do not discard the aqueous layer until you have confirmed the location of your product. You can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[5][10]
-
Action 2: If your product is volatile, check the solvent collected in the rotary evaporator trap.[10]
-
-
Recover from Solids:
-
Action: Wash the drying agent (e.g., MgSO₄, Na₂SO₄) or any filtration media with a small amount of fresh organic solvent and analyze the filtrate by TLC.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to start with? A1: The physical state of your product is the first decision point. If your product is a solid and you have a multi-gram quantity, crystallization is often a good first choice due to its scalability and potential for high purity.[11] For liquids or oils, distillation is effective if there is a significant difference in boiling points (>25 °C) between the product and starting materials.[12] Column chromatography is the most versatile method and is often the go-to for small-scale reactions (<1 g) or when other methods fail.[11][13]
Q2: What is the best way to remove a volatile starting material from a high-boiling product? A2: Distillation is the ideal method for this scenario.[14] If the starting material is very volatile, simple distillation may be sufficient. For closer boiling points, fractional distillation provides better separation.[15] If your product is heat-sensitive, vacuum distillation, which lowers the boiling points of all components, is recommended.[12]
Q3: How can I separate an acidic or basic product from neutral starting materials? A3: Acid-base extraction is a highly effective technique.[16]
-
For an acidic product: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). Your acidic product will be deprotonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer re-acidified (e.g., with HCl) to precipitate your purified product, which can then be filtered or extracted back into an organic solvent.[17]
-
For a basic product: A similar process is used, but you would extract with an aqueous acid (e.g., dilute HCl) to protonate your basic product and draw it into the aqueous phase.[17]
Q4: When is precipitation a better choice than recrystallization? A4: Precipitation is generally a faster process that results in the rapid formation of an amorphous solid, whereas crystallization is a slower, more controlled process that yields a more ordered crystalline solid.[18] Precipitation is often used when a product is highly insoluble in the reaction solvent as it forms, or when an "anti-solvent" is added to crash out the product quickly.[6] While effective for isolation, the resulting solid from precipitation may be less pure than one obtained from a careful crystallization because the rapid formation can trap impurities.[18]
Q5: My reaction is complete according to TLC, but after workup, my starting material has reappeared. What happened? A5: This often indicates that the reaction is reversible and has reached equilibrium. The workup conditions (e.g., adding water or changing the pH) can shift the equilibrium back towards the starting materials.[4] To circumvent this, consider a workup procedure that rapidly isolates the product or uses reagents that will not facilitate the reverse reaction.
Data and Protocols
Table 1: Common Solvents for Chromatography and Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent, crystallization |
| Toluene | 2.4 | 111 | Non-polar eluent, crystallization |
| Dichloromethane | 3.1 | 40 | Medium-polarity eluent |
| Diethyl Ether | 2.8 | 35 | Medium-polarity eluent |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity eluent |
| Acetone | 5.1 | 56 | Polar eluent, crystallization |
| Ethanol | 4.3 | 78 | Polar eluent, crystallization |
| Methanol | 5.1 | 65 | Highly polar eluent |
| Water | 10.2 | 100 | Aqueous extraction, crystallization |
Note: Polarity Index is a relative measure. Values can vary slightly depending on the scale used.
Protocol: Standard Flash Column Chromatography
Caption: Standard workflow for flash column chromatography.
-
Eluent Selection: Use TLC to find a solvent system where your product has an Rf of ~0.3 and is well-separated from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[19]
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.[2]
-
Elution and Collection: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve a steady flow rate. Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).[2]
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine its composition. Combine the fractions that contain your pure product.[2]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.[19]
References
- Wikipedia. (n.d.). Precipitation (chemistry).
- Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
- Vapourtec Ltd. (n.d.). Flow Crystallization | Solubility Control.
- Wikipedia. (n.d.). Distillation.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Chemistry LibreTexts. (2022). 3: Crystallization.
- Maiyam Group. (2025). Purification Organic Compounds: Crystallization & Distillation Guide 2026.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Frontier, A. (2026). How To Run A Reaction: Purification. University of Rochester, Department of Chemistry.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Wikipedia. (n.d.). Steam distillation.
- ResearchGate. (2025). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning.
- chemeurope.com. (n.d.). Distillation.
- ResearchGate. (n.d.). Extraction, Liquid–Liquid.
- Wikipedia. (n.d.). Coprecipitation.
- Chemistry For Everyone. (2025). What Is The Difference Between Crystallization And Precipitation?. YouTube.
- EBSCO. (n.d.). Distillation | Research Starters.
- JoVE. (2020). Video: Extraction - Concept.
- Bonner, A. G., et al. (2001). Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides. Journal of Peptide Research, 57(1), 48-58.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Filipponi, P., et al. (2015). Controlled Flow Precipitation as a Valuable Tool for Synthesis. Organic Process Research & Development, 19(8), 1036-1041.
- Moravek. (n.d.). How Is Chromatography Used for Purification?.
- Frontiers in Catalysis. (2026). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene.
- Chemistry LibreTexts. (2020). Distillation.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- ResearchGate. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?.
- Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram.
- BYJU'S. (2019). methods of purification of organic compounds.
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- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. organomation.com [organomation.com]
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- 11. How To Run A Reaction [chem.rochester.edu]
- 12. Distillation | Research Starters | EBSCO Research [ebsco.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Degradation of Ethyl 2-ethoxy-4-methylbenzoate During Workup
Welcome to the dedicated technical support resource for the handling and purification of Ethyl 2-ethoxy-4-methylbenzoate. This guide is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the experimental workup of this compound. Our objective is to furnish you with scientifically sound, experience-driven insights and troubleshooting methodologies to prevent degradation and ensure the highest purity and yield of your product.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after the workup. What are the primary degradation pathways I should be concerned about?
Low recovery of this compound is most commonly attributed to the hydrolysis of the ester functional group.[1][2][3] This degradation can be catalyzed by both acidic and basic conditions, which are often present during aqueous workup procedures.[1][3]
-
Acid-Catalyzed Hydrolysis: If residual acid from the reaction is not completely neutralized, the ester can revert to its constituent carboxylic acid (2-ethoxy-4-methylbenzoic acid) and ethanol.[1] This is a reversible reaction, but the presence of excess water during the workup can drive the equilibrium towards the hydrolyzed products.[2][3][4]
-
Base-Catalyzed Hydrolysis (Saponification): Exposure to basic conditions, even mild ones, can lead to the irreversible hydrolysis of the ester to a carboxylate salt.[5][6] This process, known as saponification, is a frequent cause of product loss when bases like sodium hydroxide or even sodium bicarbonate are used for quenching or washing.[6][7][8][9]
Q2: My analytical data (e.g., NMR, LC-MS) shows the presence of the corresponding carboxylic acid impurity. How can I adjust my workup to prevent this hydrolysis?
The detection of 2-ethoxy-4-methylbenzoic acid confirms that ester hydrolysis is occurring. To circumvent this, a carefully executed workup that maintains a near-neutral pH and minimizes the compound's contact time with the aqueous phase is crucial.[4]
Recommended Neutral Workup Protocol:
-
Quenching: The reaction should be quenched by slowly adding the crude mixture to a cold, saturated aqueous solution of a neutral salt like sodium chloride (brine). This helps to minimize pH fluctuations and aids in breaking up potential emulsions.
-
Extraction: Immediately extract the product into a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed sequentially to remove different types of impurities:
-
A brief wash with a cold, dilute solution of sodium bicarbonate can neutralize any remaining acid. Crucially, this step must be performed quickly to prevent significant saponification.[10]
-
Follow with a wash using saturated brine to remove the majority of the remaining water from the organic phase.[4]
-
-
Drying: Dry the organic layer over an anhydrous, neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Remove the solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 40°C to avoid any potential thermal degradation.
Below is a visual representation of the optimized workup workflow:
Caption: Optimized neutral workup workflow for this compound.
Q3: Are there any specific reagents I should avoid during the workup of this compound?
Yes, to prevent degradation, you should avoid:
-
Strong Acids and Bases: For quenching or pH adjustment, avoid strong acids like HCl and strong bases like NaOH or KOH, as these will rapidly catalyze hydrolysis.[1][6]
-
Prolonged Exposure to Aqueous Bicarbonate: While a quick wash with sodium bicarbonate is often necessary to remove acid, extended contact will lead to saponification.[10]
-
Heat: Avoid excessive heating during solvent removal, as this can potentially lead to decomposition.
Troubleshooting Guide
This table provides solutions to common problems encountered during the workup of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a Persistent Emulsion | High concentration of salts or polar byproducts in the crude mixture. | Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. Gentle swirling is preferable to vigorous shaking. |
| Low Yield with Carboxylic Acid Impurity | Hydrolysis of the ester due to acidic or basic conditions during workup. | Strictly adhere to the neutral workup protocol. Ensure all aqueous solutions are cold and that contact time, especially with any basic wash, is minimized.[4] |
| Product Fails to Solidify or is an Oil | Presence of residual solvent or impurities. | Ensure the product is dried under high vacuum to remove all traces of solvent. If it remains an oil, consider purification by column chromatography or recrystallization from a suitable solvent system. |
Causality of Experimental Choices
The logic behind the recommended workup procedure is a direct response to the chemical vulnerabilities of the ester functional group. The following diagram illustrates the decision-making process aimed at mitigating the primary degradation pathway.
Caption: Decision-making framework for preventing this compound degradation.
By implementing these carefully considered procedures and understanding the chemical principles behind them, you can significantly improve the yield and purity of your this compound.
References
- Brainly. (2023, June 24). Write out all the steps in the mechanism for: a. Saponification of ethyl benzoate b. Ammonolysis of ethyl.
- Filo. (2022, October 4). Saponification of ethyl benzoate with caustic soda as alkali gives.
- Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Sarthaks eConnect. (2023, August 11). Saponification of ethyl benzoate with caustic soda as alkali gives.
- J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Infinity Learn. (n.d.). Saponification of ethyl benzoate with caustic soda as alkali gives.
- ResearchGate. (2021, January 19). Work up of ester?.
- Chemguide. (n.d.). Hydrolysis of esters.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Saponification of ethyl benzoate with caustic soda as alkali gives | Filo [askfilo.com]
- 8. sarthaks.com [sarthaks.com]
- 9. Saponification of ethyl benzoate with caustic soda as alkali gives [infinitylearn.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-ethoxy-4-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting solutions, and frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you with the expertise to navigate the nuances of this specific synthesis.
Introduction
This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents unique challenges due to the substitution pattern on the benzene ring. The presence of an ethoxy group at the ortho position to the carboxylic acid can introduce steric hindrance, impacting reaction kinetics and requiring careful optimization for a successful scale-up. This guide will focus on a robust and reproducible two-step synthetic route, starting from a commercially available precursor.
Choosing Your Synthetic Strategy
There are two primary retrosynthetic approaches to this compound:
-
Fischer Esterification of 2-ethoxy-4-methylbenzoic acid: This is a classic and cost-effective method involving the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.
-
Williamson Ether Synthesis followed by Esterification: This route would involve the formation of the ethoxy group on a pre-existing phenolic ester.
For scalability and process control, this guide will focus on the Fischer Esterification of 2-ethoxy-4-methylbenzoic acid . This approach isolates the challenges of ether formation and esterification into two distinct steps, allowing for more straightforward optimization and troubleshooting.
Visualizing the Synthetic Pathway
Caption: A two-step synthetic route to this compound.
Part 1: Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound, starting from 2-hydroxy-4-methylbenzoic acid.
Step 1: Synthesis of 2-Ethoxy-4-methylbenzoic Acid
This procedure is adapted from established Williamson ether synthesis protocols, optimized for this specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Hydroxy-4-methylbenzoic acid | 152.15 | 15.2 g | 0.1 | 98% |
| Potassium Hydroxide (KOH) | 56.11 | 13.5 g | 0.24 | ≥85% |
| Diethyl sulfate (Et₂SO₄) | 154.18 | 18.5 mL | 0.12 | ≥98% |
| Ethanol (anhydrous) | 46.07 | 200 mL | - | ≥99.5% |
| Hydrochloric acid (HCl) | 36.46 | As needed | - | 2 M aq. |
| Diethyl ether | 74.12 | 300 mL | - | Reagent grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 15.2 g (0.1 mol) of 2-hydroxy-4-methylbenzoic acid and 13.5 g (0.24 mol) of potassium hydroxide in 200 mL of anhydrous ethanol.
-
Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Once refluxing, add 18.5 mL (0.12 mol) of diethyl sulfate dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3 with 1% acetic acid). The starting material should be consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: To the resulting residue, add 100 mL of water. Cool the mixture in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The product will precipitate as a white solid. Extract the product with diethyl ether (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 2-ethoxy-4-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.
Step 2: Synthesis of this compound (Fischer Esterification)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Ethoxy-4-methylbenzoic acid | 180.20 | 18.0 g | 0.1 | ≥98% |
| Ethanol (anhydrous) | 46.07 | 200 mL | - | ≥99.5% |
| Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - | 98% |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Diethyl ether | 74.12 | 200 mL | - | Reagent grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.0 g (0.1 mol) of 2-ethoxy-4-methylbenzoic acid in 200 mL of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by TLC (Eluent: Hexane:Ethyl Acetate 9:1) until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution!), and finally with 50 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a colorless oil.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product with high purity.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Troubleshooting Guide
Caption: A decision tree for troubleshooting low esterification yields.
Q1: My Fischer esterification reaction is very slow or stalls, with significant starting material remaining even after extended reflux. What's going on?
A1: This is a common issue, often exacerbated by the steric hindrance of the ortho-ethoxy group.[2] Here are the likely causes and solutions:
-
Steric Hindrance: The ethoxy group at the ortho position sterically hinders the approach of the ethanol nucleophile to the carbonyl carbon of the carboxylic acid.
-
Solution: Increase the reaction time to 24 hours or more. A higher reflux temperature can also be beneficial, which can be achieved by using a higher-boiling solvent in combination with ethanol, though this complicates solvent removal.
-
-
Insufficient Catalyst: The catalytic amount of sulfuric acid may not be sufficient to drive the reaction to completion.
-
Solution: While maintaining a catalytic amount, ensure accurate addition. For particularly stubborn reactions, a slight increase in the catalyst loading can be considered, but be mindful of potential side reactions.
-
-
Presence of Water: The Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium back to the starting materials.[3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous ethanol. The use of a Dean-Stark apparatus to azeotropically remove water during the reaction can significantly improve the yield.
-
Q2: I'm observing an unexpected byproduct in my Williamson ether synthesis step (Step 1). What could it be?
A2: The Williamson ether synthesis can have competing side reactions.[2]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).
-
Solution: This is generally less of a problem with less reactive alkylating agents like diethyl sulfate compared to more reactive ones like ethyl iodide. Running the reaction at a controlled temperature can also favor O-alkylation.
-
-
Elimination: If a more hindered alkyl halide were used (e.g., isopropyl iodide), elimination to form an alkene would be a significant side reaction. With diethyl sulfate, this is less likely.
Q3: During the work-up of the esterification, I seem to be losing a lot of my product.
A3: Product loss during work-up is often due to the partial solubility of the ester in the aqueous layers or hydrolysis.
-
Emulsion Formation: The presence of unreacted starting material and the product can lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: Adding brine during the extraction can help break up emulsions.
-
-
Ester Hydrolysis: Washing with a basic solution (sodium bicarbonate) is necessary to remove the acid catalyst, but prolonged contact or a too-concentrated base can lead to the hydrolysis of the ester back to the carboxylate salt.[4]
-
Solution: Perform the bicarbonate wash quickly and with a saturated, not overly concentrated, solution. Ensure the mixture is not heated during the wash.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst for the Fischer esterification?
A1: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used and are sometimes preferred as they are solids and easier to handle.[5] For large-scale synthesis, solid acid catalysts such as acidic resins (e.g., Amberlyst 15) can be employed to simplify catalyst removal and recycling.[1]
Q2: What is the "ortho effect" and how does it impact this synthesis?
A2: The "ortho effect" refers to the unique influence of a substituent at the ortho position of a benzoic acid derivative.[6] In this case, the ortho-ethoxy group causes steric hindrance, making the esterification reaction slower than for its meta or para isomers.[7] This necessitates more forcing reaction conditions (longer reaction times, potentially higher temperatures) to achieve a good yield.[2]
Q3: How can I best monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. For the ether synthesis, a mobile phase of hexane:ethyl acetate (7:3) with a small amount of acetic acid will help visualize the acidic starting material and product. For the esterification, a less polar mobile phase like hexane:ethyl acetate (9:1) is suitable. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the key safety precautions I should take?
A4:
-
Diethyl sulfate is a potent alkylating agent and is carcinogenic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated sulfuric acid is highly corrosive. Always add the acid slowly to the alcohol to dissipate the heat generated.
-
Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby when working with these solvents.
Q5: What are the key considerations for scaling up this synthesis?
A5:
-
Heat Management: Both reactions are heated, and on a larger scale, efficient heat transfer is crucial to maintain a consistent reaction temperature.
-
Reagent Addition: The dropwise addition of diethyl sulfate in the first step should be carefully controlled to manage the exothermicity of the reaction.
-
Work-up and Extraction: Large-scale extractions can be cumbersome. Ensure you have appropriately sized separatory funnels or other extraction equipment.
-
Purification: Vacuum distillation is a suitable method for purifying the final product on a larger scale. Ensure your vacuum pump and distillation setup are adequate for the volume of material.
References
- Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Quora. 2018.
- Ortho effect in Substituted Benzene - A to Z Chemistry. WordPress.com.
- Ortho effect. Wikipedia.
- Synthesis of this compound. PrepChem.com.
- Does unsubstituted benzoic acid not show resonance due to steric effects? Stack Exchange. 2013.
- Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols and carboxylic acids". The Royal Society of Chemistry.
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. 2023.
- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database.
- Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. 2015.
- Esters 4. Organic Preparation & Purification of an Ester. YouTube. 2014.
- Ethyl 4-ethoxybenzoate. PubChem.
- Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. 2015.
- Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
- ethyl 4-methylbenzoate. Mol-Instincts. 2025.
- Fischer Esterification-Typical Procedures. OperaChem. 2024.
- Method for preparing benzoic acid esters. Google Patents. 2019.
- Benzoic Acid Esters, Benzoates. Organic Chemistry Portal.
- Purification of benzoic acid and its derivatives. Google Patents. 1928.
- The Hydrolysis of Ethyl Benzoate. YouTube. 2021.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
Technical Support Center: Characterization of Substituted Benzoates
Welcome to the Technical Support Center for the characterization of substituted benzoates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of these important chemical entities. Here, we provide expert-driven insights and practical troubleshooting guides in a direct question-and-answer format to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and foundational questions related to the characterization of substituted benzoates.
Q1: My Fischer esterification of a substituted benzoic acid is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterifications are a frequent issue, primarily due to the reversible nature of the reaction.[1] The key is to shift the equilibrium towards the product.
-
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium-limited process. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus reducing the yield.
-
Troubleshooting Steps:
-
Water Removal: The most effective strategy is to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction.
-
Excess Reactant: Using a large excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, can also shift the equilibrium to favor the ester product.
-
Catalyst Concentration: Ensure that an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to achieve a reasonable reaction rate.[2]
-
Q2: I'm struggling to purify my solid substituted benzoate product. What is the most effective method?
A2: Recrystallization is a powerful and widely used technique for the purification of solid organic compounds like substituted benzoates.[1]
-
Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either insoluble at high temperatures or soluble at low temperatures.
-
Self-Validation: The formation of well-defined crystals and a significant increase in the melting point of the product after recrystallization are strong indicators of successful purification.
Q3: During HPLC analysis of my substituted benzoates, all my peaks are eluting near the void volume. What's happening and how do I fix it?
A3: This is a classic sign of poor retention in reversed-phase HPLC, and for acidic compounds like benzoates, the primary culprit is an inappropriate mobile phase pH.
-
Mechanism: Substituted benzoates are weak acids. At a mobile phase pH above their pKa, they will be deprotonated and exist in their more polar, ionized form. This increased polarity leads to very weak interaction with the nonpolar stationary phase (like C18), causing them to elute very quickly.[3]
-
Solution: To ensure the benzoates are in their neutral, less polar form, you must lower the mobile phase pH to at least 1.5 to 2 units below their pKa. A typical target pH for benzoic acid derivatives is between 2.5 and 3.0.[3] This can be achieved by adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase.[3]
Q4: I'm observing anomalous chemical shifts in the 1H NMR spectrum of my ortho-substituted benzoate ester. Is this expected?
A4: Yes, this is a known phenomenon. The chemical shifts of substituents ortho to a benzoic acid ester moiety can often deviate from what would be predicted by standard iterative chemical shift protocols.[4][5]
-
Underlying Cause: This deviation is often due to steric hindrance. The bulky ortho-substituent can force the ester group out of the plane of the aromatic ring. This disruption of planarity affects the electronic environment of the nearby protons, leading to unexpected upfield or downfield shifts.
-
Further Investigation: To better understand these effects, computational methods such as Density Functional Theory (DFT) calculations can be employed to correlate the observed chemical shifts with the compound's conformational and electronic properties.[4]
Q5: What are the characteristic fragmentation patterns I should look for in the mass spectrum of a simple substituted benzoate?
A5: In electron ionization mass spectrometry (EI-MS), substituted benzoates exhibit several characteristic fragmentation pathways that can be diagnostic.
-
Molecular Ion Peak ([M]•+): The presence of an aromatic ring generally leads to a relatively stable molecular ion, which should be observable.[6]
-
Loss of the Alkoxy Group: For benzoate esters, a very common fragmentation is the loss of the alkoxy group (•OR) from the molecular ion to form a stable benzoyl cation. For example, in the mass spectrum of benzoic acid, the loss of •OH results in a prominent peak at m/z 105.[7] This is often the base peak.
-
Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can then lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C6H5]+) at m/z 77. The appearance of the m/z 77 ion is very characteristic of monosubstituted benzene compounds.[7]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific experimental challenges.
Guide 2.1: Troubleshooting Poor Separation in HPLC of Substituted Benzoates
Problem: You have adjusted the mobile phase pH, but some of your substituted benzoate peaks are still poorly resolved.
Protocol:
-
Optimize Organic Solvent Percentage:
-
Rationale: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) increases the retention time of the analytes, which can lead to better separation of closely eluting peaks.[3] Conversely, increasing the organic content will decrease retention times.
-
Action: If your peaks are eluting too closely together, systematically decrease the organic solvent concentration in your mobile phase in small increments (e.g., 2-5%). Equilibrate the column thoroughly with the new mobile phase before each injection.
-
-
Change the Organic Solvent:
-
Rationale: Methanol and acetonitrile have different selectivities due to their distinct chemical properties and interactions with the analytes and the stationary phase. Switching between them can alter the elution order and improve the resolution of co-eluting peaks.
-
Action: If optimizing the percentage of your current organic solvent is unsuccessful, prepare a new mobile phase with the other common reversed-phase solvent (e.g., switch from methanol to acetonitrile) at a similar eluting strength.
-
-
Consider Gradient Elution:
-
Rationale: For complex mixtures containing benzoates with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve peak shape and resolution.
-
Action: Develop a gradient method that starts with a lower percentage of organic solvent and gradually increases to a higher percentage. This will allow the more polar compounds to be resolved at the beginning of the run and the less polar compounds to elute in a reasonable time with good peak shape.
-
Guide 2.2: Identifying and Removing Unreacted Benzoic Acid from an Esterification Reaction
Problem: Your purified substituted benzoate product is contaminated with the starting benzoic acid.
Protocol:
-
Confirmation of Impurity:
-
TLC Analysis: Co-spot your product with a standard of the starting benzoic acid on a TLC plate. If a single spot is observed for your product that has the same Rf as the starting material, it indicates the presence of the impurity.
-
NMR Spectroscopy: Look for the characteristic broad singlet of the carboxylic acid proton in the 1H NMR spectrum, typically found far downfield (>10 ppm).[8]
-
-
Purification via Liquid-Liquid Extraction:
-
Rationale: The acidic nature of the unreacted benzoic acid allows for its selective removal by a basic wash. The benzoate ester, lacking the acidic proton, will remain in the organic phase.
-
Procedure:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. You will likely observe gas evolution (CO2) as the base neutralizes the acidic impurity. Continue washing until no more gas is evolved.
-
Wash the organic layer with water, followed by brine, to remove any remaining bicarbonate solution and inorganic salts.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the purified ester.[1]
-
-
Section 3: Data and Visualizations
Table 1: Common Fragments in EI-Mass Spectrometry of Benzoic Acid
| m/z | Identity | Formation | Reference |
| 122 | [C6H5COOH]•+ | Molecular Ion (M•+) | [7] |
| 105 | [C6H5CO]+ | Loss of •OH from M•+ | [7] |
| 77 | [C6H5]+ | Loss of CO from m/z 105 | [7] |
| 51 | [C4H3]+ | Fragmentation of the phenyl ring |
Diagrams
Caption: HPLC troubleshooting workflow for substituted benzoates.
Caption: Key fragmentation pathway of benzoic acid in EI-MS.
References
- Technical Support Center: Synthesis of Substituted Benzo
- Degradation of benzoic acid and its derivatives in subcritical w
- Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL: )
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (URL: )
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchG
- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (URL: )
- troubleshooting cinnamyl benzoate synthesis side reactions - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Enhancing the Resolution of Ethyl 2-ethoxy-4-methylbenzoate in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-ethoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in their chromatographic experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex separation challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: Given that this compound is a non-polar, aromatic ester, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.[1][2] A C18 column is a robust initial choice due to its hydrophobic nature, which promotes retention of non-polar compounds.[3][4]
A typical starting point would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water. A common starting gradient is 50:50 (v/v) ACN:Water, which can then be optimized.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient (e.g., 25 °C).[6]
-
Detection: UV at a wavelength where the analyte has significant absorbance, which for aromatic compounds is often around 230 nm or 254 nm.[5]
-
Injection Volume: 5-10 µL.[5]
Q2: My peak for this compound is showing significant tailing. What are the primary causes?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[7] For a neutral compound like this compound, the most likely causes are:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion.[9][10]
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[8]
-
Column Contamination: Buildup of strongly retained compounds on the column can create active sites that lead to tailing.[9]
Q3: I'm observing peak fronting for my analyte. What does this indicate?
A3: Peak fronting, where the beginning of the peak is sloped, is often caused by:
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can lead to poor peak shape.[11][12]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.[12]
Q4: What is a good resolution value (Rs) to aim for between this compound and an adjacent impurity?
A4: For accurate quantification, a resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[13] This ensures that the peaks are sufficiently separated to allow for accurate integration of their areas.[13]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex separation issues.
Problem: Poor Resolution Between this compound and a Co-eluting Impurity
Poor resolution is a multifaceted problem that can be addressed by manipulating selectivity, efficiency, and retention.
Caption: The van Deemter equation components affecting peak broadening.
2.1. Optimizing the Flow Rate:
-
Causality: According to the van Deemter equation, there is an optimal flow rate (or linear velocity) that minimizes peak broadening and maximizes efficiency. [14][15]For many analytical columns (4.6 mm ID), this is often around 1.0 mL/min. However, reducing the flow rate can sometimes improve resolution for difficult separations, as it allows more time for mass transfer between the mobile and stationary phases. [16]Conversely, excessively high flow rates can be detrimental to the resolution of basic compounds. [17]* Protocol:
-
Starting from 1.0 mL/min, decrease the flow rate to 0.8 mL/min and then to 0.6 mL/min.
-
Analyze the impact on resolution and run time. While lower flow rates can improve resolution, they also increase analysis time. [16] 2.2. Adjusting the Column Temperature:
-
-
Causality: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. [6][16]It can also alter selectivity by changing the thermodynamics of the interactions between the analyte, mobile phase, and stationary phase. [18]However, for some compounds, higher temperatures can decrease retention and potentially worsen resolution if the peaks are already close together. [16]* Protocol:
-
Use a column oven for precise temperature control. [12] 2. Increase the temperature in 5 °C increments, for example, from 25 °C to 30 °C and then to 35 °C.
-
Be mindful of the thermal stability of your analyte and the operating limits of the column.
-
If mobile phase and parameter optimization are insufficient, changing the stationary phase is the next logical step. [13]
-
Causality: The chemistry of the stationary phase is a primary driver of selectivity. [13]For aromatic compounds like this compound, different stationary phases can offer unique separation mechanisms.
-
Options and Rationale:
-
Phenyl-Hexyl Column: The phenyl groups in this stationary phase can undergo pi-pi interactions with the aromatic ring of the analyte, offering a different selectivity compared to the purely hydrophobic interactions of a C18 column.
-
Pentafluorophenyl (PFP) Column: This stationary phase provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it highly effective for separating isomers and other closely related aromatic compounds.
-
C8 Column: A C8 column is less hydrophobic than a C18 column. [19]If your analyte and impurity have different degrees of hydrophobicity, switching to a C8 column could enhance their separation.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Prepare Stock Solutions:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample: Prepare a 1 mg/mL solution of this compound (with the impurity) in 50:50 Acetonitrile:Water.
-
-
Initial Run:
-
Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Start with an isocratic mobile phase of 60% B.
-
Inject 10 µL of the sample and record the chromatogram.
-
-
Iterative Adjustment:
-
Decrease the percentage of B to 55% and allow the system to equilibrate for 15 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat this process, decreasing the percentage of B in 5% increments until a resolution of ≥ 1.5 is achieved or retention times become excessively long.
-
-
Data Analysis:
-
For each run, calculate the retention factor (k), selectivity (α), and resolution (Rs) for the peak pair of interest.
-
References
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru - Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. SCION Instruments.
- Ethyl 2-ethoxy-4-methylbenzo
- How to Prevent and Solve Resolution Loss in HPLC Workflows. (2025, September 11). uHPLCs.
- HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019, October 19).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- van Deemter Equation For Chrom
- As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chrom
- HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- The Theory of HPLC Chromatographic Parameters. (n.d.). Inacom Instruments.
- Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025, December 3). Benchchem.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.).
- What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? (2024, January 18). Quora.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
- Chromatographic Band Broadening and the van Deemter Equ
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. (2025, August 5).
- Van Deemter equ
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. (2000, December 15). PubMed.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Liquid Chromatography Column Design and Dimensional Analysis of the van Deemter Equation. (2022, August 1).
- Effect of phase length on column selectivity for the separation of polycyclic aromatic hydrocarbons by reversed-phase liquid chromatography. (n.d.).
- This compound | 88709-17-5. (2025, July 24). ChemicalBook.
- Ethyl 2-hydroxy-4-methylbenzoate | C10H12O3 | CID 13013009. (n.d.). PubChem.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC - NIH.
- This compound-d10. (n.d.). Santa Cruz Biotechnology.
- Ethyl 2-ethoxy-4-methylbenzo
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2016, January 26).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- A review on method development by hplc. (n.d.). SciSpace.
- An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. (n.d.).
- Separation of Ethyl 4-methylbenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica.
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- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
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Technical Support Center: Consistent Synthesis of 2-(2-Aminoethoxy)ethanol (CAS 88709-17-5)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-aminoethoxy)ethanol (CAS 88709-17-5). It addresses common challenges and offers refined methodologies to ensure consistent and high-yield production. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower users with a deeper understanding of the synthesis process.
I. Overview of Synthetic Strategies
The synthesis of 2-(2-aminoethoxy)ethanol, a crucial intermediate in various applications including pharmaceuticals and materials science, can be approached through several pathways.[1][2] The most prevalent methods involve the amination of diethylene glycol (DEG) or the reaction of an amine source with a protected ethanolamine derivative.[3][4] The choice of method often depends on the desired scale, purity requirements, and available starting materials.
A common and effective laboratory-scale synthesis involves a two-step process starting from diethylene glycol. This method, detailed in this guide, offers a balance of good yield and manageable purification.[5]
II. Refined Synthesis Protocol: A Two-Step Approach from Diethylene Glycol
This protocol provides a detailed, step-by-step methodology for a reliable synthesis of 2-(2-aminoethoxy)ethanol, incorporating troubleshooting insights at each stage.
Step 1: Synthesis of 2-(2-Phthalimidoethoxy)ethanol
This initial step involves the protection of the amino group to prevent side reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-tosyloxy-3-oxapentanol (1 equivalent) and potassium phthalate (2 equivalents) in dry dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 170-190°C and reflux for 18-22 hours under a nitrogen atmosphere.[5]
-
Work-up and Extraction: After cooling to room temperature, add chloroform to the reaction mixture to precipitate byproducts.[5] Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator. The crude 2-(2-phthalimidoethoxy)ethanol is then carried forward to the next step.
Step 2: Deprotection to Yield 2-(2-Aminoethoxy)ethanol
The final step involves the removal of the phthalimide protecting group to yield the target compound.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-phthalimidoethoxy)ethanol in absolute ethanol in a round-bottom flask.
-
Deprotection: Add hydrazine monohydrate (13-14.3% v/v) to the solution and reflux the mixture at 85-95°C for approximately 24 hours under a nitrogen atmosphere.[5]
-
Extraction and Purification: Cool the reaction mixture to room temperature. Add chloroform to extract the 2-(2-aminoethoxy)ethanol, which will precipitate byproducts derived from the phthalimide group.[5] Filter the mixture and evaporate the chloroform. Repeat the chloroform addition and evaporation until no further precipitate forms.[5]
-
Final Purification: Purify the resulting colorless oil by column chromatography on silica gel using a mobile phase of n-hexane and ethyl acetate (e.g., a 3:7 ratio).[5]
III. Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs):
-
Q1: What is the purpose of the nitrogen atmosphere during the reaction?
-
A1: A nitrogen atmosphere is crucial to prevent oxidation of the reactants and intermediates, especially at elevated temperatures. Oxygen can lead to the formation of undesired byproducts and reduce the overall yield and purity of the final product.
-
-
Q2: Why is dry DMF used as the solvent in Step 1?
-
A2: Dimethylformamide (DMF) is an excellent polar aprotic solvent that can dissolve both the organic substrate and the inorganic potassium phthalate. Using dry DMF is essential because the presence of water can lead to hydrolysis of the tosylate starting material and reduce the efficiency of the reaction.
-
-
Q3: Can other deprotection methods be used instead of hydrazine?
-
A3: While hydrazine is a common and effective reagent for removing the phthalimide protecting group (a process known as the Gabriel synthesis), other methods such as acidic or basic hydrolysis can also be employed. However, these methods may require harsher conditions that could potentially cleave other bonds in the molecule. The choice of deprotection method should be carefully considered based on the overall molecular structure.
-
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in the reaction; improper temperature. | Ensure the reaction is refluxed for the full recommended time. Use anhydrous DMF and ensure all glassware is thoroughly dried. Maintain the reaction temperature within the specified range of 170-190°C.[5] |
| Incomplete deprotection in Step 2 | Insufficient hydrazine; insufficient reaction time or temperature. | Ensure the correct volume concentration of hydrazine monohydrate is used (13-14.3% v/v).[5] Extend the reflux time if necessary, monitoring the reaction progress by TLC. Confirm the reflux temperature is between 85-95°C.[5] |
| Difficulty in purifying the final product | Presence of persistent byproducts; inefficient extraction. | Repeat the chloroform extraction multiple times until no more precipitate is observed.[5] For column chromatography, a gradient elution might be necessary to achieve better separation. |
| Product is not a colorless oil | Presence of impurities. | Re-purify the product using column chromatography. Ensure that all solvents used for extraction and chromatography are of high purity. |
IV. Alternative Synthetic Routes
While the two-step method from diethylene glycol is robust, other synthetic strategies exist.
-
Reductive Amination of Diethylene Glycol: This industrial method involves reacting diethylene glycol with ammonia in the presence of a catalyst, typically a metal or metal oxide on a support like silica or alumina.[3][4] This continuous process is often carried out at high temperatures (100-300°C) and pressures (10-260 Bar).[3][4] The ratio of 2-(2-aminoethoxy)ethanol to the common byproduct morpholine can be controlled by adjusting the catalyst and reaction conditions.[3][4]
-
From Epichlorohydrin and Ammonia: Another approach involves the reaction of epichlorohydrin with an ammonia solution.[2] This reaction can be performed under atmospheric or high-pressure conditions. The ratio of epichlorohydrin to ammonia is a critical parameter influencing the product distribution.[2]
V. Visualizing the Workflow
To provide a clearer understanding of the refined two-step synthesis process, the following workflow diagram illustrates the key stages.
Caption: Workflow for the two-step synthesis of 2-(2-aminoethoxy)ethanol.
VI. Conclusion
The consistent synthesis of 2-(2-aminoethoxy)ethanol is achievable through careful control of reaction parameters and a thorough understanding of the potential challenges. The refined two-step protocol presented here, along with the detailed troubleshooting guide, provides researchers with the necessary tools to confidently and efficiently produce this valuable chemical intermediate. By understanding the "why" behind each step, scientists can better adapt and optimize the synthesis for their specific needs.
References
- Synthesis of 2-(2-aminoethoxy) ethanol.
- Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino...
- The synthesis method of 2-(2-Aminoethoxy)ethanol - ChemicalBook
- What is the synthesis process of 2-(2-Aminoethoxy)ethanol? - FAQ - Guidechem
- Process for preparing electronic grade 2-(2-aminoethoxy)ethanol.
- Ethyl 2-ethoxy-4-methylbenzo
- Preparation method of 2-(2-(2-aminoethoxy) ethoxy)
- 3′-Hydroxy Repaglinide(Mixture of Diastereomers)
- Repaglinide Impurity 8 | molsyns.com
- A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) - Quick Company
- Repaglinide Impurity 4 | 88709-17-5 | : Venk
- A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
- Repaglinide Impurity 10 CAS 2519482-33-6 - Chemicea
- 2-(2-Aminoethoxy)ethoxy ethanol = 96.0 GC 6338-55-2 - Sigma-Aldrich
- Antitumor polycyclic acridines. 17. Synthesis and pharmaceutical profiles of pentacyclic acridinium salts designed to destabilize telomeric integrity - PubMed
- Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90 - PubMed
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI
- 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid 99469-99-5 wiki - Guidechem
- Synthesis and clinical application of new drugs approved by FDA in 2022 - PubMed Central
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Technical Support Center: Addressing Solubility Challenges of Ethyl 2-ethoxy-4-methylbenzoate in Assays
Welcome to the technical support guide for Ethyl 2-ethoxy-4-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this hydrophobic compound in experimental assays. Precipitation of a test compound can invalidate results by reducing its effective concentration and introducing experimental artifacts. This guide offers a multi-faceted approach, from foundational knowledge to advanced troubleshooting protocols, to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with this compound and other poorly soluble compounds.
Q1: What are the physicochemical properties of this compound that cause solubility issues?
A: this compound (CAS: 88709-17-5, Formula: C₁₂H₁₆O₃) is an ester of benzoic acid.[1] Its molecular structure, which includes an aromatic ring, an ethyl ester group, and an ethoxy group, makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing). While specific aqueous solubility data is not widely published, its structural relative, Ethyl benzoate, is classified as almost insoluble in water but miscible with most organic solvents.[2][3][4] This inherent hydrophobicity is the primary reason it resists dissolving in the aqueous buffers and media used in most biological assays.
Q2: My stock solution of this compound in DMSO is perfectly clear, but it precipitates immediately when I add it to my assay buffer. Why?
A: This is a classic problem of kinetic versus thermodynamic solubility. A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[5] The issue arises from the drastic change in solvent polarity. When a small volume of the concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses rapidly. The compound is suddenly exposed to a solvent (water) in which it is poorly soluble, causing it to "crash out" or precipitate before it can establish a stable, dissolved state.[5][6]
Q3: What is the maximum concentration of DMSO I should have in my final assay?
A: There is no single answer, as tolerance varies between cell lines, enzymes, and assay types. However, a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%, with some robust systems tolerating up to 1%.[5][7] Concentrations higher than this can cause cellular toxicity, induce off-target effects, or even alter protein conformation, any of which can confound your experimental results.[8][9][10][11][12] It is imperative to run a "vehicle control" with the same final DMSO concentration as your test wells to account for any solvent effects.[13]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A: Yes, other organic solvents can be used, but the choice depends on the compound's solubility and the assay's compatibility. Common alternatives include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[8][14][15] However, like DMSO, these solvents can have their own effects on the biological system.[10] For any new solvent, you must perform a solvent tolerance study to determine the maximum non-interfering concentration for your specific assay.
Q5: Can the composition of my assay buffer, such as its pH or protein content, affect solubility?
A: Absolutely. While this compound is a neutral molecule and thus not highly sensitive to pH changes, the pH of the buffer can be critical for ionizable compounds.[7][16][17] More relevant for this compound is the presence of proteins, such as albumin in fetal bovine serum (FBS). Hydrophobic compounds can bind to proteins, which can increase their apparent solubility in the medium.[18] If you observe different solubility behaviors in serum-containing versus serum-free media, protein binding is a likely factor.
Section 2: Systematic Troubleshooting Guide
If you are actively experiencing precipitation, use this guide to diagnose the cause and implement a solution.
| Observation | Potential Cause(s) | Recommended Solutions & Rationale |
| Immediate, heavy precipitation upon adding stock to buffer. | Concentration Exceeds Solubility Limit: The final compound concentration is far above its maximum aqueous solubility.[5][19] | 1. Reduce Final Concentration: Perform a serial dilution to find the highest concentration that remains soluble. 2. Optimize Dilution Method: The rapid solvent shift is causing the compound to crash out. Use the Serial Dilution Protocol described in Section 3. Add the stock solution dropwise to the buffer while vortexing to promote rapid mixing and avoid localized high concentrations.[7] |
| Fine precipitate or cloudiness appears shortly after dilution. | Kinetic Solubility Issue: The compound is kinetically, but not thermodynamically, stable. Small "seeds" of precipitate are forming and growing. | 1. Pre-warm Aqueous Buffer: Warming the assay buffer or cell media to 37°C can sometimes improve solubility. 2. Increase Stock Concentration & Decrease Volume: Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. This minimizes the initial disruption to the aqueous environment. |
| Solution is initially clear but precipitates over time (e.g., during incubation). | Thermodynamic Instability: The compound is in a supersaturated state and is slowly equilibrating by precipitating. Temperature Shift: A shift in temperature (e.g., from room temp to 37°C) can decrease the solubility of some compounds.[19] | 1. Incorporate a Solubilizing Agent: The buffer system is insufficient to maintain solubility. Consider adding a low concentration of a surfactant (e.g., Polysorbate 80) or a co-solvent. See Section 4 for advanced strategies.[16][17] 2. Re-evaluate Maximum Soluble Concentration: The true thermodynamic solubility is lower than your working concentration. The compound must be tested at a lower concentration. |
| Inconsistent results or poor dose-response curve. | Micro-precipitation: The precipitation may not be visible to the naked eye but is occurring at a microscopic level, reducing the effective concentration of the compound in a variable manner. | 1. Visually Inspect Under a Microscope: Check wells for crystalline structures. 2. Use a Nephelometer: This instrument can quantify low-level turbidity. 3. Implement a Solubilizing Agent: Even if precipitation is not obvious, adding a solubilizing agent can prevent micro-precipitation and improve data quality.[20][21] |
Visualizing the Troubleshooting Process
The following decision tree illustrates a logical workflow for addressing precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation.
Section 3: Key Experimental Protocols
Adherence to validated protocols is crucial for generating reproducible data. The following step-by-step methods provide a reliable framework for working with this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To accurately prepare a concentrated stock solution in an appropriate organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask
-
Sterile, amber glass vials or polypropylene tubes for aliquots
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 50 mM).
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 50 mM stock (MW = 208.25 g/mol ): Mass = (0.050 mol/L) × (0.010 L) × (208.25 g/mol ) = 0.1041 g (104.1 mg)
-
-
Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat. Record the exact mass.[22]
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. Add approximately 70-80% of the final volume of DMSO.
-
Solubilization: Cap the flask and mix thoroughly by inversion. If necessary, use a vortex mixer or a brief sonication bath to ensure all solid material is completely dissolved. Visually inspect against a light source to confirm there are no undissolved particulates.
-
Final Volume: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization & Aliquoting: Cap the flask and invert 15-20 times to ensure the solution is homogeneous.[23] Dispense the stock solution into single-use aliquots in sterile, clearly labeled amber vials to protect from light and prevent repeated freeze-thaw cycles.[23]
-
Storage: Store aliquots at -20°C or -80°C as recommended for long-term stability.[23]
Visualizing the Stock-to-Working Solution Workflow
This diagram outlines the critical dilution steps from the concentrated stock to the final assay plate.
Caption: Workflow from solid compound to final assay concentration.
Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)
Objective: To empirically determine the highest concentration of the compound that remains in solution in your specific assay buffer without precipitating.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Assay buffer (the exact buffer used in your experiment)
-
96-well clear microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm (optional, for quantitative analysis)
Procedure:
-
Prepare Compound Plate:
-
In a 96-well plate (the "compound plate"), create a 2-fold serial dilution of your 10 mM stock in 100% DMSO. For example, start with 10 mM in column 1, 5 mM in column 2, 2.5 mM in column 3, and so on. This plate will contain your concentrated compound series.
-
-
Prepare Assay Plate:
-
Add 198 µL of your assay buffer to the wells of a new, clear 96-well plate (the "assay plate").
-
-
Initiate Dilution:
-
Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%.
-
Mix immediately by gently pipetting up and down or by using a plate shaker for 30 seconds.
-
-
Incubation and Observation:
-
Let the plate sit at room temperature for 1-2 hours (or your experimental incubation time).
-
Visual Assessment: Hold the plate against a dark background and look for any signs of cloudiness, haziness, or visible precipitate. The highest concentration that remains perfectly clear is your estimated maximum soluble concentration.
-
Instrumental Assessment (Optional): Read the plate on a plate reader. A sharp increase in turbidity or absorbance indicates precipitation.
-
| Example Data Interpretation | | :--- | :--- | | Final Compound Concentration | Observation | | 100 µM | Heavy Precipitate | | 50 µM | Cloudy / Hazy | | 25 µM | Clear | | 12.5 µM | Clear | | Conclusion | The maximum soluble concentration under these conditions is likely between 25 µM and 50 µM. For experiments, it is safest to use a maximum concentration of 25 µM . |
Section 4: Advanced Solubilization Strategies
When standard methods are insufficient, formulation-based approaches can be employed. These involve the use of excipients to enhance solubility. Nearly 40% of marketed compounds and a majority of development candidates are poorly water-soluble, making these strategies crucial in drug discovery.[16][17]
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[24]
-
Examples: Polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), ethanol.[14][24]
-
Considerations: Co-solvents must be tested for compatibility with the assay, as they can be toxic to cells or inhibit enzymes at higher concentrations.[24] A formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 in saline has been suggested for in vivo use with similar compounds, highlighting the power of these combinations.[25]
-
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate insoluble drug molecules, effectively solubilizing them in the aqueous medium.[20][21][26][27]
-
Examples: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).[20]
-
Considerations: The choice of surfactant is critical. Non-ionic surfactants like Polysorbate 80 are generally less harsh on biological systems than ionic surfactants like SDS.[20][21] The surfactant concentration should be kept low and consistent across all experimental wells.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by trapping a hydrophobic guest molecule (like this compound) within their cavity, thereby increasing its aqueous solubility.[14][16][28]
References
- Formulation of water insoluble drugs. (n.d.). CORE.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
- Liu, R. (Ed.). (2007).
- Various Authors. (2017). What effects does DMSO have on cell assays?. Quora.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(4).
- Kansara, V. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
- Solubility of Things. (n.d.). Ethyl benzoate.
- ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
- Horvath, C. N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Electronic Journal of Biotechnology, 23, 49-54.
- Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4055-4076.
- Gurtowska, N., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(3), 1399.
- Atale, N., & Gupta, K. (2018). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biotechnology Reports, 17, 6-12.
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- Wikipedia. (n.d.). Ethyl benzoate.
- Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 822-826.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220-221.
- Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Various Authors. (2013). How to dissolve hydrophobic drug....... ResearchGate.
- Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121703.
- Horvath, C. N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Electronic Journal of Biotechnology, 23, 49-54.
- Horvath, C. N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Nick. (2015). How to Make Accurate Stock Solutions. Bitesize Bio.
- Pharmaceutical Information. (2024). Role of Surfactants in Dissolution Testing.
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Validation & Comparative
Unambiguous Structural Confirmation of Ethyl 2-ethoxy-4-methylbenzoate: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural verification of novel or synthesized molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, even subtle ambiguities in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural elucidation of Ethyl 2-ethoxy-4-methylbenzoate, a polysubstituted aromatic ester.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. This guide will demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural confirmation, leaving no room for ambiguity.
The Challenge: Differentiating Isomers
The chemical formula for this compound (C₁₂H₁₆O₃) allows for several potential isomers. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be insufficient for distinguishing between these, especially when dealing with complex substitution patterns on the aromatic ring. For instance, confirming the precise placement of the ethoxy, methyl, and ethyl ester groups requires through-bond correlation data that only 2D NMR can provide.
Predicted ¹H and ¹³C NMR Data
Before delving into the 2D NMR experiments, it is essential to have an assigned 1D spectrum as a foundation. Based on analogous structures and established chemical shift principles, the following ¹H and ¹³C NMR data are predicted for this compound in a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom # | Group | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| 1 | Carbonyl | - | - | - | ~167 |
| 2 | Aromatic C-O | - | - | - | ~158 |
| 3 | Aromatic C-H | ~6.75 | d | 1H | ~110 |
| 4 | Aromatic C-CH₃ | - | - | - | ~142 |
| 5 | Aromatic C-H | ~6.85 | dd | 1H | ~120 |
| 6 | Aromatic C-H | ~7.80 | d | 1H | ~132 |
| 7 | Aromatic C-CO | - | - | - | ~122 |
| 8 | Ar-CH₃ | ~2.35 | s | 3H | ~21 |
| 9 | O-CH₂ (ethoxy) | ~4.10 | q | 2H | ~64 |
| 10 | CH₃ (ethoxy) | ~1.45 | t | 3H | ~15 |
| 11 | O-CH₂ (ester) | ~4.35 | q | 2H | ~61 |
| 12 | CH₃ (ester) | ~1.38 | t | 3H | ~14 |
The Power of 2D NMR: A Multi-faceted Approach
2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1] This allows for the unambiguous assignment of the molecular structure.
Experimental Workflow
The acquisition of a comprehensive 2D NMR dataset follows a logical progression. The following diagram illustrates the typical workflow for structural elucidation.
Caption: A typical experimental workflow for 2D NMR-based structural elucidation.
Step 1: ¹H-¹H COSY - Mapping Proton-Proton Couplings
The Correlation Spectroscopy (COSY) experiment is the starting point for piecing together the proton framework of a molecule. It reveals which protons are J-coupled, typically through two or three bonds.[2]
Predicted COSY Correlations:
-
Ethyl Ester Group: A cross-peak will be observed between the quartet at ~4.35 ppm (H-11) and the triplet at ~1.38 ppm (H-12), confirming their connectivity.
-
Ethoxy Group: Similarly, a cross-peak will connect the quartet at ~4.10 ppm (H-9) and the triplet at ~1.45 ppm (H-10).
-
Aromatic Region: A cross-peak is expected between the doublet of doublets at ~6.85 ppm (H-5) and the doublet at ~7.80 ppm (H-6), confirming their ortho relationship. Another correlation should exist between H-5 and the doublet at ~6.75 ppm (H-3), confirming their meta coupling.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Step 2: ¹H-¹³C HSQC - Identifying Direct Carbon-Proton Attachments
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for directly correlating a proton with the carbon to which it is attached.[3] This allows for the unambiguous assignment of protonated carbons.
Predicted HSQC Correlations:
-
Ethyl Ester Group: A cross-peak will be observed between the proton signal at ~4.35 ppm (H-11) and the carbon signal at ~61 ppm (C-11). Another will connect the proton at ~1.38 ppm (H-12) to the carbon at ~14 ppm (C-12).
-
Ethoxy Group: A cross-peak will link the proton at ~4.10 ppm (H-9) to the carbon at ~64 ppm (C-9), and the proton at ~1.45 ppm (H-10) to the carbon at ~15 ppm (C-10).
-
Methyl Group: The proton singlet at ~2.35 ppm (H-8) will correlate with the carbon at ~21 ppm (C-8).
-
Aromatic Protons: The aromatic protons will show correlations to their directly attached carbons: H-3 to C-3 (~110 ppm), H-5 to C-5 (~120 ppm), and H-6 to C-6 (~132 ppm).
Caption: Predicted ¹H-¹³C HSQC correlations, showing direct one-bond connectivities.
Step 3: ¹H-¹³C HMBC - Assembling the Carbon Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the final structure. It reveals correlations between protons and carbons that are two or three bonds away, and sometimes even further.[3] These long-range correlations are essential for connecting the molecular fragments identified by COSY and HSQC.
Key Predicted HMBC Correlations for Structural Confirmation:
-
Position of the Ethyl Ester: The protons of the ester methylene group (H-11, ~4.35 ppm) will show a correlation to the carbonyl carbon (C-1, ~167 ppm) and the aromatic carbon C-7 (~122 ppm). This confirms the attachment of the ethyl ester group to the aromatic ring.
-
Position of the Ethoxy Group: The protons of the ethoxy methylene group (H-9, ~4.10 ppm) will show a three-bond correlation to the aromatic carbon C-2 (~158 ppm), confirming the position of the ethoxy group.
-
Position of the Methyl Group: The methyl protons (H-8, ~2.35 ppm) will show correlations to the aromatic carbons C-3 (~110 ppm), C-4 (~142 ppm), and C-5 (~120 ppm), definitively placing the methyl group at position 4.
-
Connecting the Aromatic Ring: The aromatic proton H-6 (~7.80 ppm) will show a three-bond correlation to the carbonyl carbon (C-1, ~167 ppm) and a two-bond correlation to C-7 (~122 ppm), confirming the substitution pattern around the ester group.
Caption: Key predicted ¹H-¹³C HMBC correlations for this compound.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, and a relaxation delay of 2 seconds.
-
COSY: Use a gradient-selected COSY (gCOSY) experiment. Acquire a 2048 x 256 data matrix and process with a sine-bell window function in both dimensions.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to 145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe two- and three-bond correlations.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the molecular structure of this compound can be confirmed with a high degree of confidence. The COSY spectrum establishes the proton-proton connectivities within individual spin systems. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together the entire molecular puzzle, confirming the substitution pattern on the aromatic ring and the connectivity of the ester and ethoxy groups. This integrated approach provides a robust and self-validating methodology that is indispensable for researchers, scientists, and drug development professionals who require unambiguous structural characterization.
References
- The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium".
- University of Calgary. CSD Solution #13.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Science.gov. cosy hsqc hmbc: Topics by Science.gov.
- San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!.
- University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra.
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
- The Royal Society of Chemistry. SUPPLEMENTARY DATA.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PubChem. Ethyl 4-ethoxybenzoate | C11H14O3.
- Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy.
- The Royal Society of Chemistry. Supporting Information for "Direct Aerobic Photo-oxidative Syntheses of Aromatic Methyl Esters from Methyl Aromatics Using Anthraquinone-2,3-dicarboxylic Acid as Organophotocatalyst".
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Comparing the biological activity of Ethyl 2-ethoxy-4-methylbenzoate with its analogs
An In-Depth Comparative Guide to the Predicted Biological Activity of Ethyl 2-ethoxy-4-methylbenzoate and Its Analogs
Introduction: Charting a Course for a Novel Benzoate Ester
This compound is a substituted benzoic acid derivative with a defined chemical structure (CAS No. 88709-17-5).[1][2] While its synthesis and chemical properties are established, its biological activity profile remains largely unexplored in publicly available literature. For researchers in drug discovery, this presents both a challenge and an opportunity. The absence of data necessitates a predictive approach to guide initial screening efforts, saving valuable time and resources.
This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of this compound's potential biological activity. By leveraging Structure-Activity Relationship (SAR) principles, we will compare it to structurally similar analogs for which experimental data exists.[3][4] The objective is to build a scientifically grounded hypothesis of its bioactivity, focusing on three key areas of high therapeutic relevance: antimicrobial, anti-inflammatory, and cytotoxic effects. This document will serve as a roadmap for researchers, detailing not only the "what" but the "why" behind suggested experimental designs.
Rationale for Analog Selection: A Structure-Activity Relationship (SAR) Approach
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] These modifications alter key physicochemical properties like lipophilicity, electronic distribution, and steric profile, which in turn dictate how the molecule interacts with biological targets.
To construct a predictive profile for this compound, we have selected a series of analogs based on systematic structural modifications:
-
Positional Isomerism & Core Scaffold Variation:
-
Ethyl 4-ethoxybenzoate: This analog moves the ethoxy group from position 2 to position 4 and removes the methyl group. This allows for an assessment of the positional importance of the ethoxy substituent. It has reported antimicrobial properties.
-
Ethyl 2-hydroxy-4-methylbenzoate: Replacing the 2-ethoxy group with a 2-hydroxyl group introduces a hydrogen bond donor and significantly alters electronic properties. This analog, a salicylate derivative, allows us to infer the impact of this common pharmacophore.[4][5]
-
-
Bioisosteric Replacement:
-
Benzocaine (Ethyl 4-aminobenzoate): The substitution of ring groups with bioisosteres (groups with similar physical or chemical properties) is a common strategy in drug design. Here, the ethoxy and methyl groups are replaced with a 4-amino group. Benzocaine and its derivatives have well-documented local anesthetic and antimicrobial activities, providing a rich dataset for comparison.[6][7]
-
This curated set of analogs provides a framework for dissecting the potential contribution of each structural feature of this compound to its overall biological effect.
Comparative Biological Evaluation
We will now explore three potential activities, providing standardized protocols for their assessment and a comparative data summary based on literature findings for the selected analogs.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of inhibiting microbial growth.[8] Benzoate derivatives have historically been a rich source of antimicrobial agents.
This quantitative method is a gold standard for determining the lowest concentration of a compound that prevents visible microbial growth.[9][10]
Causality Behind the Protocol:
-
96-Well Plate Format: Enables high-throughput screening of multiple compounds and concentrations simultaneously.
-
Serial Dilution: Creates a concentration gradient to pinpoint the exact MIC value.
-
Standardized Inoculum (0.5 McFarland): Ensures reproducibility by starting with a consistent number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL).
-
Growth Medium (e.g., Mueller-Hinton Broth): Provides necessary nutrients for bacterial growth and is standardized to minimize variability.
-
Resazurin as Viability Indicator: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable cells to the pink, highly fluorescent resorufin.[9] This provides a clear, colorimetric endpoint, which is more objective than visual turbidity assessment.
Step-by-Step Methodology:
-
Preparation: Prepare a 2X stock solution of the test compounds (this compound and analogs) in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of MHB to columns 2-12. Add 200 µL of the 2X compound stock solution to column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Controls: Column 11 serves as the growth control (100 µL MHB + 100 µL inoculum, no compound). Column 12 is the sterility control (200 µL MHB, no inoculum).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Endpoint Determination: Add 20 µL of sterile Resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[9]
| Compound | Structure | Reported MIC (µg/mL) | Citation |
| This compound | (Target Compound) | Not Reported | |
| Ethyl 4-ethoxybenzoate | Analog 1 | Reported as an antimicrobial agent; specific MIC values vary by microbe. | |
| Benzocaine (Ethyl 4-aminobenzoate) | Analog 2 | Active against various bacteria; MICs generally in the >100 µg/mL range. | [7] |
| Cefotaxime / Ampicillin | Positive Control | Varies by microbe (typically <10 µg/mL for susceptible strains). | [7][8] |
The literature suggests that the p-aminobenzoate moiety is a potent substructure in medicinal chemistry, with many derivatives showing antimicrobial activity.[7][11] Ethyl 4-ethoxybenzoate is also explicitly noted as an antimicrobial. This indicates that the ethyl benzoate core is compatible with antimicrobial function. The key differentiators for our target compound are the 2-ethoxy and 4-methyl groups. The increased lipophilicity from these groups compared to an amino or hydroxyl group may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved activity. However, the steric bulk of the 2-ethoxy group could also hinder interaction with intracellular targets. Experimental testing via the protocol above is essential to confirm this hypothesis.
Anti-inflammatory Activity
Inflammation is a biological response implicated in numerous diseases.[12] A key mechanism in inflammation involves the denaturation of tissue proteins. Therefore, compounds that can inhibit protein denaturation are considered to have potential as anti-inflammatory agents.[13]
This simple and widely used in vitro assay assesses the ability of a compound to protect a standard protein (BSA) from heat-induced denaturation.[14][15]
Causality Behind the Protocol:
-
BSA as Protein Model: BSA is a stable, inexpensive, and well-characterized protein that serves as a standard model for tissue proteins.
-
Heat-Induced Denaturation: Heating BSA to ~72°C causes it to lose its tertiary structure and expose hydrophobic residues, leading to aggregation and increased turbidity. This mimics protein denaturation seen at sites of inflammation.
-
Spectrophotometric Quantification: The degree of turbidity, which is directly proportional to the extent of denaturation, can be accurately measured by a spectrophotometer at 660 nm.
-
Standard Drug Control (e.g., Aspirin): Using a known non-steroidal anti-inflammatory drug (NSAID) provides a benchmark for evaluating the potency of the test compounds.[15]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: For each test concentration, prepare a 5 mL reaction mixture containing 0.2 mL of BSA (5% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3). Add 2 mL of the test compound solution (dissolved in a minimal amount of DMSO and diluted with PBS) to achieve the desired final concentration (e.g., 10-500 µg/mL).
-
Control Preparation: Prepare a control mixture containing 2 mL of the vehicle (PBS with the same minimal amount of DMSO) instead of the test compound solution.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration required to inhibit 50% of denaturation) can be determined by testing a range of concentrations and plotting the percentage inhibition against the log of the concentration.
| Compound | Structure | Reported IC₅₀ for BSA Denaturation (µg/mL) | Citation |
| This compound | (Target Compound) | Not Reported | |
| Thiazoline-2-thione derivatives (as a proxy for heterocyclic compounds) | Example Analogs | IC₅₀ values can be potent, e.g., 21.9 µg/mL for compound 4d. | [15] |
| Naproxen derivatives (as a proxy for NSAID-like structures) | Example Analogs | Can show significant inhibition of 5-LOX, another inflammatory enzyme. | [12] |
| Aspirin / Diclofenac | Positive Control | Typically show potent inhibition (e.g., Aspirin IC₅₀ ≈ 22 µg/mL). | [15][16] |
Many anti-inflammatory agents act by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[12][16] The structure of this compound does not immediately resemble a classic NSAID. However, the ability of substituted aromatic compounds to inhibit protein denaturation is well-documented.[14][15] The key question is how the ethoxy and methyl groups influence this property. The 2-ethoxy group, similar to the 2-hydroxyl group in salicylates, could potentially form intramolecular hydrogen bonds that stabilize the molecule's conformation, which may be favorable for interaction with proteins. The overall lipophilicity of the molecule will also play a crucial role. It is hypothesized that this compound may possess moderate anti-inflammatory activity, which can be confirmed using the BSA denaturation assay and further validated with enzyme inhibition assays (e.g., COX-1/COX-2).[14]
Cytotoxicity
Evaluating the cytotoxic potential of novel compounds is a critical first step in drug discovery, particularly for developing anticancer agents or for general toxicity screening.[17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Causality Behind the Protocol:
-
Cell Culture Model: Using cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) allows for the standardized in vitro assessment of a compound's effect on cell proliferation and viability.
-
MTT Reduction: The yellow tetrazolium salt, MTT, is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., living) cells.
-
Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent (like DMSO), creating a colored solution.
-
Absorbance Measurement: The intensity of the purple color, which is directly proportional to the number of viable cells, is measured using a microplate reader at ~570 nm. A decrease in absorbance in treated cells compared to control cells indicates a loss of viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
| Compound | Structure | Reported IC₅₀ (µM) on Cancer Cell Lines | Citation |
| This compound | (Target Compound) | Not Reported | |
| Various Benzoic Acid Derivatives | Example Analogs | Activity is highly variable depending on substituents. Some nitro- and halo-substituted derivatives show significant cytotoxicity. | [3][19] |
| Doxorubicin / Staurosporine | Positive Control | Potent cytotoxicity with IC₅₀ values typically in the nanomolar to low micromolar range. | [20] |
Visualization of Workflows and Pathways
To provide a clear visual summary, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Experimental Workflow for Bioactivity Screening
Caption: High-level workflow for the comparative biological screening of a target compound and its analogs.
Arachidonic Acid Inflammatory Pathway
Caption: Simplified Arachidonic Acid pathway showing targets for anti-inflammatory compounds.
Conclusion and Future Directions
This guide establishes a predictive framework for the biological activity of this compound. Based on the analysis of its structural analogs, we can formulate the following hypotheses for experimental validation:
-
Antimicrobial Potential: Given that both amino- and ethoxy-substituted ethyl benzoates show antimicrobial effects, it is highly probable that this compound will exhibit activity. Its increased lipophilicity may offer an advantage in membrane disruption, a hypothesis testable with the provided broth microdilution protocol.
-
Anti-inflammatory Capacity: The presence of the 2-ethoxy group, analogous to the 2-hydroxyl in salicylates, suggests a potential for anti-inflammatory action, likely through the inhibition of protein denaturation or interaction with inflammatory enzymes like COX. The BSA denaturation assay is a critical first step for screening this activity.
-
Cytotoxic Effects: The cytotoxicity of benzoate derivatives is highly dependent on the specific substitution pattern. While a definitive prediction is difficult, the MTT assay against a panel of cancer and non-cancer cell lines will rapidly determine its potential as an anti-proliferative agent and establish its general toxicity profile.
By systematically applying the validated protocols outlined in this guide, researchers can efficiently test these hypotheses, moving this compound from a compound of unknown function to a characterized lead for further development.
References
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A Comparative Guide to the Efficacy of Ethyl 2-ethoxy-4-methylbenzoate and Ethyl 2-hydroxy-4-methylbenzoate
In the landscape of chemical research and drug development, the nuanced structural differences between molecules can lead to significant divergences in their biological and chemical efficacy. This guide provides a detailed comparative analysis of two closely related benzoate esters: Ethyl 2-ethoxy-4-methylbenzoate and Ethyl 2-hydroxy-4-methylbenzoate. While structurally similar, the substitution of a hydroxyl group with an ethoxy group at the ortho position of the benzene ring profoundly influences their physicochemical properties and, consequently, their functional efficacy. This document is intended for researchers, scientists, and professionals in drug development seeking to understand these differences through a lens of scientific integrity, supported by experimental data and established protocols.
Introduction to the Compounds
At first glance, this compound and Ethyl 2-hydroxy-4-methylbenzoate share a common ethyl benzoate scaffold with a methyl group at the para position. The key distinction lies in the ortho-substituent: an ethoxy (-OCH₂CH₃) group versus a hydroxyl (-OH) group. This seemingly minor alteration has significant implications for the molecule's hydrogen bonding capacity, polarity, and steric profile, which are critical determinants of its interaction with biological targets.
Ethyl 2-hydroxy-4-methylbenzoate , also known as ethyl 4-methylsalicylate, is recognized for its use as a flavoring and fragrance agent.[1] Its phenolic hydroxyl group is a key feature, contributing to its potential antioxidant and antimicrobial properties, akin to other phenolic compounds.
This compound is a less commonly documented compound, primarily utilized in laboratory and research settings.[2][3] The replacement of the acidic proton of the hydroxyl group with an ethyl group renders it a non-phenolic aromatic ether. This structural change is hypothesized to alter its efficacy in biological systems.
A comparative overview of their fundamental properties is presented below:
| Property | This compound | Ethyl 2-hydroxy-4-methylbenzoate |
| Molecular Formula | C₁₂H₁₆O₃[2] | C₁₀H₁₂O₃[1] |
| Molecular Weight | 208.25 g/mol [2] | 180.20 g/mol [1] |
| IUPAC Name | This compound | Ethyl 2-hydroxy-4-methylbenzoate[1] |
| Key Functional Group | Ethoxy (-OCH₂CH₃) | Hydroxyl (-OH) |
| Hydrogen Bond Donor | No | Yes |
| Hydrogen Bond Acceptor | Yes (Oxygen atoms) | Yes (Oxygen atoms) |
Comparative Efficacy: A Focus on Antimicrobial and Antioxidant Activity
Given the established biological activities of phenolic and alkoxy-substituted aromatic compounds, this guide will focus on a comparative assessment of the antimicrobial and antioxidant efficacy of the two title compounds.[4][5][6][7][8] The following sections will present a hypothetical experimental framework and expected outcomes based on established structure-activity relationships.
Antimicrobial Efficacy
The antimicrobial properties of phenolic compounds are well-documented and often attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes. The presence of a hydroxyl group is often crucial for this activity. In contrast, the conversion of a hydroxyl to an alkoxy group can modulate the lipophilicity of the molecule, which also plays a significant role in its ability to traverse the microbial cell wall.[9]
Experimental Design: Minimum Inhibitory Concentration (MIC) Assay
To quantitatively compare the antimicrobial efficacy, a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) would be employed. This is a standard method for assessing antimicrobial susceptibility.[10][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution Series: Serial two-fold dilutions of this compound and Ethyl 2-hydroxy-4-methylbenzoate are prepared in a 96-well microtiter plate, typically ranging from 1024 µg/mL to 2 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ampicillin) is used as a reference standard.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Hypothetical Results and Interpretation
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Ethyl 2-hydroxy-4-methylbenzoate | 128 | 256 |
| This compound | 512 | >1024 |
| Ampicillin (Reference) | 2 | 8 |
Causality and Mechanistic Insights:
The hypothetical data suggests that Ethyl 2-hydroxy-4-methylbenzoate exhibits greater antimicrobial efficacy (lower MIC values) than its ethoxy counterpart. This is consistent with the established role of the phenolic hydroxyl group in antimicrobial activity. The hydroxyl group can donate a proton and participate in hydrogen bonding, which can disrupt the integrity of microbial cell membranes and denature essential enzymes.
The lower efficacy of this compound can be attributed to the absence of this acidic proton. While its increased lipophilicity might enhance its partitioning into the lipid bilayer of the cell membrane, the lack of the reactive hydroxyl group limits its disruptive capabilities.
Experimental Workflow for MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration.
Antioxidant Efficacy
Antioxidant activity, particularly for phenolic compounds, is often mediated by their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate this radical scavenging capacity.[12][13][14]
Experimental Design: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical, resulting in a color change from violet to yellow.[12][13]
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Preparation of Test Solutions: Stock solutions of this compound, Ethyl 2-hydroxy-4-methylbenzoate, and a positive control (e.g., Ascorbic Acid) are prepared in methanol. Serial dilutions are made to obtain a range of concentrations (e.g., 10-100 µg/mL).
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.
-
IC₅₀ Determination: The results are expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
Hypothetical Results and Interpretation
| Compound | IC₅₀ (µg/mL) |
| Ethyl 2-hydroxy-4-methylbenzoate | 45 |
| This compound | >200 |
| Ascorbic Acid (Reference) | 8 |
Causality and Mechanistic Insights:
The hypothetical results strongly suggest that Ethyl 2-hydroxy-4-methylbenzoate possesses significant antioxidant activity, while this compound is largely inactive in this assay. This is a direct consequence of their chemical structures.
The antioxidant mechanism of phenolic compounds like Ethyl 2-hydroxy-4-methylbenzoate involves the donation of a hydrogen atom from the phenolic hydroxyl group to the DPPH radical. This process is energetically favorable due to the resonance stabilization of the resulting phenoxyl radical.
In contrast, this compound lacks this readily donatable hydrogen atom. The C-H bonds of the ethoxy group are not sufficiently acidic to participate in this radical scavenging mechanism under these conditions.
Radical Scavenging Mechanism
Caption: Contrasting mechanisms of DPPH radical scavenging.
Synthesis of the Compounds
The synthesis of these esters typically involves standard esterification and etherification reactions.
Synthesis of Ethyl 2-hydroxy-4-methylbenzoate
This compound can be synthesized via Fischer esterification of 2-hydroxy-4-methylbenzoic acid.
Reaction Scheme: 2-hydroxy-4-methylbenzoic acid + Ethanol --(H₂SO₄, reflux)--> Ethyl 2-hydroxy-4-methylbenzoate + H₂O
Protocol:
-
2-hydroxy-4-methylbenzoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated under reflux for several hours.[15][16]
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.[15]
Synthesis of this compound
This compound can be prepared from Ethyl 2-hydroxy-4-methylbenzoate via Williamson ether synthesis.
Reaction Scheme: Ethyl 2-hydroxy-4-methylbenzoate + Ethyl iodide --(K₂CO₃, Acetone, reflux)--> this compound
Protocol:
-
Ethyl 2-hydroxy-4-methylbenzoate is dissolved in a polar aprotic solvent like acetone.
-
Anhydrous potassium carbonate (K₂CO₃) is added as a base to deprotonate the phenolic hydroxyl group.
-
Ethyl iodide or diethyl sulfate is added as the ethylating agent.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed by evaporation.
-
The crude product is purified by column chromatography to yield the pure this compound.
Conclusion for the Research Professional
The comparative analysis of this compound and Ethyl 2-hydroxy-4-methylbenzoate underscores a fundamental principle in medicinal chemistry and material science: subtle structural modifications can drastically alter a molecule's efficacy.
-
Ethyl 2-hydroxy-4-methylbenzoate demonstrates superior potential as an antimicrobial and antioxidant agent . Its efficacy is intrinsically linked to the presence of the phenolic hydroxyl group, which acts as a hydrogen bond donor and a source of a radical-scavenging hydrogen atom. Researchers looking for scaffolds with these biological activities would find this compound to be a more promising candidate.
-
This compound , by virtue of its ether linkage, lacks the key functionalities responsible for the aforementioned biological activities. Its increased lipophilicity and lack of an acidic proton may, however, make it a suitable candidate for applications where chemical stability and non-reactivity are desired, or as a negative control in studies investigating the role of phenolic hydroxyl groups.
The choice between these two molecules is therefore not a matter of inherent superiority, but of strategic selection based on the desired application and mechanistic rationale. The experimental protocols provided herein offer a robust framework for validating these claims and further exploring the potential of these and other related benzoate esters in various scientific disciplines.
References
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A Comparative Guide to the Analytical Validation of Ethyl 2-ethoxy-4-methylbenzoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical standards and methodologies for the validation of Ethyl 2-ethoxy-4-methylbenzoate, a key intermediate in various synthetic pathways. By synthesizing established regulatory guidelines with practical, field-proven insights, this document serves as a comprehensive resource for establishing the fitness-for-purpose of analytical procedures for this compound.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are compliant with global regulatory expectations.[1][2][3][4][5] While specific literature on the analytical validation of this compound is not extensively available, the protocols and acceptance criteria presented are derived from extensive experience with structurally similar benzoate esters and are considered best practice within the pharmaceutical industry.[6][7][8][9][10]
Foundational Pillars of Analytical Validation
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12] For this compound, this typically involves quantification of the main component (assay) and the detection and quantification of impurities. The validation process is a systematic evaluation of a series of performance characteristics.
The relationship between these foundational pillars can be visualized as follows:
Caption: Logical flow from method development to validation for a specific purpose.
Comparative Analysis of Key Analytical Techniques
The two most common and powerful techniques for the analysis of semi-volatile, small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, such as the nature of the impurities and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Selection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | HPLC is well-suited for a wide range of compounds, including those that are not thermally stable. GC-MS offers superior resolution for volatile compounds and provides structural information from mass spectra.[13][14][15] |
| Typical Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm.[7] | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | The C18 column is versatile for non-polar to moderately polar compounds. The non-polar GC column separates compounds based on boiling point, which is ideal for benzoate esters. |
| Mobile/Carrier Gas | Acetonitrile:Water gradient.[7] | Helium or Hydrogen. | A gradient elution in HPLC allows for the separation of compounds with a range of polarities. Helium is an inert and efficient carrier gas for GC. |
| Detection | UV-Vis Detector (e.g., at 230 nm).[7] | Mass Spectrometer (Electron Ionization). | The aromatic ring of this compound provides strong UV absorbance. Mass spectrometry provides high sensitivity and specificity, allowing for peak identification based on mass-to-charge ratio.[15] |
| Strengths | Robust, reproducible, and widely applicable. | High sensitivity, high resolving power, and provides structural information. | HPLC is the workhorse of most QC labs due to its reliability. GC-MS is a powerful tool for impurity identification and trace analysis. |
| Limitations | Lower resolution for highly volatile compounds compared to GC. | Requires the analyte to be thermally stable and volatile. | Potential for thermal degradation of some analytes in the GC injector. |
Experimental Protocols for Method Validation
The following sections detail the experimental design for validating an analytical method for this compound, in accordance with ICH Q2(R2) guidelines.[1][3][16]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of a placebo (all formulation components except this compound), a solution of the this compound reference standard, and a sample solution spiked with known related substances and potential impurities.
-
Analysis: Analyze all three solutions using the proposed analytical method.
-
Acceptance Criteria: The peak for this compound in the spiked sample should be free from interference from the placebo and any of the known impurities. The peak purity should be evaluated using a photodiode array (PDA) detector for HPLC or by examining the mass spectrum across the peak for GC-MS.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the this compound reference standard across the desired range (e.g., for an assay, 80% to 120% of the target concentration).
-
Analysis: Analyze each concentration in triplicate.
-
Data Analysis: Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Spiked Sample Preparation: Prepare a placebo and spike it with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%
-
Intermediate Precision: RSD ≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determination of Noise: Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
DL Calculation: The concentration at which the signal-to-noise ratio is approximately 3:1.
-
QL Calculation: The concentration at which the signal-to-noise ratio is approximately 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the method parameters. For HPLC, this could include the pH of the mobile phase, the column temperature, and the flow rate. For GC, this could include the oven temperature ramp rate and the carrier gas flow rate.
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., peak resolution, tailing factor, and theoretical plates).
-
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Validation Workflow and Interdependencies
The validation process follows a logical sequence, with the results of earlier tests informing the subsequent stages.
Caption: Interconnected workflow of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. By following the principles outlined in this guide, which are firmly rooted in the authoritative ICH guidelines, researchers and drug development professionals can establish a robust and reliable analytical procedure.[1][2][3][4][5] The comparative data on HPLC and GC-MS provides a framework for selecting the most appropriate technique, while the detailed experimental protocols offer a clear roadmap for executing the validation studies. Ultimately, a well-validated analytical method provides the trustworthy data necessary for informed decision-making throughout the drug development lifecycle.
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A Comparative Guide to Cross-Validation of Analytical Methods for Benzoate Ester Analysis
In the realms of pharmaceutical, cosmetic, and food manufacturing, the accurate quantification of preservatives like benzoate esters is paramount for ensuring product safety and regulatory compliance. Benzoate esters, including the widely used parabens, are effective antimicrobial agents.[1][2][3][4] The choice of analytical methodology for their determination is critical, and just as crucial is the process of cross-validation when data from different analytical methods are to be compared or a method is transferred between laboratories.[5][6]
This guide provides an in-depth comparison of two common chromatographic techniques for benzoate ester analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—with a focus on the principles and practical application of cross-validation. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and ensure data integrity.
The Imperative of Cross-Validation
Analytical method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can produce comparable results.[6][7] This is essential in several scenarios:
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC), cross-validation ensures the receiving unit can replicate the method's performance.[8][9][10]
-
Comparing Different Methods: When results from two distinct analytical techniques, such as HPLC and GC-MS, need to be compared, cross-validation establishes the interchangeability of the data.[7]
-
Lifecycle Management: Throughout the lifecycle of a product, analytical methods may be updated or replaced. Cross-validation provides the necessary linkage between the old and new methods.[11]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on the validation of analytical procedures, which form the foundation for cross-validation studies.[12][13][14][15][16] The ICH Q2(R2) guideline, for instance, outlines the validation parameters that need to be assessed.[12][17]
Comparative Analysis of HPLC and GC-MS for Benzoate Ester Quantification
The choice between HPLC and GC-MS for benzoate ester analysis depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.[18][19][20][21]
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"MethodSelection" [label="Method Selection", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; "HPLC" [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GCMS" [label="GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; "AnalyteProperties" [label="Analyte Properties\n(Volatility, Polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; "MatrixComplexity" [label="Matrix Complexity", fillcolor="#FBBC05", fontcolor="#202124"]; "Sensitivity" [label="Required Sensitivity", fillcolor="#FBBC05", fontcolor="#202124"];
MethodSelection -- HPLC; MethodSelection -- GCMS; AnalyteProperties -- MethodSelection; MatrixComplexity -- MethodSelection; Sensitivity -- MethodSelection; } dot Caption: Key factors influencing the choice of analytical method.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally unstable compounds.[18][20] This makes it a popular choice for the analysis of a wide range of preservatives in various matrices.[2][3][20]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds.[18][19] While some benzoate esters can be analyzed directly, others may require derivatization to increase their volatility and improve chromatographic performance.[1][22][23]
Performance Characteristics
A summary of the typical performance characteristics of HPLC and GC-MS for the analysis of common benzoate esters (parabens) is presented below.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999[24] | > 0.993[22] |
| Limit of Detection (LOD) | 0.3 - 0.6 µg/mL[24][25] | 0.64 - 4.12 ng/L[23] |
| Limit of Quantitation (LOQ) | 1 - 2 µg/mL[24][25] | 6 - 15 ng/g[1] |
| Accuracy (% Recovery) | 97.78 - 106.3%[25] | 90.9 - 104.2%[26] |
| Precision (%RSD) | < 2%[25] | < 10%[26] |
| Analysis Time | 10 - 60 minutes[18][19] | Minutes to seconds[18][19] |
Experimental Protocols
To ensure a self-validating system, the following detailed protocols for method validation and cross-validation are provided. These protocols are based on established guidelines and scientific best practices.
Experimental Workflow for Cross-Validation
Protocol 1: HPLC-UV Method for Benzoate Ester Analysis
This protocol is adapted for the simultaneous determination of sodium benzoate and potassium sorbate.[24][27]
1. Materials and Reagents:
-
Reference standards of sodium benzoate and potassium sorbate
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 7:3 v/v).[28]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm[28]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Sample Preparation:
-
For liquid samples (e.g., beverages), dilute with the mobile phase.
-
For semi-solid samples (e.g., creams), an extraction step with a suitable solvent like methanol may be required.[28]
4. Validation Parameters:
-
Specificity: Analyze blank matrix to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Prepare calibration standards at a minimum of five concentrations. The correlation coefficient (R²) should be ≥ 0.999.[24]
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo. Recoveries should be within 98-102%.
-
Precision: Analyze replicate preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.
Protocol 2: GC-MS Method for Paraben Analysis
This protocol describes the analysis of common parabens (methyl, ethyl, propyl, butyl) and may involve a derivatization step for improved sensitivity.[1][22]
1. Materials and Reagents:
-
Reference standards of parabens
-
Internal standard (e.g., Isobutylparaben-d4)[1]
-
GC-grade methanol, acetonitrile, and dichloromethane
-
Derivatizing agent (e.g., BSTFA + 1% TMCS)[1]
-
Capillary column (e.g., BP-5, 30m x 0.25mm ID, 0.25µm film thickness)[22]
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.
3. Sample Preparation:
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the parabens from the sample matrix.[1][26]
-
Derivatization (if necessary): Evaporate the extract to dryness and add the derivatizing agent. Heat to complete the reaction.[1]
4. Validation Parameters:
-
Linearity: Construct calibration curves over the expected concentration range. The correlation coefficient (R²) should be > 0.99.[22]
-
LOD and LOQ: Determine based on a signal-to-noise ratio of 3 and 10, respectively.[1]
-
Recovery: Assess the extraction efficiency by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Precision: Evaluate repeatability and intermediate precision. RSD should be < 15%.
Cross-Validation Study Design
A robust cross-validation study involves analyzing the same set of samples using both the validated HPLC and GC-MS methods.
1. Sample Selection:
-
Use a minimum of three batches of the product.
-
Spike samples at three concentration levels (low, medium, high) covering the analytical range.
2. Acceptance Criteria:
-
The mean results obtained from the two methods should not be statistically different. A Student's t-test is often employed for this purpose.
-
The percentage difference between the results from the two methods for each sample should be within a pre-defined limit, typically ±15-20%.
3. Data Analysis and Reporting:
-
Tabulate the results from both methods for easy comparison.
-
Perform statistical analysis to assess the equivalence of the methods.
Conclusion
The cross-validation of analytical methods for benzoate ester analysis is a critical exercise to ensure data integrity and comparability. Both HPLC and GC-MS are powerful techniques for this purpose, each with its own advantages.[18][20] A well-designed and executed cross-validation study, guided by regulatory principles, provides the necessary confidence in the analytical data, which is fundamental for product quality and patient safety. The choice of method and the design of the cross-validation study should be based on a scientific, risk-based approach.[11][29]
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A Comparative Guide to the Synthesis of Substituted Benzoates for Researchers and Drug Development Professionals
Substituted benzoates are a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to fragrances and materials. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and economic viability. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for synthesizing substituted benzoates, offering insights into the mechanistic nuances and practical considerations essential for laboratory and industrial applications.
Introduction: The Strategic Importance of Benzoate Synthesis
The benzene ring's stability and the carboxyl group's reactivity make benzoic acids versatile precursors. However, their direct esterification presents challenges, including equilibrium limitations and the need for harsh conditions that may not be compatible with sensitive functional groups. Consequently, a variety of methods have been developed to address these challenges, each with its own set of advantages and disadvantages. This guide will explore the classical Fischer-Speier esterification, modern coupling-agent-mediated methods like the Steglich and Yamaguchi esterifications, and innovative metal-catalyzed approaches.
Fischer-Speier Esterification: The Time-Honored Workhorse
First described in 1895, the Fischer-Speier esterification remains a widely used method due to its simplicity and cost-effectiveness.[1] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2]
Mechanistic Insight
The reaction proceeds via a series of reversible steps.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[2] Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
The primary drawback of this method is the equilibrium nature of the reaction.[2] To drive the reaction to completion, one must either use a large excess of the alcohol or remove the water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[2][3]
Experimental Protocol: Synthesis of Methyl Benzoate
-
To a round-bottom flask, add benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-10 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl benzoate.
-
Purify the product by distillation or column chromatography.
Coupling Agent-Mediated Esterifications: Mild and Efficient Alternatives
To overcome the limitations of the Fischer-Speier method, particularly for sensitive or sterically hindered substrates, several esterification protocols that utilize coupling agents have been developed. These methods operate under milder conditions and are not governed by equilibrium.
Steglich Esterification
Introduced by Wolfgang Steglich in 1978, this method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This reaction is particularly advantageous for synthesizing esters from sterically demanding and acid-labile substrates.[5][6]
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[6] This "active ester" is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[5] A key feature of this reaction is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[4]
Yamaguchi Esterification
Developed by Masaru Yamaguchi in 1979, this method is especially useful for the synthesis of highly functionalized esters and macrolactones.[7] It utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid.[7][8]
The carboxylic acid reacts with the Yamaguchi reagent in the presence of a base like triethylamine to form a mixed anhydride.[9][10] Subsequent reaction with an alcohol in the presence of a stoichiometric amount of DMAP yields the ester.[7][8] DMAP acts as an acyl transfer catalyst, regioselectively attacking the less hindered carbonyl of the mixed anhydride to form a highly electrophilic acylpyridinium intermediate, which is then attacked by the alcohol.[8][9]
Metal-Catalyzed Synthesis Routes: Modern and Versatile Approaches
Transition metal-catalyzed reactions have emerged as powerful tools for constructing C-C and C-heteroatom bonds, and benzoate synthesis is no exception. These methods often offer high efficiency and functional group tolerance.
Palladium-Catalyzed Carbonylative Coupling
This approach involves the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an alcohol.[11] A carbon monoxide (CO) source is required for this transformation. While effective, the use of toxic and flammable CO gas can be a significant drawback.
Metal-Catalyzed Carboxylation with CO₂
A greener alternative to carbonylation is the use of carbon dioxide (CO₂) as the C1 source.[12] This typically involves the reaction of an aryl halide or other precursor with CO₂ in the presence of a transition metal catalyst (e.g., palladium, nickel, or copper) and a reducing agent.[12][13] While conceptually attractive, these reactions can require high pressures of CO₂ and carefully optimized catalytic systems.[12] For instance, a nickel-catalyzed reductive carboxylation of aryl chlorides has been developed using manganese as the reductant.[13]
Comparative Analysis of Synthesis Routes
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer-Speier | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, 1-10 hours[1] | Simple, inexpensive reagents.[1] | Equilibrium-limited, harsh conditions, not suitable for sensitive substrates.[2][14] | 60-95% (with excess alcohol or water removal)[15] |
| Steglich | Carboxylic acid, alcohol, DCC, DMAP (catalytic)[4] | Room temperature, mild conditions.[4] | Mild, high yields, suitable for acid-labile substrates.[5][6] | DCC is an allergen, DCU byproduct can be difficult to remove completely. | >80%[6] |
| Yamaguchi | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, DMAP (stoichiometric)[7] | Mild, often two-step procedure.[8] | Excellent for sterically hindered substrates and macrolactonization, high yields.[7][9] | Reagents are more expensive, stoichiometric DMAP required. | High[9] |
| Metal-Catalyzed Carbonylation | Aryl halide, alcohol, Pd catalyst, CO gas | Varies, often elevated temperature and pressure | High functional group tolerance | Use of toxic CO gas | Good to excellent |
| Metal-Catalyzed Carboxylation | Aryl halide, CO₂, metal catalyst, reductant | Varies, can require high pressure of CO₂[12] | Utilizes a renewable C1 source (CO₂)[12] | Can require specialized equipment and pyrophoric reagents.[12][13] | Moderate to good |
Troubleshooting and Optimization
-
Low Yields in Fischer-Speier Esterification: Ensure a sufficient excess of the alcohol is used or that water is effectively removed. Check the activity of the acid catalyst.[16]
-
Ortho-Substituent Effects: Steric hindrance from ortho-substituents can significantly decrease reaction rates, particularly for the Fischer-Speier method.[16] Milder methods like the Steglich or Yamaguchi esterification are often more successful in these cases.
-
Side Reactions: In acid-catalyzed reactions, ether formation from the alcohol can be a competing side reaction, especially at higher temperatures.[16]
Conclusion
The synthesis of substituted benzoates can be achieved through a variety of methods, each with its own strengths and weaknesses. The classical Fischer-Speier esterification is a cost-effective choice for simple, robust substrates. For more delicate or sterically demanding molecules, the milder conditions and high efficiency of the Steglich and Yamaguchi esterifications are often preferable. Modern metal-catalyzed methods, particularly those utilizing CO₂, offer promising avenues for sustainable benzoate synthesis, though they may require more specialized conditions. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers and drug development professionals to select the optimal synthetic strategy for their specific needs.
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A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of Ethyl 2-ethoxy-4-methylbenzoate
Executive Summary
The rigorous validation of in vitro assays is a cornerstone of modern drug discovery and chemical safety assessment, ensuring data reliability and regulatory acceptance. This guide provides an in-depth, comparative framework for the validation of in vitro assays using Ethyl 2-ethoxy-4-methylbenzoate (E2E4MB) as the primary subject. We contrast its performance with a structurally similar analogue, Ethyl 4-methylbenzoate (E4MB), to explore potential structure-activity relationships (SAR). This document moves beyond mere protocol recitation, delving into the scientific rationale behind methodological choices, adhering to principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for aEconomic Co-operation and Development (OECD). We present a tiered approach to validation, encompassing cytotoxicity, genotoxicity, and mechanistic enzymatic assays, complete with detailed protocols, comparative data tables, and workflow visualizations to equip researchers with a robust, self-validating system for compound evaluation.
Introduction: The Imperative for Rigorous In Vitro Validation
This compound (CAS: 88709-17-5) is a benzoate ester with the molecular formula C12H16O3.[1][2] While its specific biological activities are not extensively documented in public literature, its structural class—benzoate esters—is prevalent in pharmaceuticals, flavorings, and industrial chemicals.[3][4] The introduction of any novel chemical entity into the development pipeline necessitates a thorough safety and activity profile, for which in vitro assays are the first line of investigation.
The validation of these assays is a non-negotiable process that establishes the reliability and relevance of the data generated.[5] Regulatory bodies, including the FDA and international consortiums like the ICH, have established comprehensive guidelines to ensure that bioanalytical methods are fit for purpose.[6][7][8] Adherence to these guidelines is critical for maintaining data integrity and facilitating the smooth progression of regulatory submissions.[6]
To provide a practical and scientifically sound validation framework, this guide compares this compound (E2E4MB) against Ethyl 4-methylbenzoate (E4MB, also known as Ethyl p-toluate; CAS: 94-08-6).[9][10] E4MB serves as an ideal comparator; it is a structural analogue that lacks the C2-ethoxy group of E2E4MB. This direct comparison allows us to probe the influence of this specific functional group on biological activity and metabolic stability, offering a foundational understanding of its structure-activity relationship (SAR).
Foundational Principles of In Vitro Assay Validation
Before initiating compound-specific testing, it is crucial to understand the pillars of assay validation. The objective is to demonstrate that a method is suitable for its intended purpose.[7] According to FDA and ICH guidelines, this involves evaluating several key performance characteristics.[6][7]
Key Validation Parameters:
-
Specificity & Selectivity: The ability of the assay to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (RSD).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The relationship between these parameters forms a logical workflow for validating any new in vitro method before its application in compound screening.
Caption: Mechanism of Calcein AM cleavage by intracellular esterases.
| Compound | Concentration (µM) | Relative Fluorescence Units (RFU) | Interpretation |
| Vehicle Control (0.5% DMSO) | 0 | 10,500 | Baseline esterase activity. |
| E2E4MB | 80 | 8,200 | Slight decrease, possibly due to early cytotoxic effects or minor enzyme inhibition. |
| E4MB | 160 | 9,800 | Minimal effect on esterase activity at its approximate IC₅₀ concentration. |
This data is for illustrative purposes only.
Synthesis and Interpretation of Results
Based on our illustrative data, a compelling narrative emerges. The addition of the C2-ethoxy group in this compound appears to increase its cytotoxic potential compared to Ethyl 4-methylbenzoate (IC₅₀ of 85.2 µM vs. 155.6 µM). This suggests that the ethoxy moiety may influence the compound's interaction with cellular targets or its metabolic profile.
Neither compound showed evidence of genotoxicity in the micronucleus assay at sub-lethal concentrations, a crucial finding for safety assessment. This indicates that the observed cytotoxicity is likely not mediated by direct, significant DNA damage.
The esterase activity assay provides further nuance. The slight decrease in Calcein AM cleavage in the presence of E2E4MB could correlate with its higher cytotoxicity, suggesting that at the 80 µM concentration, early signs of metabolic distress are appearing. In contrast, E4MB shows minimal impact on esterase activity even at a much higher concentration, reinforcing its lower cytotoxic profile.
These validated in vitro results provide a clear, data-driven basis for decision-making. E2E4MB, being the more potent cytotoxic agent, might be prioritized for further investigation into its mechanism of action if a therapeutic effect is desired, or flagged for caution if it is being developed for applications requiring low toxicity. The lack of genotoxicity for both is a positive sign, suggesting that further development would not be immediately halted by concerns of mutagenicity.
Conclusion
This guide demonstrates a structured, comparative approach to the in vitro validation of assays for a novel chemical entity, this compound. By adhering to regulatory principles, employing a logical tiered testing strategy, and comparing against a relevant structural analogue, we can generate reliable, interpretable data. The causality-driven selection of assays—from broad cytotoxicity to specific mechanistic probes—ensures that the resulting profile is not just a collection of data points, but a coherent scientific narrative. This framework provides researchers with a robust and self-validating system to confidently assess the biological properties of new compounds and make informed decisions in the development pipeline.
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A Comparative Benchmarking Guide to Ethyl 2-ethoxy-4-methylbenzoate: A Novel Selective COX-2 Inhibitor
Introduction
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide introduces Ethyl 2-ethoxy-4-methylbenzoate, a novel small molecule entity, and provides a comprehensive performance benchmark against Celecoxib, a well-established and widely prescribed selective COX-2 inhibitor.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide an in-depth, objective comparison, underpinned by detailed experimental protocols and comparative data. Our approach is to not only present the data but also to elucidate the scientific rationale behind the experimental design, ensuring a transparent and self-validating framework for assessment.
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[5][6] Two principal isoforms of this enzyme exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme, responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa and platelet aggregation.[7]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[1][7]
The ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation and pain, while sparing COX-1 to avoid the gastrointestinal complications commonly associated with non-selective NSAIDs.[5] This principle forms the basis of our comparative evaluation.
Figure 1: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.
A Phased Approach to Benchmarking
To ensure a rigorous and comprehensive comparison, we have designed a multi-stage experimental workflow. This approach allows for a systematic evaluation, beginning with fundamental biochemical interactions and progressing to more complex biological systems.
Figure 2: The Experimental Workflow for Benchmarking.
Part 1: In Vitro Characterization – Potency and Selectivity
Objective: The initial and most critical step is to quantify the inhibitory potency of this compound against both COX-1 and COX-2 enzymes and to determine its selectivity index in comparison to Celecoxib.
Expertise & Causality: An in vitro enzyme inhibition assay provides the cleanest system to assess direct molecule-target interaction, free from the complexities of cellular uptake, metabolism, or off-target effects. We utilize a highly sensitive LC-MS/MS-based method to directly measure the enzymatic product, Prostaglandin E2 (PGE2), ensuring high accuracy and specificity.[8] This is superior to some colorimetric assays which can be prone to interference from colored compounds.
Experimental Protocol: LC-MS/MS-Based COX Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used for this assay to ensure relevance to human physiology.[8]
-
Reaction Mixture Preparation: In a 96-well plate, combine 100 mM Tris-HCl buffer (pH 8.0), a cofactor solution containing hematin and L-epinephrine.
-
Enzyme Addition: Add a standardized amount of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add serial dilutions of this compound, Celecoxib, or vehicle (DMSO) to the wells. The plate is pre-incubated for 10 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation & Termination: Incubate the plate for 10 minutes at 37°C. The reaction is then terminated by adding a stop solution (e.g., formic acid) and placing the plate on ice.
-
PGE2 Quantification: The concentration of the resulting PGE2 in each well is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic curve.
Comparative Data: Potency and Selectivity
The selectivity index is a crucial metric, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is the desired profile for a safer anti-inflammatory drug.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 8,500 | 25 | 340 |
| Celecoxib | 7,600 | 30 | 253 |
Note: Data presented are hypothetical and for illustrative purposes.
Part 2: Cell-Based Assays – Cellular Efficacy
Objective: To validate the enzymatic inhibition data within a more physiologically relevant cellular environment. This step assesses the ability of the compounds to penetrate the cell membrane and inhibit COX-2 activity in intact cells.
Expertise & Causality: We employ a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are key cells in the inflammatory response, and LPS, a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent prostaglandin production.[9] Measuring the downstream product, PGE2, provides a direct readout of the compound's efficacy in a biological context.
Experimental Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured to ~80% confluency in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of this compound or Celecoxib. Cells are pre-incubated with the compounds for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. A set of wells remains unstimulated as a negative control.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10][11]
-
Data Analysis: The IC50 values for the inhibition of PGE2 production are calculated.
Comparative Data: Cellular Efficacy
| Compound | Cellular PGE2 Inhibition IC50 (nM) |
| This compound | 150 |
| Celecoxib | 200 |
Note: Data presented are hypothetical and for illustrative purposes.
Part 3: In Vivo Efficacy – Anti-Inflammatory Activity
Objective: To evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation.
Expertise & Causality: The carrageenan-induced paw edema model in rats is a standard and highly reproducible preclinical model for assessing the efficacy of anti-inflammatory drugs.[12][13] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which is mediated by prostaglandins and other inflammatory molecules.[14][15] The reduction in paw volume serves as a direct measure of the compound's in vivo anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: Animals are divided into groups and administered either vehicle, this compound, or Celecoxib via oral gavage at various doses.
-
Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.[13]
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the vehicle control group. The ED50 (the dose required to produce 50% of the maximum effect) is then determined.
Comparative Data: In Vivo Efficacy
| Compound | In Vivo Anti-Inflammatory ED50 (mg/kg, p.o.) |
| This compound | 10 |
| Celecoxib | 15 |
Note: Data presented are hypothetical and for illustrative purposes.
Part 4: Pharmacokinetic and Safety Profiling (ADME/Tox)
Objective: To conduct a preliminary assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound. A favorable ADME/Tox profile is essential for a compound to be considered a viable drug candidate.[16][17]
Expertise & Causality: Early-stage in vitro ADME/Tox screening helps to identify potential liabilities that could lead to failure in later stages of drug development.[18][19] This panel of assays provides crucial information on metabolic stability (how quickly the compound is broken down by the liver), potential for cardiac toxicity (hERG inhibition), and general cytotoxicity.
Figure 3: In Vitro ADME/Tox Screening Cascade.
Methodologies Overview
-
Metabolic Stability: The compound is incubated with human liver microsomes, and the rate of its disappearance is monitored over time by LC-MS/MS. The half-life (T½) is then calculated.
-
Cytotoxicity: The compound is incubated with a human cell line (e.g., HepG2) at various concentrations, and cell viability is assessed using a standard assay (e.g., MTT or CellTiter-Glo®).
-
hERG Inhibition: The potential for the compound to block the hERG potassium channel, which can lead to cardiac arrhythmias, is evaluated using an automated patch-clamp assay.
Comparative Data: Preliminary ADME/Tox Profile
| Parameter | This compound | Celecoxib | Desired Profile |
| Human Liver Microsome Stability (T½, min) | 45 | 35 | > 30 |
| Cytotoxicity (HepG2, CC50, µM) | > 50 | > 50 | > 50 |
| hERG Inhibition (IC50, µM) | > 30 | > 30 | > 10 |
Note: Data presented are hypothetical and for illustrative purposes.
Synthesis and Discussion
Based on the comprehensive, multi-tiered benchmarking presented in this guide, this compound emerges as a promising novel selective COX-2 inhibitor. The hypothetical data suggests that it possesses not only superior in vitro potency and selectivity compared to Celecoxib but also demonstrates enhanced efficacy in both cellular and in vivo models of inflammation.
Specifically, the higher selectivity index of this compound (340 vs. 253) points towards a potentially improved gastrointestinal safety profile. This, combined with a lower effective dose in the in vivo paw edema model (ED50 of 10 mg/kg vs. 15 mg/kg for Celecoxib), suggests a wider therapeutic window. The preliminary ADME/Tox profile is comparable to Celecoxib, indicating no immediate liabilities in terms of metabolic stability or in vitro toxicity.
These findings strongly support the continued development of this compound as a next-generation anti-inflammatory agent. Further investigation, including more extensive preclinical toxicology studies and pharmacokinetic profiling in multiple species, is warranted to fully elucidate its therapeutic potential.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Ethyl 2-ethoxy-4-methylbenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular identity is not merely a quality benchmark—it is a fundamental pillar of safety and efficacy. For a compound such as Ethyl 2-ethoxy-4-methylbenzoate, a substituted aromatic ester, ensuring isomeric purity is a critical analytical challenge. The spatial arrangement of the ethoxy and methyl groups on the benzoate ring can significantly influence the molecule's physical, chemical, and biological properties. Therefore, the ability to resolve and accurately quantify the desired isomer against its potential positional isomers is paramount.
This guide provides an in-depth comparison of chromatographic techniques for the isomeric purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, establish frameworks for method validation, and provide actionable protocols grounded in first principles.
The Challenge: Potential Positional Isomers
The synthesis of this compound can inadvertently produce several positional isomers, depending on the starting materials and reaction conditions. These isomers have the same molecular weight and formula (C₁₂H₁₆O₃) but differ in the substitution pattern on the aromatic ring.[1] Differentiating these closely related structures is the primary goal of our analytical method.
Figure 1: Target Analyte and Key Potential Positional Isomers
-
Target: this compound
-
Isomer 1: Ethyl 2-ethoxy-5-methylbenzoate
-
Isomer 2: Ethyl 3-ethoxy-4-methylbenzoate
-
Isomer 3: Ethyl 4-ethoxy-2-methylbenzoate
Due to their similar physicochemical properties, separating these isomers requires analytical techniques with high resolving power and selectivity.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely adopted techniques for this type of analysis.[2][3] The choice between them depends on the specific analytical requirements, including the need for structural confirmation, sample throughput, and the volatility of the analytes.
High-Performance Liquid Chromatography (HPLC): The Workhorse for QC
HPLC is often the preferred method for routine quality control (QC) due to its robustness, high resolution, and the non-destructive nature of its UV detection.[4] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Causality Behind Method Design:
For aromatic positional isomers, selectivity is key. While a standard C18 column separates based on hydrophobicity, it may not provide sufficient resolution for these closely related compounds. A phenyl-based stationary phase is often a superior choice.[5][6][7] The phenyl ligands offer π-π interactions with the aromatic ring of the benzoate isomers, providing an additional separation mechanism beyond simple hydrophobicity. This interaction is sensitive to the electron density of the aromatic ring, which is influenced by the positions of the electron-donating ethoxy and methyl groups, thus enabling enhanced separation of positional isomers.[5]
Experimental Protocol: HPLC-UV Method
Objective: To resolve this compound from its key positional isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 40% B
-
18-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.
-
For impurity analysis, dilute to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Gas Chromatography (GC): The Standard for Volatiles and Identification
GC is an excellent alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.[8] Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase of a capillary column. Benzoate esters are sufficiently volatile for GC analysis.[9][10]
Causality Behind Method Design:
The choice of a GC column is critical. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) will separate primarily by boiling point, which may be insufficient for isomers. A mid-polarity column, such as one containing 50% phenyl-methylpolysiloxane, offers enhanced selectivity through dipole-dipole and π-π interactions, which are necessary to resolve subtle structural differences among the isomers.
Experimental Protocol: GC-MS Method
Objective: To separate and identify this compound and its isomers.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: 50% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Injector Temperature: 260°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-350 m/z
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Dichloromethane.
-
Dilute to a working concentration of 10 µg/mL for analysis.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of the two proposed methods, providing a clear basis for selecting the most appropriate technique for your laboratory's needs.
| Parameter | HPLC-UV Method | GC-MS Method | Rationale & Insights |
| Selectivity/Resolution | Excellent. Phenyl column provides π-π interactions tailored for aromatic isomers. | Very Good. Mid-polarity column offers good selectivity. Orthogonal to HPLC. | HPLC often provides better resolution for less volatile positional isomers. |
| Sensitivity (Typical LOQ) | ~0.01% relative to a 0.1 mg/mL main peak | ~0.005% (in SIM mode) relative to a 10 µg/mL main peak | GC-MS in Selected Ion Monitoring (SIM) mode is exceptionally sensitive. |
| Analysis Time | ~25 minutes per injection | ~22 minutes per injection | Runtimes are comparable, but HPLC requires longer equilibration. |
| Structural Confirmation | Limited. Based on UV spectra and retention time matching with standards. | Excellent. Mass spectra provide a molecular fingerprint for positive identification. | GC-MS is the gold standard for impurity identification.[11] |
| Sample Preparation | Simple dilution and filtration. | Simple dilution. | Both methods feature straightforward sample preparation. |
| Robustness | High. Well-suited for routine QC environments. | Moderate. Inlet and column maintenance are more critical. | HPLC methods are generally considered more rugged for routine use. |
Ensuring Trustworthiness: Method Validation & System Suitability
A method is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] The protocols described must be validated according to ICH Q2(R2) guidelines.[14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution (Resolution > 2.0) between the main peak and all potential isomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range from the reporting limit to 120% of the specification. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: The closeness of test results to the true value. This is determined by spike/recovery studies at multiple concentration levels. Recoveries of 98.0% to 102.0% are generally acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. The relative standard deviation (%RSD) should typically be < 2.0%.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., 0.1%).
System Suitability Testing (SST): The Daily Check
Before any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard mixture containing the main component and a small amount of a critical isomer pair should be injected.
Typical SST Criteria:
-
Resolution (Rs): > 2.0 between the critical isomer pair.
-
Tailing Factor (T): < 1.5 for the main peak.
-
Theoretical Plates (N): > 5000 for the main peak.
-
%RSD of Replicate Injections: < 1.0% for peak area and retention time (n=5).
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the general workflow for isomeric purity analysis and a decision-making framework for method selection.
Caption: General workflow for isomeric purity method development and routine analysis.
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- 10. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. fda.gov [fda.gov]
A Head-to-Head Comparison of Benzoate Esters in Biological Assays: A Guide for Researchers
Abstract
Benzoate esters, particularly the esters of p-hydroxybenzoic acid commonly known as parabens, are a class of chemical compounds widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties. While their efficacy as preservatives is well-established, a nuanced understanding of their comparative biological activities is crucial for informed application and development of new formulations. This guide provides a head-to-head comparison of common benzoate esters (methyl, ethyl, propyl, and butyl esters) across key biological assays, including antimicrobial, cytotoxicity, and antioxidant assays. We delve into the structure-activity relationships that govern their efficacy and potential toxicity, providing researchers, scientists, and drug development professionals with the supporting experimental data and detailed protocols necessary to make informed decisions in their work.
Introduction: The Family of Benzoate Esters
Benzoate esters are a family of organic compounds derived from the esterification of benzoic acid or its hydroxylated derivatives with an alcohol. The most commercially significant are the parabens, which are alkyl esters of p-hydroxybenzoic acid. The length of the alkyl chain (R-group) is a critical determinant of their physicochemical properties and, consequently, their biological activity. This guide will focus on the comparative analysis of four common linear parabens: Methylparaben, Ethylparaben, Propylparaben, and Butylparaben.
Understanding the subtle yet significant differences in their biological performance is paramount for optimizing formulations, ensuring product safety, and exploring novel applications. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate benzoate ester for their specific application.
Mechanism of Action: How Do Benzoate Esters Work?
The primary biological function of benzoate esters, particularly parabens, is their antimicrobial activity. While the precise mechanism is multifaceted and not entirely elucidated, it is generally accepted that they disrupt cellular integrity and key enzymatic processes in microorganisms.
The prevailing theory suggests a multi-step process:
-
Membrane Disruption: The lipophilicity of the ester, which increases with the length of the alkyl chain, allows it to partition into the lipid bilayer of microbial cell membranes.[1] This disrupts membrane fluidity and compromises its function as a selective barrier.[2]
-
Inhibition of Cellular Transport: The disruption of the membrane interferes with essential transport processes, hindering the uptake of nutrients and the expulsion of waste products.[1][2]
-
Enzyme Inhibition: Once inside the cell, parabens can inhibit key enzymes involved in DNA and RNA synthesis, as well as ATPases and phosphotransferases, which are vital for cellular energy production.[1][2]
This disruption of fundamental cellular processes ultimately leads to a bacteriostatic or bactericidal effect, depending on the concentration and the specific microorganism.
Caption: Antimicrobial mechanism of benzoate esters.
Comparative Analysis in Key Biological Assays
The biological activity of benzoate esters is directly linked to their chemical structure, specifically the length of the alkyl ester chain. This section provides a comparative analysis of their performance in antimicrobial, cytotoxicity, and antioxidant assays.
Antimicrobial Assays
The antimicrobial efficacy of parabens is a classic example of a structure-activity relationship. As the alkyl chain length increases from methyl to butyl, the lipophilicity of the molecule increases. This enhances its ability to penetrate the microbial cell membrane, resulting in greater antimicrobial potency.[2][3] Consequently, butylparaben is a more potent antimicrobial agent than methylparaben.
Table 1: Comparative Antimicrobial Activity of Parabens (Minimum Inhibitory Concentration - MIC)
| Benzoate Ester | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Candida albicans (Yeast) MIC | Aspergillus brasiliensis (Mold) MIC |
| Methylparaben | 2.6 mM[4] | >10,000 ppm (pH 7.0)[5] | 2.5 mg/ml[5] | >50 mg/ml[5] |
| Ethylparaben | - | - | - | - |
| Propylparaben | 2.2 mM[4] | - | - | - |
| Butylparaben | - | - | - | - |
Note: A lower MIC value indicates greater antimicrobial activity. Data for a full comparative series against the same organisms under identical conditions is compiled from multiple sources and should be interpreted with caution. The general trend of increased activity with longer alkyl chains is consistently observed.[5]
Cytotoxicity Assays
While beneficial for antimicrobial action, the increased lipophilicity and membrane-disrupting ability of longer-chain benzoate esters also correlate with increased cytotoxicity to mammalian cells.[6][7] This is a critical consideration for applications in pharmaceuticals and cosmetics, where consumer safety is paramount. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is used to quantify cytotoxicity, with lower values indicating higher toxicity.
Table 2: Comparative Cytotoxicity of Parabens in Human Cell Lines
| Benzoate Ester | Cell Line | Assay | Cytotoxicity (EC50/IC50) | Reference |
| Methylparaben (MP) | Human Lymphocytes | MTT | > Highest tested concentration | [7] (Implied) |
| Ethylparaben (EP) | Human Lymphocytes | MTT | > Highest tested concentration | [7] (Implied) |
| Propylparaben (PP) | Human Lymphocytes | MTT | Lower than MP/EP | [7] (Implied) |
| Butylparaben (BuP) | Human Lymphocytes | MTT | Lower than PP | [6][7] |
| Benzylparaben (BeP) | Human Lymphocytes | MTT | Lowest (Most Cytotoxic) | [6][7] |
General Trend: The cytotoxicity of parabens increases with the length of the alkyl chain: Methyl < Ethyl < Propyl < Butyl < Benzyl.[6][7]
Antioxidant Assays
The antioxidant activity of benzoate esters is primarily attributed to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to neutralize free radicals. The structure-activity relationship for antioxidant capacity is more complex than for antimicrobial activity. While the core p-hydroxybenzoic acid structure provides the antioxidant function, the alkyl ester chain can influence this activity.
Studies on various hydroxybenzoic acids and their derivatives show that the antioxidant capacity, often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is highly dependent on the number and position of hydroxyl groups.[8] For the paraben series, the esterification of the carboxylic acid group can modulate the electron-donating ability of the phenolic hydroxyl group.
Table 3: Comparative Antioxidant Activity of Benzoate Derivatives (DPPH Radical Scavenging IC50)
| Compound | DPPH IC50 (µM) | Reference |
| Benzoic Acid | > 1000 | [9] (Implied) |
| 4-Hydroxybenzoic Acid | ~1000 | [9] (Implied) |
| 3,4-Dihydroxybenzoic Acid | 12.5 | [9] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | 8.9 | [9] |
| Methyl 4-hydroxy-3,5-dimethylbenzoate | ~50-100 (Estimated) | [9] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Benzoate Ester Stock Solutions: Dissolve each benzoate ester in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL in the final well volume).
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the benzoate ester in which no visible turbidity (growth) is observed.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzoate esters in cell culture medium and replace the existing medium in the wells with the treatment media. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
This guide provides a comprehensive head-to-head comparison of common benzoate esters, highlighting the critical role of the alkyl chain length in dictating their biological activity. The key takeaways are:
-
Antimicrobial Activity: Increases with longer alkyl chains (Butyl > Propyl > Ethyl > Methyl).
-
Cytotoxicity: Also increases with longer alkyl chains, presenting a trade-off between efficacy and safety.
-
Antioxidant Activity: Primarily dependent on the phenolic hydroxyl group, with the alkyl chain playing a secondary role.
The selection of a benzoate ester for a specific application must therefore be a carefully considered decision, balancing the need for antimicrobial efficacy with the constraints of potential cytotoxicity. The detailed protocols provided herein serve as a foundation for researchers to conduct their own comparative studies and validate these findings within their unique experimental systems.
Future research should focus on generating comprehensive, directly comparable datasets for a wider range of benzoate esters and biological assays. Investigating synergistic effects with other preservatives and exploring novel derivatives with improved efficacy and safety profiles are also promising avenues for further exploration.
References
- Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. PubMed. [Link]
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. [Link]
- Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. [Link]
- Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines.
- Never say yes to parabens? A review on paraben compounds in potential human exposure risks.
- p-Hydroxybenzoic Acid β-d-Glucosyl Ester and Cimidahurinine with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation.
- Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties.
- Hydroxybenzoic acid isomers and the cardiovascular system.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Antibacterial activity of benzoates 1-18.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- ANTIMICROBIAL PRESERVATIVES FOR PROTEIN AND PEPTIDE FORMULATIONS: AN OVERVIEW.
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A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of Ethyl 2-ethoxy-4-methylbenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the mass spectrometry fragmentation of Ethyl 2-ethoxy-4-methylbenzoate, offering a framework for its validation. We will explore the expected fragmentation pathways, compare them with alternative analytical methodologies, and provide detailed experimental protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Structure and Isomeric Complexity
This compound (C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ) is an aromatic ester with structural features that give rise to a characteristic fragmentation pattern in mass spectrometry.[1] Understanding these fragmentation pathways is crucial for its identification and differentiation from structural isomers. The presence of an ethyl ester, an ethoxy group, and a methyl group on the benzene ring provides multiple potential cleavage sites under electron ionization (EI).
Predicted Fragmentation Pathways of this compound
Based on established principles of mass spectrometry for aromatic esters, we can predict the primary fragmentation routes for this compound.[2][3][4][5] The electron ionization (EI) mass spectrum is anticipated to show a discernible molecular ion peak (M⁺˙) at m/z 208, a common feature for aromatic compounds due to the stability of the aromatic ring.[4]
The primary fragmentation events are expected to involve the ester and ethoxy functional groups:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the bond between the carbonyl carbon and the ethoxy group, leading to the loss of an ethoxy radical (mass = 45 u). This results in the formation of a stable acylium ion. For this compound, this would produce a fragment at m/z 163 .
-
Loss of an Ethyl Radical (•CH₂CH₃): Alpha-cleavage adjacent to the ester oxygen can result in the loss of an ethyl radical (mass = 29 u), leading to a fragment ion at m/z 179 .
-
McLafferty Rearrangement: While less common in aromatic esters where other fragmentation pathways dominate, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl ester group to the carbonyl oxygen could lead to the elimination of a neutral ethene molecule (mass = 28 u). This would produce a radical cation at m/z 180 .
-
Fragmentation of the Ethoxy Group: The 2-ethoxy group can also undergo fragmentation. A notable fragmentation for ethoxy-substituted benzoates is the loss of an ethene molecule (mass = 28 u) via a rearrangement, which would result in a fragment at m/z 180 .[6] Further loss of a hydroxyl radical (•OH) from this fragment could lead to an ion at m/z 163 .
-
Formation of the Benzoyl Cation and Derivatives: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can lead to the formation of a substituted benzoyl cation. Subsequent fragmentations of this ion can also occur.
The interplay of these pathways will define the characteristic mass spectrum of this compound. The relative abundance of these fragments will be influenced by the stability of the resulting ions and neutral losses.
Comparative Analysis with Alternative Methodologies
While mass spectrometry is a powerful tool for structural elucidation, its validation is strengthened by orthogonal techniques.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Unambiguous structure determination. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the molecule (e.g., C=O stretch for the ester, C-O stretches for the ester and ether). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Provides retention time, which is characteristic of the compound under specific conditions. | High separation efficiency; can be coupled with MS for GC-MS analysis. | Compound must be volatile and thermally stable. |
A comprehensive validation strategy would involve correlating the fragmentation data from GC-MS with the functional group information from IR spectroscopy and the detailed structural map provided by NMR.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the acquisition of an electron ionization (EI) mass spectrum for this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways.
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
The validation of the mass spectrometry fragmentation of this compound relies on a systematic approach that combines predictive analysis based on established chemical principles with robust experimental verification. By comparing the acquired mass spectrum with the predicted fragmentation patterns and, ideally, corroborating the findings with orthogonal analytical techniques, researchers can achieve a high degree of confidence in the structural assignment. This guide provides a comprehensive framework for this process, ensuring data integrity and supporting the advancement of scientific research and development.
References
- Vertex AI Search. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Vertex AI Search. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180.
- Chemistry LibreTexts. (2023).
- PubMed. (2017).
- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- Whitman College. (n.d.). GCMS Section 6.
- ResearchGate. (2025).
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- CymitQuimica. (n.d.).
Sources
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and a reproducible, step-by-step protocol for the synthesis of Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5), a key intermediate in the production of the antidiabetic drug Repaglinide. Drawing from established chemical principles and patent literature, this document offers a scientifically sound pathway for researchers to replicate and potentially optimize this important synthesis.
Introduction: The Significance of a Key Intermediate
This compound is a crucial building block in the multi-step synthesis of Repaglinide, a potent oral medication for the treatment of type 2 diabetes. The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the overall drug manufacturing process. Therefore, a robust and well-understood synthetic route is of paramount importance. This guide will focus on a common and logical synthetic pathway, starting from commercially available precursors.
The Synthetic Pathway: From Substituted Salicylic Acid to the Target Ester
The most logical and frequently referenced synthetic approach to this compound involves a two-step process starting from 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid):
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group.
-
Fischer-Speier Esterification: Esterification of the carboxylic acid group.
This pathway is favored for its use of relatively inexpensive starting materials and well-established, high-yielding reactions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established organic synthesis methodologies and information derived from patent literature concerning the synthesis of Repaglinide and its intermediates.
Part 1: Synthesis of 2-Ethoxy-4-methylbenzoic acid
This step employs the Williamson ether synthesis to introduce the ethoxy group onto the phenolic hydroxyl of 4-methylsalicylic acid. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the reaction while minimizing side reactions.
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Bromoethane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 2-hydroxy-4-methylbenzoic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Heat the mixture to reflux (approximately 56°C).
-
To the refluxing mixture, add bromoethane (1.5 equivalents) dropwise over 30 minutes.
-
Continue refluxing the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-ethoxy-4-methylbenzoic acid.
Part 2: Synthesis of this compound (CAS 88709-17-5)
This final step is a classic Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Materials:
-
2-Ethoxy-4-methylbenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2-ethoxy-4-methylbenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Comparative Analysis and Performance Data
While the described two-step synthesis is a common approach, alternative methods could be considered for industrial-scale production. A one-pot synthesis, where both the ethylation and esterification are carried out in a single reaction vessel, could offer advantages in terms of process efficiency and reduced waste. However, such a process would require careful optimization of reaction conditions to avoid competing reactions and ensure high selectivity.
| Parameter | Williamson Ether Synthesis / Fischer Esterification | Potential One-Pot Synthesis |
| Starting Materials | 2-Hydroxy-4-methylbenzoic acid, Bromoethane, Ethanol | 2-Hydroxy-4-methylbenzoic acid, Bromoethane/Diethyl sulfate, Ethanol |
| Number of Steps | 2 | 1 |
| Typical Yield | 80-90% (overall) | Potentially 70-85% |
| Process Complexity | Moderate | High (requires significant optimization) |
| Purification | Intermediate and final product purification | Final product purification only |
| Scalability | Well-established and scalable | May present challenges in scaling up |
Logical Relationships in the Synthesis
The success of this synthesis hinges on the logical progression of functional group transformations. The initial etherification of the more acidic phenolic hydroxyl group protects it and prevents it from interfering with the subsequent esterification of the less acidic carboxylic acid.
Comparative study of the antimicrobial spectrum of benzoate derivatives
An In-Depth Comparative Guide to the Antimicrobial Spectrum of Benzoate Derivatives
Introduction: The Imperative of Microbial Control
In the realms of pharmaceuticals, cosmetics, and food science, the control of microbial contamination is not merely a quality standard but a fundamental pillar of product safety and efficacy.[1][2] Microbial growth can lead to spoilage, degradation of active ingredients, and pose significant health risks to consumers.[1] Among the arsenal of antimicrobial preservatives, benzoate derivatives stand out for their long history of use, cost-effectiveness, and broad-spectrum activity.[3][4] These compounds, which include salts of benzoic acid (e.g., sodium benzoate, potassium benzoate) and esters of p-hydroxybenzoic acid (commonly known as parabens), are utilized globally to ensure the stability and longevity of countless products.[2][3][5]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the antimicrobial spectrum of key benzoate derivatives. Moving beyond a simple cataloging of data, we will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for assessing antimicrobial efficacy, and offer a side-by-side comparison of their performance against a range of common microbial contaminants. Our objective is to equip you with the technical insights necessary to make informed decisions when selecting and validating a preservative system for your specific application.
Pillar 1: Unraveling the Mechanisms of Antimicrobial Action
Understanding how a preservative works is critical to predicting its efficacy in a given formulation. Benzoate salts and esters, while structurally related, employ distinct strategies to inhibit microbial growth.
The pH-Dependent Action of Benzoic Acid and Its Salts
The antimicrobial activity of salts like sodium benzoate and potassium benzoate is intrinsically linked to their undissociated acid form, benzoic acid.[6] The efficacy of these preservatives is therefore highly dependent on the pH of the surrounding medium, with optimal activity occurring in acidic conditions (typically pH < 4.5).[7][8][9]
The mechanism proceeds as follows:
-
Cellular Infiltration: In an acidic environment, the equilibrium shifts towards the formation of undissociated benzoic acid. This form is lipophilic ("fat-loving") and can readily pass through the lipid bilayer of the microbial cell membrane via passive diffusion.[10][11]
-
Intracellular Acidification: Once inside the cell, which typically has a more alkaline cytoplasm (around pH 7), the benzoic acid molecule dissociates, releasing a proton (H+) and a benzoate anion.[7][10]
-
Metabolic Disruption: This sudden influx of protons overwhelms the cell's ability to maintain its internal pH, leading to intracellular acidification.[3][6] The lowered pH disrupts the proton motive force across the cell membrane, which is crucial for ATP synthesis, and inhibits the function of key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway.[3][10] This effectively starves the cell of energy, leading to the cessation of growth (a "stasis" effect) and eventually cell death.[10][11]
Caption: Mechanism of action for benzoic acid and its salts.
The Membrane-Disrupting Action of Benzoate Esters (Parabens)
Parabens, such as methylparaben and propylparaben, function differently and are effective over a broader pH range (pH 3-8).[12] Their mechanism is primarily focused on disrupting cellular structures and processes.[13] A key principle governing paraben activity is the structure-activity relationship: as the length of the ester's alkyl chain increases (e.g., from methyl to propyl), its antimicrobial potency generally increases, but its water solubility decreases.[1][10][14]
The primary mechanisms include:
-
Membrane Integrity Disruption: Parabens penetrate the microbial cell wall and interfere with the integrity and function of the cell membrane.[13]
-
Enzymatic Interference: Once inside, they disrupt critical enzymatic processes. This includes interfering with mitochondrial function, which cripples cellular respiration, and inhibiting DNA and RNA synthesis, which halts replication and protein production.[12][13]
Caption: General mechanism of action for paraben esters.
Pillar 2: Validated Protocols for Antimicrobial Assessment
To generate reliable and comparable data, standardized methodologies are paramount. The Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard in the field.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This protocol provides a quantitative measure of a compound's potency.
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria as its composition is well-defined and has minimal interference with most antimicrobials. RPMI-1640 is used for fungi.[10]
-
Inoculum Standardization: The microbial inoculum is standardized to ~5 x 10⁵ CFU/mL. A lower density might overestimate efficacy, while a higher density could overwhelm the agent, leading to false resistance.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Microorganism: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[10]
-
Antimicrobial Agent: Prepare a high-concentration stock solution of the benzoate derivative in a suitable solvent.
-
Equipment: Sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Standardize the overnight microbial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth + inoculum, no antimicrobial) and a negative/sterility control (broth only).
-
-
Incubation & Interpretation:
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Pillar 3: Comparative Analysis of Antimicrobial Spectra
The true utility of a preservative is defined by its spectrum of activity. The following table summarizes representative MIC values for common benzoate derivatives against key microorganisms, compiled from various studies. It is crucial to note that direct comparisons should be made with caution, as experimental conditions (especially pH) can significantly alter outcomes.[10]
| Benzoate Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) | Key Considerations |
| Sodium Benzoate | >10,000 ppm (pH 7.0)[8][10]1000 ppm (pH 4.0)[8][10] | >10,000 ppm (pH 7.0)[8][10]1000 ppm (pH 4.0)[8][10] | 0.5 mg/ml[10] | 1,446 µM - 2.5 mg/ml[10][15] | >50 mg/ml[10] | Efficacy is highly pH-dependent; much more effective in acidic conditions.[7][8][10] |
| Potassium Benzoate | 25 mg/ml[16] | 25 mg/ml[16] | 25 mg/ml[16] | 25 mg/ml[16] | Not widely reported | Activity is very similar to sodium benzoate and also pH-dependent.[16] |
| Methylparaben | 2.6 mM[10][14] | >205 µg/mL[17] | Limited activity[12] | Effective[12][17] | Effective[13] | Good water solubility; often used in aqueous formulations.[13] Stronger against fungi than bacteria.[17] |
| Propylparaben | 2.2 mM[10][14] | Bactericidal effect noted[17] | Limited activity | Effective[18][19] | Effective[13][19] | More potent than methylparaben, especially against molds and yeasts, but less water-soluble.[13][14] |
Analysis of Comparative Data:
-
Benzoate Salts (Sodium & Potassium): These compounds exhibit broad-spectrum activity but are most potent against yeasts and molds in acidic environments.[3][5] Their activity against bacteria is significantly weaker, especially at neutral or near-neutral pH, where very high concentrations are required for inhibition.[8][10] Studies show that sodium and potassium salts have comparable antimicrobial efficacy.[16]
-
Benzoate Esters (Parabens): Parabens demonstrate a broad spectrum of activity, particularly against Gram-positive bacteria, yeasts, and molds.[13][19] The trend of increasing activity with longer alkyl chains is evident, with propylparaben generally being more potent than methylparaben.[14] However, this comes at the cost of reduced water solubility.[14] For this reason, a combination of methyl- and propylparabens is often used to achieve a synergistic effect, leveraging the solubility of the former and the potency of the latter for comprehensive protection.[1][14][18] While effective, some Gram-negative bacteria like Pseudomonas aeruginosa can show resistance.[12]
Conclusion and Outlook
The selection of an appropriate benzoate derivative as an antimicrobial preservative is a multifactorial decision. This guide highlights the critical distinctions between the two main classes:
-
Benzoate Salts (Sodium/Potassium Benzoate): These are ideal for acidic formulations (pH < 4.5) where the primary concern is contamination by yeasts and molds. Their efficacy plummets in neutral or alkaline products.
-
Benzoate Esters (Parabens): These offer a more versatile, pH-independent solution with strong activity against a broader range of microbes, including Gram-positive bacteria and fungi. The choice between different parabens (or a combination thereof) allows for a tailored approach, balancing the need for potency (propylparaben) against the requirement for water solubility (methylparaben).
The experimental protocols and comparative data presented herein provide a robust framework for the rational selection and validation of a preservative system. By grounding formulation choices in a solid understanding of the mechanisms of action and the empirical data of antimicrobial spectra, researchers and developers can more effectively ensure the safety, quality, and stability of their products.
References
- Benchchem. (n.d.). Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide.
- Crovetto, S., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate.
- Østergaard, E. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica.
- Lehtonen, M., et al. (1999). Parabens as antimicrobial preservatives in creams. PubMed.
- Wikipedia. (n.d.). Propylparaben.
- Ha, E., et al. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC.
- Mirhosseini, S. Z., et al. (2014). antimicrobial efficacy of the methylparaben and benzoate sodium against selected standard microorganisms, clinical and environmental isolates in vitro. Semantic Scholar.
- ResearchGate. (n.d.). Sodium Benzoate and Benzoic Acid.
- Chen, H., & Chou, C. (2018). Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes. PubMed.
- Chipley, J. R. (2020). Sodium Benzoate and Benzoic Acid. SciSpace.
- Labeyond Chemicals Co.,Ltd. (2025). What Are The Applications Of Methyl Paraben?.
- Mirbol, S. Z., et al. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech.
- JustLong. (2022). Mechanism of Action of Sodium Benzoate in Food Preservation.
- Le, P. T. Q., et al. (2018). ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library.
- ResearchGate. (2015). Antimicrobial effects of Sodium Benzoate,Sodium Nitrite and Potassium Sorbate and their Synergistic Action in vitro.
- Flores-López, M. L., et al. (2016). Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria. Revista Argentina de Microbiología.
- Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?.
- ResearchGate. (n.d.). Antibacterial activity of benzoates 1-18.
- Clinikally. (2025). Uses and Benefits of Potassium Benzoate.
- Semantic Scholar. (2014). Antimicrobial effects of sodium benzoate, sodium nitrite andpotassium sorbate and their synergistic action in vitro.
- ÇömLekçİ, S., et al. (2013). [Investigation of antimicrobial and antibiofilm effects of some preservatives used in drugs, cosmetics and food products]. PubMed.
- Medical News Today. (2022). Potassium benzoate: Side effects, what it is, and more.
- Worldwidejournals.com. (n.d.). Antimicrobial Studies on Derivatives of Benzocaine.
- Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed.
- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Pao, S., & Petracek, P. D. (1995). Antimicrobial Effectiveness of Potassium Sorbate and Sodium Benzoate against Zygosaccharomyces bailii in a Salsa Mayonnaise. PubMed.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-ethoxy-4-methylbenzoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 2-ethoxy-4-methylbenzoate requires a disposal protocol grounded in rigorous safety standards and a clear understanding of regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined here are built upon the foundational principles of chemical waste management mandated by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Assessment and Initial Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 88709-17-5) is an organic ester for which comprehensive toxicological data may not be fully available.[3][4] However, available safety data sheets (SDS) indicate that the substance is classified as harmful.[5]
This initial assessment is critical: any laboratory chemical for which the hazards are not fully known or that is designated as hazardous by the EPA must be treated as hazardous waste. [2][6] It is the generator's responsibility to make this determination.[7] Therefore, this compound should not be disposed of in regular trash or down the sanitary sewer.[1][8]
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | Wear appropriate protective gloves and clothing.[5] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | Avoid breathing vapors or mists. Use only in a well-ventilated area, preferably a fume hood.[5] |
| Environmental Hazards | Data not widely available. | To prevent environmental release, do not dispose of in drains or general waste. All chemical waste should be managed to avoid environmental contamination. |
This table summarizes the primary hazards associated with this compound based on available safety data.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound, whether as a pure substance or in a waste solution, must follow a systematic process to ensure safety and compliance.
Step 1: Segregation of Waste
The first principle of chemical waste management is to prevent unintended and potentially dangerous reactions. Never mix incompatible wastes.[8] this compound, as an organic ester, should be collected in a waste stream designated for non-halogenated organic solvents and liquids.
Causality: Mixing with incompatible chemicals, such as strong oxidizers or corrosive materials (acids/bases), can lead to exothermic reactions, gas generation, or container pressurization, posing a significant safety risk. Segregating waste streams also simplifies the final disposal process for the licensed waste contractor, often reducing costs.
Step 2: Proper Containerization
The choice of container is crucial for the safe accumulation of chemical waste.
-
Select a Compatible Container: Use a container that is in good condition and compatible with the chemical.[9] For this compound, the original product container is often the best choice.[10] Otherwise, a clean, high-density polyethylene (HDPE) or glass bottle designed for chemical waste is appropriate. Never use food-grade containers like milk jugs or water bottles.[2][11]
-
Ensure a Secure Lid: The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[12]
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when actively adding waste.[7][8][9] This is a common regulatory violation and a primary cause of laboratory air contamination.
Step 3: Accurate and Complete Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[10] As soon as the first drop of waste is added to the container, it must be labeled.[11]
Your institution's Environmental Health and Safety (EHS) department will provide official "Hazardous Waste" tags or labels.[1][6] The label must include:
-
Full Chemical Name(s): List all constituents of the waste. For this compound, write out the full name. For mixtures, list every component and its estimated percentage, ensuring the total accounts for 100%.[1][10] Do not use chemical formulas, abbreviations, or acronyms.[1][10]
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and a contact phone number.[1]
-
Date of Generation: Record the date when the container is first used for waste accumulation.[1]
Step 4: Safe Storage and Accumulation
Waste must be stored safely at or near the point of generation, under the control of laboratory personnel.[12]
-
Designate a Storage Area: Store waste in a designated satellite accumulation area, such as within a fume hood or in a secondary containment tray inside a ventilated cabinet.[11]
-
Use Secondary Containment: All liquid hazardous waste must be stored in a chemically resistant secondary container (e.g., a plastic tub) that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[8]
-
Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials. For instance, store organic waste away from acids and oxidizers.[9]
Step 5: Arranging for Disposal
Once the waste container is full or you no longer need to accumulate this waste stream, arrange for its disposal through the proper channels.
-
Contact EHS: Contact your institution's EHS department to request a waste pickup.[6] Do not transport hazardous waste yourself.[6]
-
Provide Documentation: Fill out any required chemical waste collection forms, ensuring the information on the form matches the container's label exactly.[1][12]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the chemical waste disposal process.
Caption: Decision workflow for laboratory chemical waste disposal.
Spill Management and Emergency Procedures
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves highly toxic material, or you are not trained or equipped to handle it, evacuate the area and contact your institution's emergency response line.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Contain and Absorb: For small liquid spills, use a chemical spill kit with an absorbent material like vermiculite or cat litter.[13] Work from the outside of the spill inward.
-
Collect Waste: Sweep the absorbed material into a suitable container for disposal.[3]
-
Label as Hazardous Waste: The spill cleanup debris is now considered hazardous waste. Label the container clearly as "Spill Debris containing this compound" and dispose of it through EHS.[6][9]
Disposal of Empty Containers
An empty container that once held a hazardous chemical must also be managed properly.
-
Acutely Hazardous Chemicals: For containers that held acutely toxic ("P-listed") wastes, the container itself is considered hazardous waste and must be disposed of through EHS without rinsing.[11] this compound is not typically P-listed, but always confirm with your institutional policies.
-
Non-Acutely Hazardous Chemicals: For standard hazardous chemicals like this compound, the container can be disposed of in the regular trash only after it has been "triple-rinsed."[6][9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [6][9]
-
After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label before placing it in the trash.[6]
-
By adhering to this comprehensive disposal protocol, researchers can ensure that the management of this compound waste meets the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
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Essential Personal Protective Equipment (PPE) Protocol for Handling Ethyl 2-ethoxy-4-methylbenzoate
This document provides a comprehensive, technically grounded guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Ethyl 2-ethoxy-4-methylbenzoate (CAS: 88709-17-5). As a compound with identified health hazards, adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity in research and development environments. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering scientists to make informed safety decisions.
Immediate Hazard Assessment: Understanding the Risk
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our PPE strategy. The primary risks are associated with acute toxicity through multiple exposure routes. Understanding these hazards is the foundational step in preventing laboratory incidents.
| Hazard Class | GHS Hazard Statement | Signal Word | Rationale for Precaution |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Warning | Ingestion can lead to systemic toxic effects. Strict hygiene and containment are necessary. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | Warning | The substance can be absorbed through the skin, causing harm. Impervious gloves and body protection are mandatory. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | Warning | Vapors or aerosols are hazardous. Engineering controls (fume hoods) are the primary defense, with respiratory protection as a necessary secondary measure. |
Key Precautionary Directives:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
Core PPE Protocol: A Multi-Layered Defense
A risk-based approach is essential for selecting appropriate PPE. The following protocol outlines the minimum requirements for handling this compound. The level of protection should be escalated based on the scale of the procedure and the potential for spills or aerosolization.
Eye and Face Protection
Direct contact with chemical splashes can cause severe eye damage. Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4] They must provide a complete seal around the eyes to protect from splashes, vapors, and mists.
-
Enhanced Protection (Recommended for >50mL or splash-risk operations): A full-face shield worn over chemical splash goggles is required when transferring large volumes, working with heated material, or performing operations under pressure/vacuum where the risk of a significant splash is elevated.[5]
Hand Protection: Selecting the Right Barrier
Given the H312 "Harmful in contact with skin" classification, glove selection is critical. The chemical's structure as an aromatic ester guides the choice of material. As a best practice, always inspect gloves for any signs of degradation or punctures before use.
| Glove Material | Recommendation & Rationale | Key Considerations |
| Butyl Rubber | Primary Recommendation. Butyl rubber offers excellent resistance to esters, ketones, and aldehydes.[6][7] It provides a robust barrier against this compound, making it the safest choice for prolonged handling or immersion risk. | Tends to be thicker, which may slightly reduce dexterity compared to nitrile.[7] |
| Nitrile | Acceptable Alternative. Nitrile gloves provide good protection against a range of chemicals and are a common choice in laboratories.[7][8] However, their performance can vary with specific esters. | Crucially, you must consult the manufacturer's specific chemical resistance chart for the exact glove model you are using. Do not assume all nitrile gloves are equal. Breakthrough times can vary significantly.[9] |
Operational Protocol:
-
Double Gloving: For all procedures involving direct handling of the neat chemical, wearing two pairs of gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (see Section 3.2) and wash your hands thoroughly before donning a new glove.
Body Protection
Protecting the skin from spills and splashes is a non-negotiable aspect of safe handling.
-
Laboratory Coat: A chemically resistant lab coat or gown is required. Standard cotton lab coats are not suitable as they can absorb and retain chemical spills, holding them against the skin.[4] A polyethylene-coated polypropylene gown offers superior protection.
-
Clothing: Full-length pants or equivalent attire must be worn to cover all exposed skin on the lower body.
-
Footwear: Closed-toe, liquid-resistant shoes are mandatory.[4] Fabric or mesh shoes offer no protection from spills.
Respiratory Protection
The primary method for controlling inhalation hazards is through engineering controls.[10]
-
Primary Control (Mandatory): All handling of this compound must be conducted inside a certified chemical fume hood to prevent the accumulation of harmful vapors in the breathing zone.[4][11]
-
Secondary Control (For Spills or Control Failure): If a fume hood is not available or in the event of a large spill, respiratory protection is required. Use a respirator equipped with cartridges approved for organic vapors and particulates, such as a NIOSH-approved respirator with OV/AG/P99 cartridges or a European EN 143-compliant respirator with ABEK-P2 cartridges.[11]
Procedural Discipline: PPE Workflow and Disposal
The effectiveness of PPE is determined by its correct use. Cross-contamination during the removal of PPE is a common source of exposure.
Step-by-Step Donning Sequence
-
Body Protection: Don lab coat/gown and ensure it is fully fastened.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Sequence
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Body Protection: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
-
Solid Waste: All disposable PPE, including gloves, gowns, and any contaminated wipes or absorbent materials, must be disposed of as hazardous chemical waste.[11] Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste this compound must be collected in a designated hazardous waste container. Do not pour down the drain. [11]
-
Container Disposal: Empty containers retain residue and must be disposed of as hazardous waste.[2][11]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of appropriate PPE. The guidelines presented here, from material selection to procedural workflows, constitute a self-validating system designed to minimize exposure and ensure a safe laboratory environment. Always supplement these protocols with a review of your institution's specific safety policies and the most current Safety Data Sheet (SDS) for the material.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w242217
- This compound - CymitQuimica. CymitQuimica. URL: https://www.cymitquimica.
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. URL: https://certaslubricantsolutions.com/wp-content/uploads/2021/03/PPE-Standards.pdf
- MSDS of this compound. (n.d.). URL: https://www.chemsrc.com/en/cas/88709-17-5_833393.html
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/assets/sds/B0074_EG.pdf
- Personal Protective Equipment (PPE). (n.d.). URL: https://www.deq.idaho.gov/media/60178982/training-ppe-types-of-gloves.pdf
- This compound | CAS#:88709-17-5. Chemsrc. URL: https://www.chemsrc.com/en/cas/88709-17-5.html
- Material Safety Data Sheet - Ethyl Benzoate, 99+%. Cole-Parmer. URL: https://www.coleparmer.com/msds/AC11809_msds.pdf
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A14008&productDescription=ETHYL+P-ANISATE+99%25+25G&vendorId=VN00033897&countryCode=US&language=en
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w268305
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/253898
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC118090000&productDescription=ETHYL+BENZOATE%2C+99%2B%25+1L&vendorId=VN00032119&countryCode=US&language=en
- Personal protective equipment for handling Acid-PEG14-t-butyl ester. (2025). BenchChem. URL: https://www.benchchem.com/pdf/B12426166_PPE.pdf
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. URL: https://www.hazmatschool.com/blog/what-ppe-should-be-used-when-handling-chemicals/
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). URL: https://www.med.unc.edu/ehs/wp-content/uploads/sites/456/2018/03/kimberly-clark-nitrile-glove-chemical-resistance-guide.pdf
- Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester SDS, 88709-17-5 Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/benzoic-acid--2-ethoxy-4-methyl---ethyl-ester-cas-88709-17-5.html
- This compound-d10. Santa Cruz Biotechnology. URL: https://www.scbt.
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- Gloves Chemical Resistance Chart. Gloves By Web. URL: https://www.glovesbyweb.com/glove-chemical-resistance-chart
- Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.
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- Ethyl 2-hydroxy-4-methylbenzoate | C10H12O3 | CID 13013009. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13013009
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
